Methyl 2-amino-5-chloro-3-iodobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-5-chloro-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNWMZYPVQPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427312 | |
| Record name | Methyl 2-amino-5-chloro-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-84-5 | |
| Record name | Methyl 2-amino-5-chloro-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-chloro-3-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-amino-5-chloro-3-iodobenzoate
Abstract: Methyl 2-amino-5-chloro-3-iodobenzoate (CAS No. 289039-84-5) is a polysubstituted aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its unique trifunctionalized structure, featuring amino, chloro, and iodo groups alongside a methyl ester, renders it a versatile and highly reactive building block for the synthesis of complex heterocyclic systems and Active Pharmaceutical Ingredients (APIs).[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, analytical characterization, and critical applications, with a focus on providing actionable insights for researchers and professionals in drug development.
Introduction: The Strategic Importance of a Polysubstituted Intermediate
In the landscape of modern pharmaceutical synthesis, the efficiency and novelty of a drug candidate's synthetic route are paramount.[3] The selection of starting materials and key intermediates is a critical decision point that influences scalability, cost, and the ability to generate diverse molecular libraries for structure-activity relationship (SAR) studies. This compound emerges as a strategic intermediate precisely because of the orthogonal reactivity of its substituents.
The aniline (2-amino) moiety serves as a classical nucleophile or a precursor to diazonium salts for Sandmeyer-type reactions.[4] The two distinct halogen atoms—chlorine at the 5-position and iodine at the 3-position—offer differential reactivity for metal-catalyzed cross-coupling reactions. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 3-position (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig couplings) while leaving the 5-chloro position intact for subsequent transformations. This inherent selectivity is a cornerstone of its utility, enabling chemists to build molecular complexity in a controlled, stepwise manner.[5]
Physicochemical and Safety Profile
A thorough understanding of the compound's physical properties and safety requirements is the foundation of its effective and safe utilization in a laboratory or manufacturing setting.
2.1. Core Properties
The key physicochemical data for this compound are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 289039-84-5 | [6][7][8][9][10] |
| Molecular Formula | C₈H₇ClINO₂ | [6][8][9] |
| Molecular Weight | 311.50 g/mol | [7][8][10] |
| Appearance | Solid, white to light brown crystalline powder | [7][11] |
| Melting Point | 66-70 °C | [9][12] |
| Purity | Typically ≥97% | [7] |
| Solubility | Soluble in common organic solvents like EtOAc, DCM, and Acetone. | |
| SMILES String | COC(=O)c1cc(Cl)cc(I)c1N | [7][8] |
| InChI Key | VTDNWMZYPVQPCN-UHFFFAOYSA-N | [7][12] |
2.2. Safety and Handling
This compound is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.
-
Hazard Classification: Acute Toxicity, Oral (Category 2).[7][12]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat is mandatory.[7] Work should be conducted in a well-ventilated fume hood.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place (2°C - 8°C is recommended), protected from light, as the compound is noted to be light-sensitive.[6][8]
Synthesis and Mechanistic Rationale
The preparation of this compound typically involves the direct, regioselective iodination of a readily available precursor, Methyl 2-amino-5-chlorobenzoate. The choice of iodinating agent and solvent system is critical for achieving high yield and purity.
3.1. Recommended Synthetic Protocol: Electrophilic Iodination
A common and effective method utilizes N-Iodosuccinimide (NIS) as the iodinating agent. This protocol is analogous to the synthesis of similar bromo-iodo compounds.[11]
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-5-chlorobenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05-1.1 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid and quench any unreacted NIS.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), three times.
-
Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography if necessary.
Causality and Experimental Rationale:
-
Choice of Iodinating Agent (NIS): NIS is a mild and effective electrophilic iodinating agent. The electron-donating amino group (-NH₂) is a strong ortho-, para- director. Since the para- position is blocked by the chloro group, the electrophilic iodine (I⁺) is directed primarily to the ortho- position (C3), which is sterically unhindered.
-
Solvent System: Acetic acid is an excellent solvent for both the starting material and NIS, and its polar nature can help stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.
-
Work-up Procedure: The basic wash with NaHCO₃ is crucial to remove the acidic solvent and the succinimide byproduct, facilitating the isolation of the neutral organic product.
Applications in Drug Development & Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold for building more complex molecules, particularly heterocyclic Active Pharmaceutical Ingredients (APIs).[1] Its structure is a gateway to a variety of potent and clinically relevant compounds. While direct biological activity of the title compound itself is not widely reported, its derivatives are of significant interest.
4.1. Key Synthetic Transformations and Applications
The distinct reactivity of the iodo and amino groups allows for a range of subsequent reactions.
-
Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines). This allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the C3 position.
-
Synthesis of Heterocycles: The compound is an excellent precursor for fused heterocyclic systems. For instance, after a Sonogashira coupling with a terminal alkyne, the resulting product can undergo an intramolecular cyclization (a domino reaction) involving the amino group to form complex indole derivatives.[15] Similarly, reactions involving the amino group can lead to the formation of benzothiazoles and other pharmacologically relevant scaffolds.[16][17]
-
Precursor to Other Intermediates: While this guide focuses on the methyl ester, related compounds like 2-amino-5-chlorobenzoic acid are known intermediates in the synthesis of drugs like diazepam.[18] The structural motifs present in the title compound are frequently found in molecules targeting protein kinases and other enzymes implicated in cancer and inflammatory diseases.[18]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a pre-packaged solution for overcoming common challenges in medicinal chemistry. Its trifunctionalized nature, characterized by orthogonally reactive sites, provides chemists with a reliable and versatile platform for the efficient, stepwise synthesis of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
-
Worldwide Life Sciences. This compound, 5g. [Online] Available at: [Link]
-
ChemCD. This compound, 289039-84-5 msds. [Online] Available at: [Link]
-
Wychem. This compound. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Online] Available at: [Link]
-
Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Online] Available at: [Link]
- Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027.
- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
-
MDPI. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. [Online] Available at: [Link]
-
PubChem. 2-Amino-3-iodobenzoic acid. [Online] Available at: [Link]
-
ResearchGate. The importance of synthetic chemistry in the pharmaceutical industry | Request PDF. [Online] Available at: [Link]
-
MDPI. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Online] Available at: [Link]
- Campos, K. R., Coleman, P. J., & Miller, S. J. (2019). The importance of synthetic chemistry in the pharmaceutical industry. Science, 363(6424)
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Online] Available at: [Link]
- Kumar, V., & Kumar, S. (2020). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Bioresources and Bioprocessing, 7(1), 1-21.
- Al-Suhaimi, K. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(1), 332.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. calibrechem.com [calibrechem.com]
- 6. wwmponline.com [wwmponline.com]
- 7. 2-氨基-5-氯-3-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 9. CAS 289039-84-5 | 4658-M-X0 | MDL MFCD00673017 | this compound | SynQuest Laboratories [synquestlabs.com]
- 10. scbt.com [scbt.com]
- 11. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. 2-氨基-5-氯-3-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. aksci.com [aksci.com]
- 15. Buy Methyl 2-amino-3-iodobenzoate | 180161-60-8 [smolecule.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Methyl 2-amino-5-chloro-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-chloro-3-iodobenzoate is a halogenated anthranilate derivative with significant potential as a versatile building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, reactivity, and potential applications. Detailed protocols for its synthesis and handling are also presented to facilitate its use in a research and development setting.
Chemical Identity and Physical Properties
This compound is a polysubstituted benzene derivative. The strategic placement of amino, chloro, iodo, and methyl ester functionalities on the aromatic ring imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 289039-84-5[1]
-
Molecular Formula: C₈H₇ClINO₂[1]
-
Molecular Weight: 311.50 g/mol
-
Chemical Structure:
-
SMILES: COC(=O)c1cc(Cl)cc(I)c1N
-
InChI: 1S/C8H7ClINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
-
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 67-69 °C | [1] |
| Purity (typical) | ≥97% | [2] |
| Sensitivity | Light Sensitive | [1] |
Spectral Properties
Direct experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be reliably predicted based on the analysis of closely related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. Based on data for similar compounds, the following chemical shifts (in ppm, relative to TMS) can be anticipated:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Doublets or singlets |
| -NH₂ | 5.0 - 6.0 | Broad singlet |
| -OCH₃ | ~3.9 | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The anticipated chemical shifts are:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-Cl | 120 - 130 |
| Aromatic C-I | 90 - 100 |
| Other Aromatic C | 110 - 140 |
| Methyl (-OCH₃) | 50 - 55 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3300 - 3500 |
| C=O stretch (ester) | 1680 - 1720 |
| C-O stretch (ester) | 1200 - 1300 |
| C-Cl stretch | 700 - 800 |
| C-I stretch | 500 - 600 |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z ≈ 311, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
Reactivity and Synthesis
The reactivity of this compound is dictated by its array of functional groups. The amino group can act as a nucleophile, while the aromatic ring is susceptible to electrophilic substitution, although the presence of multiple deactivating groups (halogens and the ester) will influence the reaction conditions required. The carbon-iodine bond is a key site for cross-coupling reactions.
Proposed Synthesis Workflow
A plausible synthetic route to this compound involves the direct iodination of Methyl 2-amino-5-chlorobenzoate. This approach is based on established methods for the halogenation of substituted anilines.
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Materials:
-
Methyl 2-amino-5-chlorobenzoate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-amino-5-chlorobenzoate (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 10% sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly valuable precursor for the synthesis of various pharmaceutically active compounds.
Role as a Key Building Block
The presence of three different halogens (although one is part of the ester) and an amino group allows for selective and sequential chemical transformations. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents at the 3-position of the anthranilate core.
Potential in the Synthesis of Bioactive Molecules
Substituted anthranilates are core structures in numerous approved drugs. For instance, the closely related compound, Methyl 2-amino-5-chlorobenzoate, is a key intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist used to treat hyponatremia.[3] This highlights the potential of this compound to serve as a starting material for the development of novel therapeutics. The additional iodine atom provides a handle for further molecular elaboration, potentially leading to new drug candidates with improved efficacy or pharmacokinetic properties. The compound may also find applications in the synthesis of agrochemicals and organic electronic materials.[3]
Caption: Potential drug development pathway utilizing the subject compound.
Safety and Handling
Given the presence of multiple halogen atoms and its classification as an amine, appropriate safety precautions must be taken when handling this compound.
-
Hazard Classification: Based on data for similar compounds, it is expected to be toxic if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4]
Conclusion
This compound is a chemical intermediate with considerable potential for use in advanced organic synthesis. Its unique substitution pattern provides a versatile platform for the construction of complex molecules, particularly in the field of pharmaceutical research and development. While direct experimental data for some of its properties are limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds.
References
-
Worldwide Life Sciences. (n.d.). This compound, 5g. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Wychem. (n.d.). This compound. Retrieved from [Link]
-
Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
Royal Society of Chemistry. (n.d.). Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 5-amino-2-chlorobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Korea University. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97%+ Purity, C8H7ClINO2, 25 grams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-iodobenzoate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 5-chloro-2-iodobenzoate, min 97%, 100 grams. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]
Sources
Methyl 2-amino-5-chloro-3-iodobenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 2-amino-5-chloro-3-iodobenzoate: Properties, Synthesis, and Applications
Introduction
This compound is a polysubstituted aromatic compound belonging to the anthranilate family. Its unique structural arrangement, featuring amino, chloro, iodo, and methyl ester functional groups, makes it a highly valuable and versatile intermediate in advanced organic synthesis. The strategic placement of these groups on the benzene ring allows for a range of selective chemical transformations, positioning this molecule as a critical building block for complex targets in pharmaceutical and materials science research. The presence of a reactive iodine atom facilitates cross-coupling reactions, while the amino group and ester provide sites for amidation and hydrolysis, respectively. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, key applications, and essential safety and handling procedures.
Physicochemical and Structural Properties
The reactivity and utility of this compound are directly derived from its structural and chemical properties. The electron-donating amino group strongly activates the ring towards electrophilic substitution, while the electron-withdrawing halogen and ester groups modulate this reactivity.
Key Properties Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClINO₂ | [1][2][3] |
| Molecular Weight | 311.50 g/mol | [1][4][5] |
| CAS Number | 289039-84-5 | [3][6] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Amino-5-chloro-3-iodobenzoic acid methyl ester, Methyl 3-iodo-5-chloroanthranilate | [3][6] |
| Appearance | Solid | [3] |
| Melting Point | 66-70 °C | [3][5] |
| Sensitivity | Light sensitive | [3][6] |
| InChI Key | VTDNWMZYPVQPCN-UHFFFAOYSA-N |
The molecule's true value lies in the orthogonal reactivity of its functional groups. The carbon-iodine bond is the most labile site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to constructing complex molecular scaffolds.[7][8] The amine and ester functionalities offer classical handles for building peptide-like linkages or modifying solubility and polarity.
Synthesis Protocol and Mechanistic Insight
The preparation of this compound is typically achieved through electrophilic aromatic substitution on a readily available precursor, Methyl 2-amino-5-chlorobenzoate.
Experimental Protocol: Synthesis via Electrophilic Iodination
This procedure is based on established methods for the iodination of activated aromatic rings.[9]
Objective: To synthesize this compound by direct iodination of Methyl 2-amino-5-chlorobenzoate.
Materials:
-
Methyl 2-amino-5-chlorobenzoate
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-5-chlorobenzoate (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: To this solution, add N-Iodosuccinimide (1.05 to 1.1 equivalents) portion-wise at room temperature while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.
Causality and Mechanism
The choice of N-Iodosuccinimide (NIS) as the iodinating agent is critical. NIS provides an electrophilic iodine source (I⁺) suitable for reacting with the electron-rich aromatic ring. Acetic acid serves as a polar protic solvent that can facilitate the reaction without competing with the substrate.
The regioselectivity of the reaction is dictated by the directing effects of the substituents. The amino group (-NH₂) is a powerful activating, ortho, para-director. The chloro group (-Cl) is a deactivating, yet also ortho, para-director. The position ortho to the highly activating amino group (C3) is the most nucleophilic and therefore the primary site of electrophilic attack by the iodine.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
The strategic arrangement of reactive sites makes this compound a powerful tool for medicinal chemists and materials scientists.
-
Pharmaceutical Synthesis: As a versatile starting material, it is invaluable in the synthesis of Active Pharmaceutical Ingredients (APIs).[10] The C-I bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures or the introduction of alkynyl groups, which are common motifs in modern drugs such as kinase inhibitors. The related compound, 2-chloro-5-iodobenzoic acid, is a key intermediate in the development of anti-diabetic drugs.
-
Drug Discovery Scaffold: The molecule can be used to generate libraries of diverse compounds for high-throughput screening. Different functionalities can be selectively introduced at the iodo, amino, and ester positions to explore the structure-activity relationship (SAR) of a new drug candidate.
-
Materials Science: Halogenated aromatic compounds are precursors to novel organic electronic materials.[8] Polymerization or modification of this molecule can lead to the development of materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and sensors.[7]
Caption: Versatility as a synthetic intermediate in R&D.
Safety, Handling, and Storage
Due to its toxicological profile, strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Information
| Category | Information |
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H300: Fatal if swallowed |
| Precautionary Codes | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |
Data sourced from Sigma-Aldrich safety information.
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]
-
Respiratory Protection: For operations that may generate dust, use a P2 (EN 143) respirator cartridge or equivalent.
-
-
Handling: Avoid formation of dust and aerosols.[12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12] Protect from light.[5] Keep away from incompatible materials such as strong oxidizing agents.[13]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its carefully orchestrated array of functional groups provides a platform for synthetic chemists to build molecular complexity with precision and control. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential to unlocking its full potential in developing next-generation technologies and therapeutics.
References
- 1. biocompare.com [biocompare.com]
- 2. METHYL 4-AMINO-2-CHLORO-5-IODOBENZOATE | CymitQuimica [cymitquimica.com]
- 3. 289039-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 6. wwmponline.com [wwmponline.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methyl 2-amino-5-chloro-3-iodobenzoate structure and IUPAC name
An In-depth Technical Guide to Methyl 2-amino-5-chloro-3-iodobenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, iodo, methyl ester) groups on a benzene scaffold makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed, proposed synthesis protocol. Furthermore, we explore its current and potential applications as a key building block in the development of complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and novel organic materials.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking a technical understanding of this valuable compound.
Chemical Identity and Structure Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent research and application. This section details the formal nomenclature, structure, and fundamental properties of this compound.
IUPAC Nomenclature and CAS Registration
-
Systematic (IUPAC) Name: this compound
-
Common Synonyms:
Molecular Structure
The compound has a molecular formula of C₈H₇ClINO₂.[5][6][7] The core structure is a benzene ring substituted with five different functional groups. The relative positions of these groups are critical to the molecule's reactivity and utility. The amino and methyl ester groups are positioned ortho to each other, a classic anthranilate arrangement. The halogen atoms, chloro and iodo, occupy the C5 and C3 positions, respectively.
(Image generated based on IUPAC name and SMILES string)
Physicochemical Properties
The physical and chemical properties of the compound are summarized in the table below. It is a solid at room temperature and is noted to be light-sensitive, which necessitates proper storage conditions to prevent degradation.[3][6]
| Property | Value | Source(s) |
| Molecular Weight | 311.50 g/mol | [4][5] |
| Appearance | Solid | [4][6] |
| Melting Point | 66-70 °C | [6] |
| Molecular Formula | C₈H₇ClINO₂ | [6] |
| Purity (Commercial) | ≥97% | [4][7] |
| Sensitivity | Light Sensitive | [3][6] |
| Storage Temperature | 2-8°C, protect from light | [1][6] |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the Carbon-Iodine bond. This suggests an electrophilic iodination of a readily available precursor, methyl 2-amino-5-chlorobenzoate .
Rationale: The directing effects of the substituents on the precursor ring are key to this strategy's success. The amino group (-NH₂) is a powerful activating, ortho-, para- director. The methyl ester (-CO₂CH₃) and chloro (-Cl) groups are deactivating, meta- directors. The C3 position is ortho to the highly activating amino group and meta to the deactivating groups, making it the most electronically favorable site for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective source of the electrophilic iodine (I⁺) for this type of transformation.
Proposed Laboratory Synthesis Protocol
Reaction: Iodination of Methyl 2-amino-5-chlorobenzoate
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add methyl 2-amino-5-chlorobenzoate (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or dichloromethane (approx. 5-10 mL per gram of starting material). Stir at room temperature until all solid has dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in portions over 15 minutes.
-
Experimental Insight: Portion-wise addition helps control any potential exotherm and ensures a smooth reaction. Using a slight excess of NIS drives the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is light-sensitive and should be protected by wrapping the flask in aluminum foil. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₈) to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product, this compound.
-
Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect two aromatic proton signals, likely appearing as singlets or narrow doublets (due to meta-coupling). Also, distinct singlets for the methyl ester protons (~3.9 ppm) and the broad singlet for the amino protons (~4-5 ppm).
-
¹³C NMR: Expect signals for all 8 unique carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 311, with a characteristic isotopic pattern for one chlorine atom.
-
IR Spectroscopy: Key stretches should be visible for N-H bonds (around 3300-3500 cm⁻¹), the carbonyl C=O of the ester (around 1700-1730 cm⁻¹), and C-O bonds.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Applications in Research and Development
The strategic placement of three different halogen atoms and two reactive functional groups makes this compound a highly valuable and versatile building block.
Pharmaceutical Intermediate
This compound serves as a key starting material for creating more complex molecules for drug discovery.[2] The differential reactivity of the C-I and C-Cl bonds allows for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-I bond is significantly more reactive in palladium-catalyzed couplings than the C-Cl bond, enabling chemists to introduce a substituent at the C3 position while leaving the C5 chloro-substituent intact for a subsequent, different coupling reaction.
One report suggests the compound has potential as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting prostaglandin production and may also prevent the formation of new blood vessels in cancer cells (anti-angiogenic activity).[1]
Agrochemical Synthesis
The anthranilate scaffold is present in a number of modern insecticides. The synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a closely related analogue, is a critical step in the production of potent insecticides.[10] By extension, this compound is a valuable intermediate for developing new agrochemicals, where the halogenated structure can be modified to target specific pests or diseases with high efficacy.[2]
Materials Science
Halogenated aromatic compounds are precursors for developing novel organic electronic materials and functional polymers.[2] The electronic properties imparted by the halogen substituents are crucial for tuning the performance of these advanced materials in applications such as organic light-emitting diodes (OLEDs), sensors, and specialized coatings.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
-
Hazard Classification: Acutely toxic if swallowed (Oral).[4] It is also classified as an irritant.[6]
-
GHS Pictogram: GHS06 (Skull and Crossbones)[4]
-
Signal Word: Danger[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Operations should be conducted in a well-ventilated fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1][6] The compound is light-sensitive and must be protected from light to prevent degradation.[1][3][6]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated and versatile platform for chemical innovation. Its well-defined structure and predictable reactivity empower scientists to construct complex molecular architectures for applications spanning from life-saving pharmaceuticals to advanced functional materials. The synthetic protocol and technical data provided in this guide offer a solid foundation for researchers looking to leverage the unique properties of this compound in their work.
References
- Methyl 2-amino-5-chloro-3-iodobenzo
- Methyl 2-amino-5-chloro-3-iodobenzo
- Methyl 2-amino-5-chloro-3-iodobenzo
- Methyl 2-amino-5-chloro-3-iodobenzo
- 2-AMINO-5-CHLORO-3-IODOBENZOIC ACID synthesis - ChemicalBook.
- This compound from Aladdin Scientific | Biocompare.com.
- 289039-84-5(METHYL 2-AMINO-5-CHLORO-3-IODOBENZO
- Methyl 2-amino-5-chloro-3-iodobenzo
- Exploring the Applications of Methyl 5-Chloro-2-Iodobenzo
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | P
- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google P
- Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis - ResearchG
Sources
- 1. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. wwmponline.com [wwmponline.com]
- 4. This compound 97 289039-84-5 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 289039-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. biocompare.com [biocompare.com]
- 8. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Methyl 2-amino-5-chloro-3-iodobenzoate physical properties melting point
An In-Depth Technical Guide to the Physical Properties and Melting Point Determination of Methyl 2-amino-5-chloro-3-iodobenzoate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical properties of this compound, with a primary focus on its melting point. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of melting point determination as a critical parameter for compound identification and purity assessment. A detailed, field-proven experimental protocol for accurate melting point measurement is provided, accompanied by explanatory insights into the causality of each step.
Introduction to this compound
This compound is a halogenated aromatic compound belonging to the family of aminobenzoic acid esters. Its multifaceted structure, featuring amino, chloro, and iodo substituents on a methyl benzoate core, makes it a valuable intermediate in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules, particularly in the development of novel pharmaceutical agents and other specialized chemical products. Given its role as a building block, ensuring the purity and identity of this compound is paramount, for which the melting point serves as a fundamental and accessible criterion.
Physicochemical Properties
The physical and chemical characteristics of a compound are essential for its handling, application, and integration into synthetic pathways. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 289039-84-5 | [1] |
| Molecular Formula | C₈H₇ClINO₂ | [1][2][3] |
| Molecular Weight | 311.50 g/mol | [2][3] |
| Melting Point | 66-69°C | [1][3] |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
| Sensitivity | Light Sensitive | [1] |
| Storage | 2°C - 8°C, protect from light | [3] |
The Significance of Melting Point in Compound Characterization
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. This physical constant is a cornerstone of chemical analysis for two primary reasons:
-
Identification: Every pure crystalline compound has a characteristic and reproducible melting point. This value can be compared against literature or reference data to confirm the identity of a substance.
-
Purity Assessment: The presence of even small amounts of soluble impurities will typically cause a depression of the melting point and a broadening of the melting range.[4] This phenomenon, known as melting point depression, occurs because the impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces holding the structure together.[4] Therefore, a sharp melting point close to the literature value is a strong indicator of high purity.
Experimental Protocol for Melting Point Determination
The following protocol describes the capillary method for determining the melting point of this compound using a digital melting point apparatus (e.g., Mel-Temp). This method is a self-validating system when performed with care, providing reliable and reproducible results.
Materials and Equipment
-
This compound sample
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Spatula
-
Watch glass
Step-by-Step Methodology
Step 1: Sample Preparation
-
Rationale: A finely powdered, homogeneous sample ensures uniform heat transfer and packing within the capillary tube, leading to a more accurate and sharp melting point reading.
-
Procedure: Place a small amount of the crystalline sample on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[5]
Step 2: Packing the Capillary Tube
-
Rationale: Proper packing is crucial. The sample must be densely packed to a small height to ensure it heats uniformly with the apparatus's heating block. An excessive amount of sample will lead to a broader melting range.
-
Procedure:
-
Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.[6]
-
Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[4]
-
To achieve a densely packed sample, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 2-3 feet) onto the benchtop. The impact will compact the powder.[6]
-
Repeat until the sample is packed to a height of 1-2 mm.[4][7]
-
Step 3: Determination of Melting Point
-
Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial heating provides an approximate range, while a slow, controlled ramp rate through the actual melting phase is essential for an accurate reading. A rate of 1-2°C per minute is standard for precise measurements.[7]
-
Procedure:
-
Rapid (Crude) Measurement: If the approximate melting point is unknown, first perform a quick determination. Set a fast ramp rate (e.g., 10-20°C/minute) and record the approximate temperature range where melting occurs.[5]
-
Accurate Measurement: Allow the apparatus to cool at least 20°C below the approximate melting point. Prepare a new capillary tube with the sample.
-
Set the plateau temperature on the apparatus to about 5-10°C below the expected melting point.[5]
-
Insert the capillary tube into the heating block.
-
Set the ramp rate to a slow value (1-2°C/minute).[7]
-
Observe the sample through the magnifying lens. Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last crystal melts and the entire sample is a clear liquid.
-
-
The melting point is reported as the range T₁ - T₂. For a pure sample of this compound, this should be a sharp range within the literature value of 66-69°C.
-
Step 4: Confirmatory Mixed Melting Point (Optional but Recommended)
-
Rationale: This technique definitively confirms the identity of the unknown sample. If the unknown and the known compound are identical, the melting point of the mixture will be sharp and undepressed. If they are different, the melting point will be significantly depressed and broadened.[6][7]
-
Procedure:
-
Obtain an authentic, pure sample of this compound.
-
Thoroughly mix and grind together approximately equal amounts of your sample and the authentic sample.
-
Determine the melting point of this mixture using the accurate measurement protocol described above.
-
If no depression or broadening of the melting range is observed, the identity of your sample is confirmed.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for Melting Point Determination.
Conclusion
The melting point of this compound, documented as 66-69°C, is a critical physical property for its identification and quality control in research and development settings.[1][3] The experimental protocol detailed herein provides a robust and self-validating method for accurately determining this value. By adhering to principles of careful sample preparation and controlled heating rates, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
- This compound, 5g | Worldwide Life Sciences. Worldwide Life Sciences.
- Determin
- Melting point determin
- Methyl 2-amino-5-chloro-3-iodobenzo
- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.
- This compound
- Methyl 2-amino-5-chloro-3-iodobenzo
- Using Melting Point to Determine Purity of Crystalline Solids. JoVE.
- Experiment 1 - Melting Points. University of Michigan-Dearborn.
Sources
Spectroscopic Characterization of Methyl 2-amino-5-chloro-3-iodobenzoate: A Technical Guide
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-amino-5-chloro-3-iodobenzoate, both ¹H and ¹³C NMR are indispensable.
Theoretical Framework
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups (like halogens and the ester group) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like the amino group) shield protons, shifting them upfield. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing information on the connectivity of the molecule.
¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.
Experimental Protocol: ¹H and ¹³C NMR
The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a solid sample like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; the compound must be fully soluble.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C. A proton-decoupled pulse sequence is typically used.
-
Predicted Spectroscopic Data and Interpretation
As experimental spectra are unavailable, predicted data is presented below. These predictions are based on established NMR prediction algorithms and analysis of similar compounds.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | Doublet | 1H | H-6 | Deshielded by the adjacent iodine and the ester group. |
| ~7.3 - 7.5 | Doublet | 1H | H-4 | Deshielded by the adjacent chlorine atom. |
| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and is often broad due to quadrupole effects and exchange. |
| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~167 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~148 | C-2 | Attached to the electron-donating amino group. |
| ~138 | C-4 | Attached to the electronegative chlorine atom. |
| ~135 | C-6 | Attached to the electronegative iodine atom. |
| ~120 | C-5 | Influenced by the adjacent chlorine. |
| ~115 | C-1 | Attached to the ester group. |
| ~90 | C-3 | Attached to the highly electronegative iodine, causing a significant upfield shift. |
| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Theoretical Framework
Different types of chemical bonds vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of functional groups such as N-H (from the amino group), C=O (from the ester), C-O, C-N, C-H (aromatic and aliphatic), and C-halogen bonds.
Experimental Protocol: FTIR Analysis
For a solid sample, one of the following preparation methods is typically used:
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder for analysis.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method is often quicker and requires less sample preparation.
-
Predicted Spectroscopic Data and Interpretation
Based on the functional groups present in this compound and data from similar aromatic amines and benzoates, the following IR absorption bands are expected.[3][4][5]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3200 | N-H stretch | Amino (-NH₂) | Medium (two bands) |
| ~3050 | C-H stretch | Aromatic | Medium |
| ~2950 | C-H stretch | Methyl (-OCH₃) | Medium |
| ~1700 | C=O stretch | Ester | Strong |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1250 | C-O stretch | Ester | Strong |
| ~1300 | C-N stretch | Aromatic Amine | Medium |
| 800-600 | C-Cl stretch | Aryl Halide | Strong |
| 700-500 | C-I stretch | Aryl Halide | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Framework
In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and then bombarded with high-energy electrons. This process removes an electron from the molecule, creating a positively charged molecular ion (M⁺•). The molecular ion can then fragment into smaller, charged species. The pattern of these fragments is often unique to the molecule and can be used to deduce its structure. The presence of isotopes, such as ³⁵Cl and ³⁷Cl, will result in characteristic isotopic patterns in the mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid, or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and ionized in an electron ionization source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Spectroscopic Data and Interpretation
The expected mass spectrum of this compound would exhibit a molecular ion peak and several fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Rationale |
| 311/313 | [M]⁺• | Molecular ion peak. The M+2 peak with approximately one-third the intensity of the M peak is expected due to the presence of the chlorine-37 isotope. |
| 280/282 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 184/186 | [M - I]⁺ | Loss of the iodine radical. |
| 154 | [M - I - Cl]⁺ | Loss of both halogen atoms. |
The fragmentation of halogenated aromatic compounds can be complex, and other fragments are possible. The presence of the iodine atom will likely lead to a prominent peak at m/z 127 corresponding to I⁺.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FTIR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach employing NMR, IR, and MS techniques. While experimental data is not currently available, this guide provides a robust framework for its characterization based on established principles, detailed protocols, and predictive data. The combined information from these techniques would allow for an unambiguous confirmation of the compound's structure and purity, which is essential for its application in any scientific context.
References
-
Bruker. (n.d.). 1D and 2D NMR Experiments. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Głowacki, Z., et al. (2010). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Retrieved from [Link]
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Methyl 2-Amino-5-Chloro-3-Iodobenzoate in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of methyl 2-amino-5-chloro-3-iodobenzoate, a key intermediate in pharmaceutical and specialized chemical synthesis.[1] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, optimize purification processes, and develop suitable formulation strategies. This document will delve into the theoretical principles governing its solubility, provide a robust experimental framework for its quantitative determination, and discuss the practical implications of these findings.
Introduction: The Physicochemical Landscape of this compound
This compound (CAS No. 289039-84-5) is a polysubstituted aromatic compound with the molecular formula C₈H₇ClINO₂ and a molecular weight of 311.50 g/mol .[2][3][4] Its structure, featuring a methyl ester, an amino group, and two different halogen substituents on a benzene ring, presents a unique combination of functional groups that dictate its physical and chemical properties, most notably its solubility.
The presence of both electron-donating (amino) and electron-withdrawing (chloro, iodo, and methyl ester) groups influences the molecule's polarity and its capacity for intermolecular interactions. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors.[5][6] These characteristics suggest a nuanced solubility profile that will be explored in detail in this guide. The compound is a solid at room temperature, with a melting point in the range of 67-69°C.[7]
Theoretical Principles of Solubility: A Predictive Analysis
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5] The polarity of this compound is complex due to its multiple functional groups.
Molecular Structure and Polarity
The diagram below illustrates the key structural features of this compound that influence its solubility.
Caption: Molecular structure of this compound.
The presence of the polar amino (-NH₂) and methyl ester (-COOCH₃) groups, capable of hydrogen bonding, suggests potential solubility in polar solvents. However, the large, nonpolar aromatic ring and the bulky halogen substituents (Cl and I) contribute to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents. The overall solubility in a given solvent will therefore be a balance of these competing factors.
Predicted Solubility Profile
Based on its structure, we can predict the following solubility trends:
-
High Solubility: In moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can interact with the polar functional groups without the high energy cost of disrupting a strong hydrogen-bonding network like that in water.
-
Moderate Solubility: In polar protic solvents like methanol and ethanol. While these solvents can hydrogen bond with the solute, the nonpolar regions of the molecule may limit extensive solvation.
-
Low Solubility: In highly nonpolar solvents like hexane and cyclohexane. The polar functional groups will hinder dissolution in these lipophilic media.
-
Very Low Solubility: In water. Despite the presence of hydrogen-bonding groups, the large, nonpolar aromatic core and heavy halogen atoms are expected to make the compound sparingly soluble in aqueous solutions.
Experimental Determination of Solubility: A Validated Protocol
To quantitatively assess the solubility of this compound, a robust and reproducible experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][8]
Materials and Equipment
-
This compound (≥98% purity)
-
A range of organic solvents (analytical grade or higher) with varying polarities (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Supersaturated Mixtures: Add an excess amount of solid this compound to a known volume of each selected organic solvent in a series of sealed vials. The excess solid ensures that the resulting solution is saturated.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method. A standard calibration curve of the compound in each solvent must be prepared to accurately determine the concentration.
-
Calculation of Solubility: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or g/L.
Data Presentation and Discussion
The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table of Solvent Properties and Predicted Solubility
The following table provides a curated list of solvents with their relative polarities and the predicted solubility of this compound.
| Solvent | Relative Polarity | Predicted Solubility |
| n-Hexane | 0.009 | Low |
| Toluene | 0.099 | Moderate |
| Diethyl Ether | 0.117 | Moderate |
| Dichloromethane | 0.309 | High |
| Acetone | 0.355 | High |
| Ethyl Acetate | 0.228 | High |
| Isopropanol | 0.546 | Moderate |
| Ethanol | 0.654 | Moderate |
| Methanol | 0.762 | Moderate |
| Acetonitrile | 0.460 | High |
| Dimethyl Sulfoxide (DMSO) | 0.444 | High |
| Water | 1.000 | Very Low |
Relative polarity values are from various sources and are intended for comparative purposes.[2][9]
Interpretation of Results
The experimentally determined solubility values would be expected to generally align with the predictions based on the "like dissolves like" principle. High solubility in solvents like dichloromethane, acetone, and ethyl acetate would be attributed to favorable dipole-dipole interactions. Moderate solubility in alcohols would reflect a balance between hydrogen bonding with the polar groups and the energetic cost of solvating the nonpolar regions of the molecule. The low solubility in nonpolar solvents like hexane would confirm the significant influence of the polar functional groups.
Conclusion and Practical Implications
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from theoretical predictions to a detailed experimental protocol for its quantitative determination. A thorough understanding of its solubility profile is paramount for its effective use in research and development.
The choice of solvent will have a direct impact on:
-
Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and yields.
-
Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.
-
Formulation: In drug development, solubility in various excipients and solvent systems is a critical determinant of a drug's bioavailability and manufacturability.
By following the principles and protocols outlined in this guide, researchers can make informed decisions regarding the handling and application of this compound, ultimately leading to more efficient and successful scientific outcomes.
References
- Worldwide Life Sciences.
- Sigma-Aldrich.
-
University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
-
Reactivity Patterns of Functional Groups. Solubility of Things. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
TutorChase. How do functional groups affect solubility in organic compounds?. [Link]
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
-
YouTube. What Is The Importance Of Functional Groups In Organic Chemistry?. [Link]
-
ResearchGate. Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. [Link]
-
ACS Publications. The Solubility of Aromatic Hydrocarbons in Water 1. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Biocompare. This compound from Aladdin Scientific. [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. drugfuture.com [drugfuture.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
Safety and handling of Methyl 2-amino-5-chloro-3-iodobenzoate
An In-depth Technical Guide on the Safe Handling and Management of Methyl 2-amino-5-chloro-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Scientist's Responsibility
This compound is a substituted aromatic amine, a class of molecules pivotal to the synthesis of novel pharmaceutical compounds and advanced materials. Its trifunctionalized structure—bearing amino, chloro, and iodo groups—offers versatile reaction handles for medicinal chemists. However, this chemical complexity also introduces significant safety considerations. This guide is crafted from the perspective of a senior application scientist, moving beyond a simple recitation of safety data to instill a deep, causal understanding of the risks and the rationale behind each safety protocol. Our objective is to empower researchers to work confidently and safely, transforming potential hazards into manageable risks through scientific integrity and expert practice.
Section 1: The Chemico-Hazard Profile of this compound
To handle a chemical responsibly, one must first understand its intrinsic nature. The hazard profile of this compound is dictated by its structure and physical properties.
GHS Hazard Classification: Decoding the Risks
The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For this compound, the key classifications demand our utmost attention.[1][2]
-
Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed. [2] This is the most severe warning. The combination of halogens and an amino group on a benzene ring can interfere with fundamental biological processes upon ingestion.
-
Skin Irritation (Category 2): H315 - Causes skin irritation. [3] Halogenated aromatics can defat the skin and cause inflammatory responses.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation. [3] The crystalline, dusty nature of the solid can lead to mechanical and chemical irritation of the eyes.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation. [3] Fine powders can be easily inhaled, irritating the mucosal linings of the respiratory tract.
-
Hazardous to the Aquatic Environment, Long-term (Category 2): H411 - Toxic to aquatic life with long lasting effects. [3] The persistence of halogenated compounds in the environment necessitates stringent disposal protocols.
Key Physicochemical Data
This data is essential for designing safe experiments and for emergency planning.
| Property | Value | Rationale for Safety Concern |
| Molecular Formula | C₈H₇ClINO₂ | The presence of heavy atoms (Iodine, Chlorine) contributes to its toxicity and environmental persistence. |
| Molecular Weight | 311.50 g/mol [1] | A higher molecular weight solid is less likely to be volatile, but fine dust can be easily aerosolized. |
| Appearance | Solid[1][2] | As a solid, the primary exposure risk is through inhalation of dust and direct skin/eye contact. |
| Melting Point | 66-70 °C[4] | This relatively low melting point means it could melt on hot equipment, potentially increasing exposure risks. |
| Incompatibilities | Strong oxidizing agents[1] | The amino group can be readily oxidized, leading to potentially vigorous or explosive reactions. |
| Decomposition Products | Carbon oxides, Nitrogen oxides, Hydrogen chloride, Hydrogen iodide[1] | Thermal decomposition or combustion releases highly toxic and corrosive gases. |
Section 2: The Self-Validating Safety System: Protocols and Procedures
A robust safety protocol is a self-validating system; each step is designed to prevent failure in the next. This section details the practical implementation of safety, grounded in the "why" behind each action.
Engineering Controls: The First Line of Defense
Your primary barrier against exposure is not PPE, but the environment you control.
-
Chemical Fume Hood: All manipulations of this compound solid must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dust and prevent inhalation, the most likely route of accidental exposure.
-
Ventilation: Ensure the laboratory has a high rate of air exchange. This dilutes any fugitive emissions that might escape primary containment.
-
Proximity of Safety Equipment: An eyewash station and a safety shower must be located within a 10-second, unobstructed travel distance from the fume hood.[1]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential, but it is the final barrier between you and the chemical. Its selection must be deliberate.[2]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must also be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[1][2]
-
Hand Protection: Use nitrile or neoprene gloves. Given the compound's classification, double-gloving is strongly recommended. The outer glove absorbs the initial contamination, while the inner glove protects the skin during the de-gloving process. Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to minimize skin exposure.[1]
-
Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with a type P2 (or N95 for solids) cartridge is required.[1][2]
Safe Handling and Storage Workflow
The following workflow is designed to minimize risk at every stage of the experimental process.
Caption: A logical workflow for minimizing exposure during experimental procedures.
Storage and Stability
Proper storage is crucial for both safety and maintaining the chemical's purity.
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][3]
-
Light Sensitivity: Some sources indicate the compound is light-sensitive.[4][5] Therefore, storing it in an amber vial or a dark cabinet is a prudent measure to prevent photodegradation.
-
Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents.[1][3]
Section 3: Emergency Protocols: A Validated Response Plan
In the event of an incident, a clear, practiced response is critical.
Spill Response Protocol
-
Minor Spill (<1g, contained in fume hood):
-
Alert Colleagues: Inform others in the lab.
-
Ensure PPE: Don respiratory protection if not already worn.
-
Containment: Use dry cleanup procedures. Do NOT use air hoses.[3] Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collection: Carefully sweep the material into a sealable, labeled hazardous waste container.[3]
-
Decontamination: Wipe the area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the waste container.
-
-
Major Spill (>1g or outside of fume hood):
First-Aid Measures: Immediate Actions
The following actions should be taken immediately while awaiting professional medical assistance.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: FATAL IF SWALLOWED. Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate and urgent medical attention. Show the Safety Data Sheet to the medical personnel.[3]
Section 4: Waste Disposal and Environmental Stewardship
As scientists, our responsibility extends to protecting the environment.
Disposal Protocol
-
Collection: All waste containing this compound, including contaminated consumables and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").
-
Disposal: The waste must be disposed of through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[1][3] Under no circumstances should this chemical be disposed of down the drain. [3]
Caption: Decision workflow for proper hazardous waste segregation and disposal.
References
-
This compound Product Page. Worldwide Life Sciences. [Link]
-
Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals. PubMed Central, National Institutes of Health. [Link]
-
Waste Anesthetic Gas Safety Guidelines. Virginia Commonwealth University. [Link]
-
2-Amino-5-chloro-3-methylbenzoic acid Hazard Information. PubChem, National Institutes of Health. [Link]
-
This compound Product Data. Aladdin Scientific. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. This compound 97 289039-84-5 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. wwmponline.com [wwmponline.com]
- 5. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Storage and Stability of Methyl 2-amino-5-chloro-3-iodobenzoate
This guide provides a comprehensive overview of the critical parameters governing the storage and stability of Methyl 2-amino-5-chloro-3-iodobenzoate, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the stability profile of this compound is paramount for ensuring the integrity of research and the quality of manufactured active pharmaceutical ingredients (APIs). This document synthesizes established principles of stability testing with practical, field-proven insights to deliver a robust technical resource.
Introduction: The Significance of Stability in Pharmaceutical Intermediates
This compound is a halogenated aromatic compound whose molecular integrity is crucial for its intended downstream applications. The presence of multiple reactive functional groups—an amino group, a methyl ester, and halogen substituents (chloro and iodo)—on the benzene ring makes it susceptible to various degradation pathways.[1] Instability can lead to the formation of impurities, which may compromise the yield and purity of the final API, and in some cases, introduce toxic byproducts. Therefore, a thorough understanding of its stability under various environmental conditions is not merely a regulatory requirement but a cornerstone of good manufacturing practice (GMP) and robust process development.
This guide will delve into the recommended storage conditions, potential degradation pathways, and the methodologies for assessing the stability of this compound.
Physicochemical Properties and Recommended Storage
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClINO₂ | |
| Molecular Weight | 311.50 g/mol | |
| Appearance | Solid | |
| Melting Point | 66-70 °C | Not specified |
| Storage Temperature | 2-8°C | Not specified |
| Light Sensitivity | Protect from light | Not specified |
Based on supplier safety data sheets (SDS) and general best practices for halogenated aromatic compounds, the following storage conditions are recommended to minimize degradation:
-
Temperature: Refrigeration at 2-8°C is advised for long-term storage. [Not specified] Short excursions to ambient temperature are generally acceptable for handling and shipping, but prolonged exposure should be avoided.
-
Light: The compound is light-sensitive. [Not specified] Storage in amber or opaque containers is mandatory to prevent photodegradation.
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to mitigate oxidative degradation, particularly for long-term storage or if the compound is of high purity.
-
Container: Use well-sealed containers to prevent moisture ingress, which can promote hydrolysis.
Potential Degradation Pathways
Forced degradation studies are essential for identifying the likely degradation pathways of a pharmaceutical intermediate.[2][3][4] Based on the structure of this compound, the following degradation pathways are plausible:
Hydrolytic Degradation
The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-amino-5-chloro-3-iodobenzoic acid. This is a common degradation pathway for ester-containing compounds.
Oxidative Degradation
The electron-rich aromatic ring, activated by the amino group, is a potential site for oxidation. Oxidizing agents, such as peroxides, can lead to the formation of various degradation products, including N-oxides and phenolic compounds. The iodine substituent may also be susceptible to oxidative degradation.[5]
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation of halogenated aromatic compounds.[6][7][8] This can involve the cleavage of the carbon-halogen bonds, leading to the formation of de-halogenated or other rearranged products.
Thermal Degradation
While the compound is a solid with a defined melting point, prolonged exposure to elevated temperatures can lead to decomposition. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the onset of thermal decomposition.[9][10][11]
Diagram of Potential Degradation Pathways
Caption: A diagram illustrating the potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A robust stability assessment program is crucial for defining the shelf-life and appropriate handling of this compound. This involves conducting forced degradation studies and developing a stability-indicating analytical method.[12][13]
Forced Degradation Study Protocol
The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[2][3]
Experimental Workflow for Forced Degradation Study
Caption: A workflow diagram for a typical forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][14] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 7 days. Also, heat a stock solution at 60°C for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the active ingredient and the detection of impurities.[1][15][16]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30-31 min: 90-30% B, 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from all degradation product peaks in the forced degradation samples.
Illustrative Quantitative Data from a Forced Degradation Study
The following table presents hypothetical data from a forced degradation study, demonstrating the stability-indicating nature of the HPLC method.
| Stress Condition | % Assay of Main Peak | % Total Impurities | Observations |
| Control (Unstressed) | 99.8 | 0.2 | No significant degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 85.2 | 14.8 | Significant degradation, one major degradant peak observed |
| Base Hydrolysis (0.1 M NaOH, RT, 4h) | 78.5 | 21.5 | Rapid degradation, one major degradant peak observed |
| Oxidation (3% H₂O₂, RT, 24h) | 92.1 | 7.9 | Moderate degradation, multiple minor degradant peaks observed |
| Photolysis (ICH Q1B) | 95.3 | 4.7 | Minor degradation, two small degradant peaks observed |
| Thermal (60°C, 7 days, solid) | 98.9 | 1.1 | Minimal degradation |
| Thermal (60°C, 24h, solution) | 97.5 | 2.5 | Minor degradation in solution |
Drug-Excipient Compatibility Studies
For the development of solid dosage forms, it is crucial to assess the compatibility of this compound with common pharmaceutical excipients.[17][18][19][20][21] Incompatibility can lead to degradation of the active ingredient and affect the stability of the final product.
Protocol for Drug-Excipient Compatibility Study:
-
Excipient Selection: Select a range of common excipients, including diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).
-
Sample Preparation: Prepare binary mixtures of the drug and each excipient, typically in a 1:1 ratio. Also, prepare a sample of the pure drug as a control.
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analysis: Analyze the samples at initial and final time points.
-
Physical Evaluation: Observe for any changes in color, appearance, or physical state.
-
Chemical Analysis: Use the validated stability-indicating HPLC method to assay the drug and determine the level of any degradation products.
-
Illustrative Drug-Excipient Compatibility Data:
| Excipient | Initial Assay (%) | Assay after 4 weeks at 40°C/75% RH (%) | Total Impurities after 4 weeks (%) | Physical Observations |
| Control (Drug only) | 99.9 | 99.5 | 0.5 | No change |
| Lactose | 99.8 | 92.3 | 7.7 | Slight yellowing |
| Microcrystalline Cellulose | 99.9 | 99.2 | 0.8 | No change |
| Povidone | 99.8 | 98.9 | 1.1 | No change |
| Croscarmellose Sodium | 99.9 | 99.1 | 0.9 | No change |
| Magnesium Stearate | 99.8 | 97.5 | 2.5 | Slight clumping |
Interpretation: The hypothetical data suggests a potential incompatibility with lactose, as indicated by the significant increase in impurities and a change in color. Further investigation would be required to identify the degradation product. Magnesium stearate shows a minor interaction. Microcrystalline cellulose, povidone, and croscarmellose sodium appear to be compatible under these conditions.
Conclusion and Recommendations
The stability of this compound is a critical parameter that must be carefully managed throughout its lifecycle. This technical guide has outlined the key considerations for its storage and stability assessment.
Key Recommendations:
-
Storage: Store the compound at 2-8°C, protected from light and moisture. For long-term storage, an inert atmosphere is recommended.
-
Handling: Minimize exposure to high temperatures, strong acids and bases, and oxidizing agents.
-
Stability Testing: A comprehensive forced degradation study should be performed to understand its degradation profile. A validated stability-indicating HPLC method is essential for accurate monitoring of purity and stability.
-
Formulation Development: Conduct thorough drug-excipient compatibility studies to select appropriate excipients for solid dosage forms. Based on the illustrative data, excipients like microcrystalline cellulose and povidone would be preferred over lactose.
By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of this compound, contributing to the development of safe and effective pharmaceutical products.
References
- 1. scispace.com [scispace.com]
- 2. pharmadekho.com [pharmadekho.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 10. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 11. mt.com [mt.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. fda.gov [fda.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. assets-global.website-files.com [assets-global.website-files.com]
- 18. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 19. scispace.com [scispace.com]
- 20. scribd.com [scribd.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
An In-Depth Technical Guide to Methyl 2-amino-5-chloro-3-iodobenzoate for Researchers and Drug Development Professionals
Introduction
Methyl 2-amino-5-chloro-3-iodobenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring an amine, a halogen-rich aromatic core, and a reactive methyl ester, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This guide provides an in-depth overview of its commercial availability, key suppliers, chemical properties, synthesis, and applications, with a focus on empowering researchers and drug development professionals to effectively utilize this valuable reagent.
Commercial Availability and Key Suppliers
This compound (CAS No. 289039-84-5) is readily available from a range of fine chemical suppliers. The compound is typically offered in research quantities, from grams to kilograms, with purities generally exceeding 97%. When sourcing this material, it is crucial to consider not only the purity but also the impurity profile, which can be influenced by the synthetic route employed by the manufacturer. Researchers should always request a Certificate of Analysis (CoA) to verify the quality and specifications of the material.
Below is a comparative table of prominent suppliers and their typical product specifications.
| Supplier | Catalog Number | Stated Purity | Available Quantities |
| Sigma-Aldrich | Not currently available (discontinued) | 97% | - |
| Biosynth | FM69921 | Custom inquiry | Custom inquiry |
| Aladdin Scientific | M169297-25g | ≥97% | 25g |
| Thermo Scientific (Alfa Aesar) | - | 98+% | 5g |
| Santa Cruz Biotechnology | sc-281085 | - | Inquire |
| Worldwide Life Sciences | - | - | 5g |
Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling, storage, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 289039-84-5 | [1][2] |
| Molecular Formula | C₈H₇ClINO₂ | [1][3] |
| Molecular Weight | 311.50 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 66-70 °C | [4] |
| SMILES | COC(=O)c1cc(Cl)cc(I)c1N | [1] |
| InChI Key | VTDNWMZYPVQPCN-UHFFFAOYSA-N | [1] |
Safety and Handling:
This compound is classified as acutely toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage: The compound is light-sensitive and should be stored in a tightly sealed container in a cool, dark place, typically at 2-8°C.[3]
Synthetic Methodologies
The synthesis of this compound typically involves a multi-step sequence starting from a more readily available substituted aniline or benzoic acid. A common and logical synthetic strategy involves the direct iodination of a pre-functionalized precursor, Methyl 2-amino-5-chlorobenzoate. This approach offers good regioselectivity due to the directing effects of the amino group.
A plausible synthetic pathway is outlined below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Iodination of Methyl 2-amino-5-chlorobenzoate
This protocol is based on established methods for the iodination of activated aromatic rings.
Materials:
-
Methyl 2-amino-5-chlorobenzoate
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-5-chlorobenzoate (1.0 equivalent) in glacial acetic acid.
-
To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its ease of handling and its ability to act as a source of electrophilic iodine, which is necessary for the electrophilic aromatic substitution reaction on the electron-rich aniline ring.
-
Acetic Acid: Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the reaction.
-
Aqueous Workup with Sodium Bicarbonate: The use of a weak base like sodium bicarbonate is crucial to neutralize the acidic solvent and any acidic byproducts without hydrolyzing the methyl ester.
Analytical Characterization
Ensuring the identity and purity of this compound is critical for its successful application. A combination of chromatographic and spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the iodine.
-
δ ~7.2-7.4 ppm (d, 1H): Aromatic proton meta to the iodine.
-
δ ~5.5-6.0 ppm (br s, 2H): Amine (-NH₂) protons.
-
δ ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons.
Expected ¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~168 ppm: Carbonyl carbon of the ester.
-
δ ~148 ppm: Aromatic carbon attached to the amino group.
-
δ ~110-140 ppm: Other aromatic carbons.
-
δ ~90 ppm: Aromatic carbon attached to the iodine.
-
δ ~52 ppm: Methyl ester carbon.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for the analysis of this compound.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for purity assessment and identification of volatile impurities.
-
Column: A non-polar column such as a DB-5 or equivalent.
-
Injector and Detector Temperature: ~250-280°C.
-
Oven Program: A temperature gradient from ~100°C to 250°C.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a variety of biologically active molecules, particularly in the development of targeted cancer therapies. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.
One of the most significant applications of this intermediate is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors .[5] PARP inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6]
The general workflow for utilizing this building block in the synthesis of a PARP inhibitor is depicted below:
Caption: General workflow for the use of this compound in PARP inhibitor synthesis.
The iodine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl or alkynyl moieties. The amino group at the 2-position can be used as a handle for further functionalization, often through acylation or by serving as a directing group. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, a common feature in many drug molecules.
Conclusion
This compound is a high-value, commercially available building block with significant potential for accelerating drug discovery and development programs. Its well-defined chemical properties and versatile reactivity profile make it an ideal starting point for the synthesis of complex and novel therapeutic agents, particularly in the field of oncology. This guide provides a comprehensive foundation for researchers to confidently source, handle, and strategically employ this powerful synthetic intermediate in their quest for new medicines.
References
-
Aladdin Scientific. This compound. [Link]
-
Worldwide Life Sciences. This compound, 5g. [Link]
- Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry.
- Patent CN112778147A. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Patent CN101575301A. Preparation method of 2-amino-5-chlorobenzamide.
-
Chemcd. This compound, 289039-84-5 msds. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm. [Link]
-
MDPI. The Combined Analysis of GC-IMS and GC-MS Reveals the Differences in Volatile Flavor Compounds between Yak and Cattle-Yak Meat. [Link]
-
National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
-
Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]
-
IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]
-
Patsnap Synapse. CH5015765 - Drug Targets, Indications, Patents. [Link]
-
YouTube. Patenting Strategies for Small Molecule Drugs. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
-
PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
-
GCRIS. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. [Link]
- Google P
-
PubMed. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]
-
PubMed. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. [Link]
-
Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
Sources
- 1. This compound 97 289039-84-5 [sigmaaldrich.com]
- 2. wwmponline.com [wwmponline.com]
- 3. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 4. This compound 97 289039-84-5 [sigmaaldrich.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive, two-step guide for the synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol begins with the regioselective electrophilic iodination of 2-amino-5-chlorobenzoic acid, followed by a classic Fischer esterification to yield the final methyl ester. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven, step-by-step protocol, safety guidelines, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction
Polysubstituted aromatic compounds are fundamental building blocks in organic synthesis. This compound is a valuable scaffold due to its distinct functional groups—an amine, a carboxylate ester, and two different halogens (chloro and iodo)—which allow for selective downstream modifications.[1] The specific arrangement of these groups creates a unique electronic and steric profile, making it a crucial intermediate for creating complex molecular architectures.
This guide details a reliable and efficient synthetic route starting from the commercially available 2-amino-5-chlorobenzoic acid. The synthesis is logically divided into two primary stages:
-
Electrophilic Aromatic Iodination: Introduction of an iodine atom onto the aromatic ring.
-
Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
Each stage is explained with a focus on the underlying chemical principles, justifying the choice of reagents and reaction conditions to provide a self-validating and robust protocol.
Overall Synthetic Scheme
The two-step synthesis transforms 2-amino-5-chlorobenzoic acid into the target methyl ester.
Caption: Overall reaction pathway for the synthesis.
Part I: Electrophilic Iodination of 2-Amino-5-chlorobenzoic acid
Mechanism and Rationale
The first step is a classic electrophilic aromatic substitution reaction. The regioselectivity of the iodination is dictated by the existing substituents on the benzene ring:
-
Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing. It strongly enhances the electron density of the ring, making it susceptible to attack by electrophiles.
-
Chloro Group (-Cl): A deactivating but ortho, para-directing group.
-
Carboxylic Acid Group (-COOH): A deactivating and meta-directing group.
The directing effects are synergistic. The powerful activating amino group directs the incoming electrophile to its ortho and para positions. The para position is already occupied by the chloro group. Of the two ortho positions, the one at C3 is less sterically hindered than the one at C1 (which bears the carboxylic acid). Therefore, the iodine atom is predominantly directed to the C3 position.
Reagent Selection: Iodine monochloride (ICl) is used as the iodinating agent. It is a highly effective reagent because the difference in electronegativity between iodine and chlorine makes the iodine atom electrophilic (δ+), facilitating the attack by the electron-rich aromatic ring.
Experimental Protocol: Iodination
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-amino-5-chlorobenzoic acid | 171.57 | 10.0 g | 58.3 mmol | Starting Material |
| Iodine Monochloride (ICl) | 162.36 | 10.4 g | 64.1 mmol | Iodinating Agent (1.1 eq) |
| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - | For quenching excess ICl |
| Deionized Water | 18.02 | ~1 L | - | For work-up and washing |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in glacial acetic acid (150 mL). Stir the mixture at room temperature in a chemical fume hood.
-
Reagent Addition: Slowly add iodine monochloride (10.4 g, 64.1 mmol) to the suspension over 15-20 minutes. The reaction is exothermic, and a slight temperature increase may be observed.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold deionized water. A precipitate will form.
-
Quenching: If the solution has a persistent brown/orange color due to excess ICl, add a 10% aqueous solution of sodium thiosulfate dropwise until the color disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) to remove acetic acid and inorganic salts.
-
Drying: Dry the solid product, 2-amino-5-chloro-3-iodobenzoic acid, in a vacuum oven at 60°C to a constant weight. The product should be an off-white to light tan solid.
Part II: Fischer Esterification
Mechanism and Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[2] The mechanism involves several key steps:
-
Protonation of Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
Because this reaction is reversible, a large excess of methanol is used to shift the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[3][4] Furthermore, since the starting material contains a basic amino group, a sufficient amount of acid is required to both protonate the amine and catalyze the reaction.[2][3]
Caption: Experimental workflow for Fischer Esterification.
Experimental Protocol: Esterification
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-amino-5-chloro-3-iodobenzoic acid | 297.47 | 15.0 g | 50.4 mmol | Intermediate from Part I |
| Methanol (MeOH) | 32.04 | 200 mL | ~4.9 mol | Reagent and Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5.0 mL | ~92 mmol | Catalyst |
| 10% Sodium Carbonate (Na₂CO₃) soln. | 105.99 | ~100 mL | - | For neutralization |
| Deionized Water | 18.02 | ~1 L | - | For work-up and washing |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask containing the dried 2-amino-5-chloro-3-iodobenzoic acid (15.0 g, 50.4 mmol) from Part I, add a magnetic stir bar and methanol (200 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5.0 mL) to the mixture. A precipitate may form upon addition of the acid.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The solid should dissolve as the reaction proceeds.[2] Continue refluxing for 6-8 hours, monitoring by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a 1 L beaker containing 400 mL of ice water.
-
Neutralization: While stirring vigorously, slowly and cautiously add 10% aqueous sodium carbonate solution to neutralize the excess acid. Vigorous CO₂ evolution will occur. Continue adding the base until the pH of the solution is approximately 8. A precipitate of the crude ester will form.[2]
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold deionized water (3 x 100 mL) to remove any remaining salts.
-
Drying and Purification: Allow the product to air dry on the filter, then dry completely in a vacuum oven at a low temperature (40-50°C). The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary. The final product, this compound, is typically a white to off-white solid.
Safety Precautions
All experimental procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Iodine Monochloride (ICl): Highly corrosive and toxic. Causes severe skin and eye burns and is harmful if inhaled.[5][6][7][8] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6]
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns.[2] Always add acid to the solvent slowly to dissipate heat.
-
2-Amino-5-chlorobenzoic acid: May cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust and direct contact.
-
Methanol: Flammable liquid and vapor. Toxic if ingested, inhaled, or in contact with skin.
-
Neutralization: The neutralization step with sodium carbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly in a large beaker to avoid overflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Iodination Stalls | Insufficient iodinating agent. | Add a small additional portion of ICl and monitor by TLC. |
| Low reactivity of starting material. | Gently warm the reaction mixture to 30-40°C to increase the reaction rate. | |
| Esterification Stalls | Insufficient acid catalyst (neutralized by the amino group). | Add another small portion of concentrated H₂SO₄. |
| Water present in the reaction mixture. | Ensure all reagents and glassware are dry. Use anhydrous methanol. | |
| Reversible reaction at equilibrium. | Increase the reflux time or use a larger excess of methanol. | |
| Low Final Yield | Incomplete reaction in either step. | Optimize reaction time and temperature based on TLC monitoring. |
| Product loss during work-up/neutralization. | Ensure pH is correct before filtration. Cool thoroughly to maximize precipitation. | |
| Product loss during purification. | Use a minimal amount of hot solvent for recrystallization to avoid dissolving too much product. | |
| Dark-colored Product | Decomposition due to excessive heat or prolonged reaction time. | Avoid excessively high temperatures during reflux. Stop the reaction once the starting material is consumed.[3] |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodine Monochloride, Reagent ACS.
- ChemicalBook. (2025). Iodine monochloride - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid Safety Data Sheet.
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
- CDH Fine Chemical. (n.d.). IODINE MONO CHLORIDE SOLUTION 1.0 M (IN DICHLORO METHANE) MATERIAL SAFETY DATA SHEET.
- Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride.
- ECHEMI. (n.d.). 2-Amino-5-chlorobenzoic acid SDS, 635-21-2 Safety Data Sheets.
- BenchChem. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
- Ricca Chemical Company. (2025). Safety Data Sheet - Iodine Monochloride Solution.
-
Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved from [Link]...
- BenchChem. (2025). Technical Support Center: Fischer Esterification of Aminobenzoic Acids.
-
Prezi. (n.d.). Synthesis of Benzocaine. Retrieved from [Link]
Sources
- 1. 2-Amino-5-chloro-3-iodobenzoic acid | 64724-23-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. samratpharmachem.com [samratpharmachem.com]
- 9. echemi.com [echemi.com]
- 10. 2-Amino-5-chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]
Application Note & Protocol: Synthetic Route Development for 3-amino-5-halo-2-iodobenzoates
Introduction: The Strategic Importance of 3-amino-5-halo-2-iodobenzoates in Medicinal Chemistry
3-Amino-5-halo-2-iodobenzoates are a critical class of intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Their unique 1,2,3,5-tetrasubstituted aromatic scaffold provides a versatile platform for the construction of complex molecular architectures, particularly in the development of novel therapeutics. The strategic placement of the amino, iodo, and halo groups allows for a wide range of subsequent chemical transformations, making these compounds highly valuable starting materials in drug discovery and development.[1][2] For instance, these intermediates are pivotal in the synthesis of PARP inhibitors like Rucaparib, highlighting their significance in modern medicinal chemistry.[1] This application note provides a detailed overview of established and novel synthetic routes for the preparation of 3-amino-5-halo-2-iodobenzoates, offering researchers a comprehensive guide to their synthesis, including detailed protocols and mechanistic insights.
Synthetic Strategies: A Multi-faceted Approach
The synthesis of 3-amino-5-halo-2-iodobenzoates can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale of the reaction, and the specific halogen substituent at the C5 position. Herein, we discuss two primary and effective strategies: a novel multi-step synthesis starting from commercially available 2-aminobenzoates and a more direct approach involving electrophilic iodination.
Strategy 1: Multi-step Synthesis from 2-Aminobenzoates
This robust and scalable route, as developed by Park et al., utilizes readily available 2-aminobenzoates bearing a halogen at the C5 position as the starting material.[1][2][3] The synthesis proceeds through a three-step sequence involving nitration, a Sandmeyer reaction for iodination, and subsequent reduction of the nitro group. This method offers excellent control over the regioselectivity of the substitutions.
The overall synthetic workflow can be visualized as follows:
Caption: Multi-step synthesis of 3-amino-5-halo-2-iodobenzoates.
Causality Behind Experimental Choices:
-
Nitration (Step 1): The initial nitration at the C3 position is directed by the activating amino group at C2 and the deactivating, meta-directing carboxylate group. The halogen at C5 further influences the regioselectivity. The use of a standard nitrating mixture (HNO₃/H₂SO₄) provides the desired 2-amino-5-halo-3-nitrobenzoate intermediate.[1][2]
-
Sandmeyer Reaction (Step 2): The conversion of the C2-amino group to an iodide is efficiently achieved through the Sandmeyer reaction.[2][4] This classic transformation involves the diazotization of the amino group with sodium nitrite in an acidic medium, followed by the introduction of iodide using potassium iodide.[5][6][7] Notably, the iodination step of the Sandmeyer reaction does not typically require a copper(I) catalyst, which is often necessary for chlorination or bromination.[5][7]
-
Reduction (Step 3): The final step involves the reduction of the C3-nitro group to the corresponding amino group. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl), to yield the target 3-amino-5-halo-2-iodobenzoate.[1][2]
Detailed Protocol 1: Synthesis of Methyl 3-amino-5-fluoro-2-iodobenzoate
This protocol is adapted from the work of Park et al. and demonstrates the practical application of Strategy 1.[1][3]
Step 1: Synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate
-
To a solution of methyl 2-amino-5-fluorobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford methyl 2-amino-5-fluoro-3-nitrobenzoate.
Step 2: Synthesis of Methyl 5-fluoro-2-iodo-3-nitrobenzoate
-
Suspend methyl 2-amino-5-fluoro-3-nitrobenzoate (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (2.0 eq) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield methyl 5-fluoro-2-iodo-3-nitrobenzoate.
Step 3: Synthesis of Methyl 3-amino-5-fluoro-2-iodobenzoate
-
Dissolve methyl 5-fluoro-2-iodo-3-nitrobenzoate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain methyl 3-amino-5-fluoro-2-iodobenzoate.
Strategy 2: Direct Electrophilic Iodination
A more direct approach to synthesizing iodinated aminobenzoates involves the electrophilic iodination of a suitable 3-aminobenzoate precursor. This method can be advantageous due to a shorter synthetic sequence. The regioselectivity of the iodination is governed by the directing effects of the substituents on the aromatic ring.[5] The amino group is a strong activating ortho-, para-director, while the carboxylate group is a deactivating meta-director.
Caption: Direct electrophilic iodination of 3-amino-5-halobenzoates.
Causality Behind Experimental Choices:
-
Iodinating Agent: Direct iodination can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide, which generates a more potent electrophilic iodine species.[5][8] Alternatively, N-iodosuccinimide (NIS) can be employed as a mild and efficient source of electrophilic iodine.[9]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as acetic acid or an alcohol.[9] Temperature control is crucial to prevent side reactions and ensure good yields.[5]
Detailed Protocol 2: Synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate via Direct Iodination
This protocol is based on a procedure for the iodination of a similar substrate.[9]
-
Dissolve methyl 2-amino-5-bromobenzoate (1.0 eq) in concentrated acetic acid.
-
Add N-iodosuccinimide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 17 hours at room temperature.
-
Pour the reaction mixture into a mixture of saturated sodium bicarbonate solution and ice.
-
Extract the product twice with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain methyl 2-amino-5-bromo-3-iodobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.[9]
Data Summary
The following table summarizes typical yields for the synthesis of representative 3-amino-5-halo-2-iodobenzoates using the described methods.
| Compound | Starting Material | Synthetic Route | Reported Yield | Reference |
| Methyl 3-amino-5-fluoro-2-iodobenzoate | Methyl 2-amino-5-fluorobenzoate | Multi-step | Good | [1] |
| Methyl 2-amino-5-bromo-3-iodobenzoate | Methyl 2-amino-5-bromobenzoate | Direct Iodination | 82% | [9] |
Conclusion and Future Perspectives
The synthetic routes detailed in this application note provide reliable and scalable methods for the preparation of 3-amino-5-halo-2-iodobenzoates. The multi-step synthesis starting from 2-aminobenzoates offers excellent control over regioselectivity and is applicable to a range of halo-substituted analogues. The direct iodination approach provides a more concise route, which can be advantageous for certain substrates. The choice of the optimal synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and the specific target molecule. Further research in this area may focus on the development of more sustainable and atom-economical methods, potentially utilizing catalytic C-H activation/iodination strategies.[10][11] The continued development of efficient synthetic routes to these valuable intermediates will undoubtedly facilitate the discovery and development of new and improved pharmaceuticals.
References
-
Park, J., Seo, J. A., & Cheon, C. H. (2018). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Bulletin of the Korean Chemical Society, 39(10), 1238-1242. [Link]
-
Slideshare. (2015). RAPID IODINATION OF THE ISOMERS OF AMINOBENZOIC ACID IN AQUEOUS MEDIUM BY IODINE MONOCHLORIDE USING HYDRODYNAMIC VOLTAMMETRY: REGIOSPECIFICITY EFFECT. [Link]
-
Korea University. (2018). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]
-
ACS Publications. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters. [Link]
-
American Chemical Society. (2022). Site-Selective C–H Iodination of Anilines Using Aryl Iodides. [Link]
-
ResearchGate. (2018). Synthesis of 3‐Amino‐5‐fluoro‐2‐iodobenzoate (1). [Link]
-
NIH. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
- Google Patents. (2008). Method for producing 2-amino-5-iodobenzoic acid.
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. [Link]
-
Quora. (2018). Can I prepare for iodobenzene by Sandmeyer reaction? [Link]
-
Chemical Education Xchange. (n.d.). Iodination of Aniline. [Link]
-
Scribd. (n.d.). 2 Iodobenzoic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
NIH. (2021). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. PMC. [Link]
- Google Patents. (2017).
-
Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. [Link]
-
PubMed. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]
-
Wiley Online Library. (1979). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English. [Link]
-
Caltech Authors. (1953). The Mechanism of Aminations of Halobenzenes. [Link]
- Google Patents. (2018). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
-
Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. [Link]
-
Key Syntheses in Chemistry. (n.d.). Halogenation Reactions. [Link]
-
Synthesis. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]
-
Wikipedia. (n.d.). Halogenation. [Link]
-
Wizeprep. (2022). Learn the 3 Steps for Halogenation & Examples. [Link]
- Google Patents. (2014). Preparation method of 2-chloro-5-iodobenzoic acid.
-
Wikipedia. (n.d.). Halogen addition reaction. [Link]
- Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
- 6. quora.com [quora.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 9. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Methyl 2-amino-5-chloro-3-iodobenzoate - A Keystone Building Block for Modern Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of Methyl 2-amino-5-chloro-3-iodobenzoate.
Abstract
This compound (CAS No. 289039-84-5) has emerged as a preeminent starting material in medicinal chemistry and process development.[1][2][3] Its unique trifunctional substitution pattern—comprising a nucleophilic amino group, a modifiable ester, and two differentially reactive halogen atoms—offers a strategic platform for the convergent and divergent synthesis of complex heterocyclic scaffolds. This guide elucidates the core reactivity of this versatile molecule and provides detailed, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and heterocycle formation, with a focus on the synthesis of kinase inhibitors and other pharmaceutically relevant frameworks.
Introduction: The Strategic Advantage of Orthogonal Functionality
The synthetic power of this compound lies in its precisely arranged functional groups, which allow for sequential, chemoselective modifications. The key to its versatility is the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. The carbon-iodine bond is considerably weaker and thus more susceptible to oxidative addition by palladium(0) catalysts, enabling selective functionalization at the C3 position while leaving the more robust C5-chloro substituent intact for subsequent transformations.
The ortho-amino group plays a crucial, multifaceted role. It not only serves as a key nucleophile for subsequent cyclization reactions but can also act as a directing group or a transient ligand in palladium-catalyzed processes, influencing regioselectivity and reaction rates.[4][5] This combination of features minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes to complex drug candidates.
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 289039-84-5 | [1] |
| Molecular Formula | C₈H₇ClINO₂ | [1][2] |
| Molecular Weight | 311.50 g/mol | [2] |
| Appearance | Solid |
| Melting Point | 67-69 °C |[1] |
Palladium-Catalyzed Cross-Coupling: Selective C3-Arylation and Alkynylation
The C3-iodide is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[6] The following protocols are optimized for high selectivity and yield.
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction of this compound with various arylboronic acids proceeds with excellent selectivity at the C-I position.
Causality Behind Protocol Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source that readily initiates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the transmetalation step without hydrolyzing the methyl ester.
-
Solvent System: A 1,4-dioxane/water mixture ensures solubility for both the organic substrate and the inorganic base and boronic acid, promoting efficient reaction kinetics.
-
Inert Atmosphere: An argon or nitrogen atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 311.5 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL) and Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degas the resulting solution by bubbling argon through it for 15 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired Methyl 2-amino-5-chloro-3-(aryl)benzoate.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling provides a powerful method for installing alkyne functionalities, which are crucial precursors for many heterocyclic drugs and are used to add rigidity to molecular scaffolds.[8][9][10] The copper-cocatalyzed reaction is highly efficient under mild conditions.[11]
Protocol 2: Copper-Catalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 311.5 mg)
-
Terminal alkyne (1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL) and THF (5 mL)
Procedure:
-
In a sealed tube, dissolve this compound in THF and triethylamine.
-
Degas the solution with argon for 20 minutes.
-
Add the terminal alkyne, PdCl₂(PPh₃)₂, and CuI under a counterflow of argon.
-
Seal the tube and stir the mixture at room temperature for 4-8 hours. For less reactive alkynes, heating to 50 °C may be required.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the Methyl 2-amino-5-chloro-3-(alkynyl)benzoate product.
The Mizoroki-Heck reaction enables the arylation of alkenes, providing access to substituted styrenes and cinnamates which are valuable synthetic intermediates.[12][13]
Protocol 3: Mizoroki-Heck Reaction
Materials:
-
This compound (1.0 mmol, 311.5 mg)
-
Alkene (e.g., methyl acrylate) (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF or Acetonitrile (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill with argon three times, then add the anhydrous solvent.
-
Stir for 10 minutes to form the active catalyst complex.
-
Add this compound, the alkene, and triethylamine.
-
Heat the reaction to 80-100 °C for 12-24 hours.
-
After cooling, dilute with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography to obtain the desired olefinated product.
Diagram: Overall Synthetic Utility
Caption: Synthetic pathways accessible from the versatile starting material.
Heterocycle Synthesis: Building Privileged Scaffolds
The ortho-amino ester motif is a classic precursor for constructing fused heterocyclic systems, which form the core of many blockbuster drugs. The synthesis of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry, is a prime example.[14][15][16][17]
Causality Behind Protocol Choices:
-
Reagents: Potassium thiocyanate (KSCN) serves as the source for the sulfur and nitrogen atoms of the new thiazole ring. Bromine is the oxidant required to facilitate the electrophilic cyclization onto the aromatic ring.
-
Solvent: Acetic acid is an ideal solvent that facilitates the dissolution of the reagents and promotes the electrophilic aromatic substitution mechanism.
Protocol 4: Synthesis of a 2-Aminobenzothiazole Derivative
Materials:
-
This compound (1.0 mmol, 311.5 mg)
-
Potassium thiocyanate (KSCN) (3.0 mmol)
-
Bromine (Br₂) (2.0 mmol)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
Dissolve this compound and KSCN in glacial acetic acid in a round-bottom flask. Stir for 30 minutes at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise, maintaining the low temperature. A precipitate may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water (50 mL) and carefully neutralize with a concentrated ammonium hydroxide solution to pH ~8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Methyl 2-amino-4-chloro-8-iodobenzo[d]thiazole-7-carboxylate.
Application in the Synthesis of Kinase Inhibitors
The scaffolds derived from this compound are central to the design of numerous kinase inhibitors.[18][19] For instance, 3-aryl-2-aminobenzoates can be precursors to tricyclic systems that mimic the ATP-binding hinge region of kinases. Furthermore, 2-aminobenzothiazoles are known pharmacophores that target the active sites of enzymes like ROCK and PI3K.[20][21] The ability to rapidly generate a library of analogs by varying the coupling partner in the Suzuki, Sonogashira, or Heck reactions makes this starting material invaluable for structure-activity relationship (SAR) studies in drug discovery programs.[18]
Conclusion
This compound provides an exceptional entry point into a vast chemical space of high-value pharmaceutical intermediates. Its orthogonal reactivity allows for controlled, stepwise functionalization, enabling the efficient construction of complex molecular architectures. The protocols detailed herein offer reliable and reproducible methods for leveraging this versatility, empowering researchers to accelerate the discovery and development of next-generation therapeutics.
References
-
Worldwide Life Sciences. This compound, 5g. Available from: [Link]
-
Martinez, R., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. Available from: [Link]
-
Baryshnikova, M. A., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Available from: [Link]
-
Gudisela, M., & Taylor, S. D. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters. Available from: [Link]
-
Wikipedia. Heck reaction. Available from: [Link]
-
Chembiochem. (2018). Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. Available from: [Link]
-
ChemistryOpen. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Available from: [Link]
-
Bioorganic & Medicinal Chemistry. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Molecules. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available from: [Link]
-
ResearchGate. (PDF) An Efficient Solid-phase Parallel Synthesis of 2-Amino and 2-Amidobenzo[d]oxazole Derivatives via Cyclization Reactions of 2-Hydroxyphenylthiourea Resin. Available from: [Link]
-
Russian Chemical Bulletin. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available from: [Link]
-
Journal of the American Chemical Society. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Optimization of conditions for the Heck reaction. Available from: [Link]
-
Angewandte Chemie (International ed. in English). (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Available from: [Link]
-
Wychem. This compound. Available from: [Link]
-
Journal of the American Chemical Society. (1998). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
ResearchGate. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Available from: [Link]
-
ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Available from: [Link]
-
Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. Available from: [Link]
-
Korea University Pure. Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Available from: [Link]
-
RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
Chemical Society Reviews. (2011). Recent Advances in Sonogashira Reactions. Available from: [Link]
-
ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
-
ChemRxiv. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Available from: [Link]
Sources
- 1. wwmponline.com [wwmponline.com]
- 2. scbt.com [scbt.com]
- 3. 289039-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 2-amino-5-chloro-3-iodobenzoate in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Advanced Synthesis
For the discerning researcher and drug development professional, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1] This guide delves into the specific and strategic use of Methyl 2-amino-5-chloro-3-iodobenzoate, a versatile and highly functionalized building block, in these critical carbon-carbon bond-forming reactions. We will explore the mechanistic nuances, provide field-proven protocols, and illuminate the causality behind experimental design to empower scientists in their synthetic endeavors.
The Synthetic Value of a Polysubstituted Aryl Halide
This compound is not merely another aryl halide. Its unique substitution pattern offers a powerful platform for sequential and site-selective functionalization, a highly desirable attribute in the construction of complex molecular architectures for drug discovery. The presence of both an iodo and a chloro substituent, along with an amino and a methyl ester group, provides multiple handles for diversification.
The key to unlocking the potential of this substrate lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial, and often rate-determining, oxidative addition step is highly dependent on the nature of the halogen.[2] The established reactivity trend is C–I > C–Br > C–Cl.[2][3] This inherent difference allows for the highly regioselective Suzuki-Miyaura coupling at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[4] The catalytic cycle is a well-understood sequence of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide (in our case, the C-I bond of this compound), forming a Pd(II) intermediate.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base.[1]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Experimental Protocols: Achieving Regioselective Coupling
The following protocols are designed to be robust starting points for the regioselective Suzuki-Miyaura coupling of this compound. As with any reaction, optimization may be necessary for specific substrates.
General Protocol for the Synthesis of Methyl 2-amino-5-chloro-3-(aryl)benzoates
This protocol is adapted from established procedures for similar haloaniline substrates and is optimized for selectivity at the iodo-position.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the desired arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask.
-
Degassing: Bubble the inert gas through the solution for 15-20 minutes to remove any residual dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commercially available catalyst for a wide range of Suzuki couplings.[1] Its use is well-documented for reactions involving aryl bromides and iodides. For less reactive aryl chlorides or more challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be required to facilitate the oxidative addition step.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used in aqueous-organic solvent mixtures. Potassium phosphate (K₃PO₄) is often effective in anhydrous conditions. The choice of base can significantly impact the reaction rate and yield, and screening may be necessary for optimal results.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is frequently employed.[1] The water is essential for dissolving the inorganic base and facilitating the transmetalation process. The organic solvent ensures the solubility of the organic reactants and the palladium catalyst.
Data Presentation: Expected Outcomes
The following table provides hypothetical yet representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical yields for similar reactions.
| Entry | Arylboronic Acid Partner | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-amino-5-chloro-3-phenylbenzoate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-amino-5-chloro-3-(4-methoxyphenyl)benzoate | 80-90 |
| 3 | 3-Pyridinylboronic acid | Methyl 2-amino-5-chloro-3-(pyridin-3-yl)benzoate | 70-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 2-amino-5-chloro-3-(4-(trifluoromethyl)phenyl)benzoate | 80-92 |
Conclusion and Future Directions
This compound is a highly valuable substrate for the synthesis of complex, polysubstituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The inherent reactivity difference between the iodo and chloro substituents allows for predictable and high-yielding regioselective coupling at the C-I position. The protocols and insights provided herein serve as a robust foundation for researchers to leverage this versatile building block in their synthetic campaigns. The resulting 3-aryl-5-chloroanthranilate derivatives are primed for further functionalization at the chloro, amino, or ester positions, opening avenues for the rapid generation of diverse chemical libraries for drug discovery and materials science applications.
References
-
Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Manabe, K., & Ishikawa, S. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]
Sources
Application Notes and Protocols for the Synthesis of Substituted Indoles from Methyl 2-amino-5-chloro-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Methyl 2-amino-5-chloro-3-iodobenzoate in Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The development of efficient and versatile methods for the synthesis of substituted indoles is therefore a critical endeavor in modern organic chemistry. This compound emerges as a highly valuable and strategically functionalized starting material for the construction of diverse indole scaffolds. Its unique substitution pattern, featuring an aniline amine for cyclization, an iodide for versatile cross-coupling reactions, a chloride for potential further functionalization, and a methyl ester for subsequent modification, offers multiple avenues for the synthesis of complex, polysubstituted indoles.
This guide provides a detailed exploration of the application of this compound in the synthesis of substituted indoles, with a focus on robust and widely applicable palladium-catalyzed methodologies. We will delve into the mechanistic underpinnings of these reactions, providing not just step-by-step protocols, but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions.
Core Synthetic Strategies: A Multipronged Approach to Indole Diversification
The trifunctional nature of this compound allows for a modular approach to indole synthesis. The primary strategies discussed herein leverage the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization to construct the indole ring.
Logical Flow of Synthetic Strategies
Strategy 1: The Larock Indole Synthesis for 2,3-Disubstituted Indoles
The Larock indole synthesis is a powerful one-pot method for the preparation of 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes.[3] This reaction proceeds via a palladium-catalyzed cascade involving oxidative addition, alkyne insertion, and intramolecular amination.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species.
-
Ligands: While some Larock reactions are "ligandless," the use of phosphine ligands like triphenylphosphine (PPh₃) can stabilize the palladium catalyst and influence the reaction's efficiency. For more challenging substrates, specialized ligands may be required.
-
Base: An excess of a carbonate base like potassium carbonate (K₂CO₃) is crucial. It acts as a scavenger for the hydrogen iodide (HI) generated during the reaction and promotes the final cyclization step.
-
Chloride Source: The addition of a chloride salt, such as lithium chloride (LiCl) or tetra-n-butylammonium chloride (n-Bu₄NCl), is often essential. Chloride ions are believed to facilitate the reductive elimination step and stabilize the catalytic species.[3]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Experimental Protocol: Larock Indole Synthesis
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Internal Alkyne (2.0-3.0 equiv) | An excess of the alkyne drives the reaction to completion. |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Standard palladium precursor. |
| Base | K₂CO₃ (2.0-3.0 equiv) | Neutralizes HI and facilitates cyclization. |
| Additive | LiCl (1.0 equiv) | Stabilizes the catalyst and promotes reductive elimination. |
| Solvent | Anhydrous DMF | High boiling point and good solvating properties. |
| Temperature | 80-120 °C | Sufficient energy to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium catalyst. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, the internal alkyne, potassium carbonate, and lithium chloride.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Add palladium(II) acetate to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Strategy 2: Sonogashira Coupling Followed by Intramolecular Cyclization
This two-step sequence offers a highly versatile route to 2-substituted indoles. The first step involves a Sonogashira coupling of this compound with a terminal alkyne to form a 2-alkynyl aniline intermediate.[4][5] This intermediate is then subjected to intramolecular cyclization, often catalyzed by a transition metal, to yield the indole ring.[6]
Causality Behind Experimental Choices:
-
Sonogashira Coupling:
-
Palladium Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂ and a reducing agent, is used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the HI produced and to deprotonate the terminal alkyne.
-
Solvent: A polar aprotic solvent such as DMF or a mixture of THF and an amine is commonly employed.
-
-
Intramolecular Cyclization:
-
Catalyst: The cyclization of the 2-alkynyl aniline can be promoted by various catalysts, including palladium, gold, or copper salts. In some cases, strong bases can also effect cyclization.
-
Reaction Conditions: The conditions for cyclization are highly dependent on the substrate and the chosen catalyst.
-
Experimental Protocol: Sonogashira Coupling and Cyclization
Part A: Sonogashira Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.2-1.5 equiv) | A slight excess of the alkyne is used. |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective palladium catalyst. |
| Co-catalyst | CuI (5-10 mol%) | Essential for the formation of the copper acetylide. |
| Base | Et₃N or DIPEA (2.0-3.0 equiv) | Scavenges HI and deprotonates the alkyne. |
| Solvent | Anhydrous THF or DMF | Good solvating properties for the reactants. |
| Temperature | Room Temperature to 60 °C | Generally mild conditions are sufficient. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalysts from oxidation. |
Step-by-Step Methodology (Part A):
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at the appropriate temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-alkynyl aniline intermediate can be purified by column chromatography or used directly in the next step.
Part B: Intramolecular Cyclization
A representative protocol using a palladium catalyst is provided below. Conditions may vary significantly based on the substrate.
| Parameter | Condition | Rationale |
| Reactant | 2-Alkynyl Aniline Intermediate (1.0 equiv) | The product from Part A. |
| Catalyst | PdCl₂(MeCN)₂ (5-10 mol%) | An effective catalyst for intramolecular hydroamination. |
| Solvent | Anhydrous Acetonitrile (MeCN) | A suitable solvent for this type of cyclization. |
| Temperature | 80 °C (reflux) | Provides the necessary energy for cyclization. |
| Atmosphere | Inert (Nitrogen or Argon) | Maintains an oxygen-free environment. |
Step-by-Step Methodology (Part B):
-
Dissolve the 2-alkynyl aniline intermediate in anhydrous acetonitrile in a flame-dried Schlenk flask under an inert atmosphere.
-
Add the palladium catalyst.
-
Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-substituted indole-7-carboxylate.
Strategy 3: Suzuki Coupling for Aryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction provides a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[7] In the context of this compound, the highly reactive C-I bond can be selectively coupled with a variety of aryl or heteroaryl boronic acids or esters. This would yield a 3-aryl-2-amino-5-chlorobenzoate derivative, which can serve as a precursor for other heterocyclic systems or undergo further transformations.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ being a common choice for its reliability. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands may be necessary.
-
Base: A base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is required for the transmetalation step. An aqueous solution of the base is often used.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
-
Boron Reagent: Arylboronic acids are commonly used due to their commercial availability and stability.
Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Arylboronic Acid (1.2-1.5 equiv) | A slight excess of the boronic acid is generally used. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A robust and widely used catalyst. |
| Base | 2M aqueous K₂CO₃ (2.0-3.0 equiv) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene or Dioxane | A suitable organic solvent for the coupling reaction. |
| Temperature | 80-100 °C | Promotes the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation. |
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the organic solvent followed by the aqueous base solution.
-
Heat the biphasic mixture to the desired temperature with vigorous stirring for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion: A Versatile Building Block for Complex Indole Synthesis
This compound stands as a powerful and versatile starting material for the synthesis of a wide array of substituted indoles. The palladium-catalyzed methodologies outlined in this guide, including the Larock indole synthesis and the Sonogashira coupling/cyclization sequence, provide reliable and adaptable routes to complex indole scaffolds. Furthermore, the potential for selective Suzuki coupling at the 3-position opens up additional avenues for molecular diversification. By understanding the underlying mechanisms and the rationale behind the choice of experimental conditions, researchers can effectively harness the synthetic potential of this strategically functionalized building block to advance their research in medicinal chemistry and drug discovery.
References
-
Synthesis of Indoles from o-Haloanilines. J. Org. Chem.2023 , ASAP. URL: [Link]
-
Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. J. Org. Chem.2006 , 71, 7826-7834. URL: [Link]
-
Synthesis of Indoles from o-Haloanilines. Request PDF. URL: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. SciSpace. URL: [Link]
-
Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. J. Am. Chem. Soc.2000 , 122, 5662–5663. URL: [Link]
-
Selected examples of indole-7-carboxylates 83. ResearchGate. URL: [Link]
-
Larock indole synthesis. Wikipedia. URL: [Link]
- Indole synthesis. Google Patents.
-
Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling. J. Org. Chem.2018 , 83, 14472–14488. URL: [Link]
-
Process for the preparation of indoles. Justia Patents. URL: [Link]
- Novel process for the synthesis of indoline derivatives. Google Patents.
-
Intramolecular Heck reaction. Wikipedia. URL: [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. URL: [Link]
- Process for the preparation of indoles. Google Patents.
-
ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. URL: [Link]
- Processes for production of indole compounds. Google Patents.
-
Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c]. PubMed. URL: [Link]
-
Carbonylative synthesis and functionalization of indoles. Beilstein Journals. URL: [Link]
-
Indoles database - synthesis, physical properties - page 3. ChemSynthesis. URL: [Link]
-
Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c]-β-carbolines, Benzo[6][8]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[ a]-γ-carbolines. ResearchGate. URL: [Link]
-
Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE: Macrocyclization by Sonogashira Coupling. Imperial College London. URL: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]
-
Carbonylative synthesis and functionalization of indoles. Beilstein Journals. URL: [Link]
-
Sonogashira coupling. Wikipedia. URL: [Link]
-
Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. MDPI. URL: [Link]
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. NIH. URL: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. URL: [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. URL: [Link]
-
This compound from Aladdin Scientific. Biocompare.com. URL: [Link]
-
Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Diyala Journal of Medicine. URL: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. URL: [Link]
-
Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Molecules. URL: [Link]
-
Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. URL: [Link]
-
Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. RSC Publishing. URL: [Link]
-
Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. PMC. URL: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 7. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction (2013) | Hailong Yang | 5 Citations [scispace.com]
Application Notes and Protocols: Methyl 2-amino-5-chloro-3-iodobenzoate as a Strategic Precursor in Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Synthesis
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex heterocyclic frameworks is paramount. Methyl 2-amino-5-chloro-3-iodobenzoate (CAS: 289039-84-5) has emerged as a uniquely valuable and versatile starting material.[1][2][3][4][5] Its utility stems from a polysubstituted aromatic core, featuring distinct and orthogonally reactive functional groups. The presence of an iodine atom at the 3-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position and the methyl ester provide handles for subsequent cyclization and derivatization. This strategic arrangement allows for a modular and convergent approach to synthesizing a wide array of high-value heterocyclic compounds, including quinazolines, acridones, and other polycyclic systems.
These application notes serve as a technical guide, providing field-proven insights and detailed protocols for leveraging this powerful building block in synthetic workflows.
Physicochemical Properties and Strategic Handling
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
| Property | Value |
| CAS Number | 289039-84-5[2][4] |
| Molecular Formula | C₈H₇ClINO₂[2][5] |
| Molecular Weight | 311.50 g/mol [2][4][5] |
| Appearance | Solid[4] |
| Purity | Typically ≥97% |
| Primary Hazard | Acute Oral Toxicity[4] |
Handling and Storage: this compound is classified as acutely toxic if swallowed (GHS06).[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
The Synthetic Potential of a Multi-Functionalized Scaffold
The power of this compound lies in the distinct reactivity of its substituents, which can be addressed selectively.
-
Iodo Group (C3): The primary site for C-C and C-N bond formation via transition-metal catalysis (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings). The high reactivity of the C-I bond allows these reactions to proceed under mild conditions.[6]
-
Amino Group (C2): A key nucleophile for intramolecular cyclization reactions to form nitrogen-containing heterocycles. It also directs the regioselectivity of certain electrophilic aromatic substitutions.
-
Methyl Ester Group (C1): Can be hydrolyzed to the corresponding carboxylic acid for further functionalization or can act as an electrophilic site for cyclization with adjacent nucleophiles.
-
Chloro Group (C5): Generally less reactive than the iodo group in cross-coupling reactions, allowing for selective functionalization at the C3 position. It can be targeted in subsequent reactions under more forcing conditions or can be retained in the final product to modulate its electronic and pharmacological properties.
Caption: Key reactive sites on the this compound scaffold.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety is an ideal handle for palladium-catalyzed reactions, forming the cornerstone of this reagent's utility.
Protocol: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne substituent. This is a crucial step for the synthesis of various heterocyclic systems.[7] The reaction proceeds via a dual catalytic cycle involving palladium and copper.[6]
Rationale: This protocol provides a general method for coupling terminal alkynes with the title compound. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst under basic conditions is standard for this transformation.[8][9] Anhydrous and inert conditions are typically required to prevent side reactions and ensure catalyst activity.[7]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 4-10 mol%), and an anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., THF or DMF). Stir the mixture for 10-15 minutes. Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the organic phase sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is one of the most robust methods for constructing biaryl linkages by coupling the aryl iodide with an organoboron compound.[10]
Rationale: This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[10][11] The protocol uses a palladium catalyst and a base, with a solvent system that facilitates the transfer of the organoboron species.[11] Degassing is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
-
Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously until completion is confirmed by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting crude solid or oil via flash column chromatography.
Application in Target-Oriented Synthesis of Heterocyclic Cores
The true synthetic power of this compound is realized when cross-coupling is followed by strategic cyclization reactions.
Synthetic Pathway to Substituted Quinazolines
Quinazolines are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[12] A common route involves the reaction of an anthranilate derivative with a source of carbon and nitrogen. By first performing a Sonogashira coupling on our title compound, a 3-alkynyl intermediate is formed, which can then undergo cyclization to form the quinazoline core.
Caption: Synthetic pathway from the title compound to a substituted quinazoline.
Conceptual Protocol:
-
Sonogashira Coupling: Synthesize the methyl 2-amino-3-alkynyl-5-chlorobenzoate intermediate using the Sonogashira protocol described in Section 3.1.
-
Intramolecular Cyclization: Subject the purified alkyne intermediate to cyclization conditions. This can often be achieved by heating the intermediate with a nitrogen source, such as ammonium acetate in a high-boiling solvent like acetic acid or DMF. Metal catalysts (e.g., copper or gold) can also promote this transformation, leading to the formation of the quinazoline ring system.
Synthetic Pathway to Acridone Derivatives
The acridone core is another important pharmacophore.[13] Its synthesis can be achieved via an initial Suzuki or Buchwald-Hartwig coupling to form an N-phenylanthranilic acid derivative, followed by an intramolecular cyclization.
Caption: A plausible synthetic pathway towards substituted acridone scaffolds.
Conceptual Protocol:
-
N-Arylation (e.g., Buchwald-Hartwig Coupling): Couple this compound with an aryl halide (or vice-versa, coupling an aniline with the iodo-position of a related benzoic acid) to form the N-phenyl bond.
-
Ester Hydrolysis: Convert the methyl ester to a carboxylic acid using standard saponification conditions (e.g., NaOH or LiOH in a methanol/water mixture).
-
Intramolecular Acylation: The crucial ring-closing step is typically an intramolecular Friedel-Crafts acylation. This is commonly achieved by heating the N-phenylanthranilic acid in a strong acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid, which promotes cyclization to the acridone core.[13][14]
Conclusion
This compound is a high-utility, strategically functionalized building block for the synthesis of diverse and complex heterocyclic compounds. Its capacity for selective, high-yielding palladium-catalyzed cross-coupling reactions at the C3-iodo position, combined with the potential for subsequent cyclization involving the C2-amino and C1-ester groups, provides a powerful and modular platform for drug discovery and materials science. The protocols and pathways outlined in these notes offer a robust starting point for researchers aiming to exploit the full synthetic potential of this valuable reagent.
References
- Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanoc
- 2-AMINO-5-CHLORO-3-IODOBENZOIC ACID synthesis. ChemicalBook.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central.
- Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. (2019). Juniper Publishers.
- SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Supplementary Material A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids.
- Methyl 2-amino-5-chloro-3-iodobenzo
- Palladium-catalyzed synthesis of quinazolines from N-(2-bromoaryl)amidines and isocyanide.
- This compound | CAS 289039-84-5. Santa Cruz Biotechnology.
- Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
- Methyl 2-amino-5-chloro-3-iodobenzo
- The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD..
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- This compound
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). PubMed Central.
- Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. (2022). MDPI.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2012). PubMed Central.
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science (RSC Publishing).
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011).
- Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023).
Sources
- 1. This compound | Call Wychem 01440 820338 [wychem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97 289039-84-5 [sigmaaldrich.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. juniperpublishers.com [juniperpublishers.com]
Application Notes: The Strategic Utility of Methyl 2-amino-5-chloro-3-iodobenzoate in Modern Pharmaceutical Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
Methyl 2-amino-5-chloro-3-iodobenzoate stands as a pivotal, multi-functionalized building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring an amine, a chloro group, and a highly reactive iodo group on a benzoic acid methyl ester scaffold—offers medicinal chemists a versatile platform for constructing intricate molecular architectures. The strategic placement of these functional groups allows for sequential, regioselective modifications, making it an invaluable intermediate in drug discovery and development.
The primary utility of this intermediate lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) complex compared to the carbon-chlorine bond. This reactivity differential enables the selective formation of a carbon-carbon bond at the 3-position, introducing aryl or heteroaryl moieties that are often crucial for biological activity. The remaining chloro, amino, and methyl ester groups serve as synthetic handles for subsequent transformations, allowing for the systematic elaboration of the molecular structure to optimize potency, selectivity, and pharmacokinetic properties. A prime example of its application is in the synthesis of kinase inhibitors, where the construction of a specific biaryl core is a common strategy for targeting the ATP-binding site of enzymes like BRAF kinase, which is implicated in certain cancers.[1]
Physicochemical and Safety Profile
Accurate characterization and safe handling are paramount in a research setting. The properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 289039-84-5 | [2] |
| Molecular Formula | C₈H₇ClINO₂ | [3] |
| Molecular Weight | 311.50 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 66-70 °C | [4] |
| Purity | ≥97% | [3] |
| SMILES String | COC(=O)c1cc(Cl)cc(I)c1N | |
| InChI Key | VTDNWMZYPVQPCN-UHFFFAOYSA-N |
Table 2: GHS Safety Information
| Category | Information | Source(s) |
| Pictogram | ||
| Signal Word | Danger | |
| Hazard Class | Acute Toxicity 2 (Oral) | |
| Hazard Statement | H300: Fatal if swallowed | |
| Precautionary Code | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | |
| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials | |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, type P2 (EN 143) respirator cartridges |
Note: This information is for guidance. Always consult the specific Safety Data Sheet (SDS) from the supplier before handling.[5][6]
Protocol: Arylation via Suzuki-Miyaura Cross-Coupling
This section provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures, a common motif in kinase inhibitors and other therapeutic agents.[7]
Principle and Mechanistic Insight
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[8] The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the substrate.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid.[8]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Materials and Reagents
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas (high purity)
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Experimental Protocol
This workflow outlines the critical stages of the synthesis.
Caption: General experimental workflow for a Suzuki coupling reaction.
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 311.5 mg), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Causality Note: The flask must be scrupulously dried to prevent moisture from interfering with the catalytic cycle. The base is essential for the transmetalation step.[8]
-
-
Inert Atmosphere Generation:
-
Seal the flask with septa. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe.
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to thoroughly remove dissolved oxygen.
-
Causality Note: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Degassing is critical for achieving high yields and preventing catalyst decomposition.
-
-
Catalyst Addition:
-
Under a positive pressure of argon/nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 34.7 mg) to the stirring reaction mixture.
-
Causality Note: Adding the catalyst under positive inert gas pressure prevents atmospheric oxygen from entering the flask.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80-90 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate against the starting material. A typical mobile phase is a mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-12 hours.
-
-
Aqueous Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Causality Note: The washing steps remove inorganic salts (like the base) and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Characterization:
-
Combine the pure fractions from chromatography and remove the solvent under reduced pressure.
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to confirm its structure and purity.
-
References
-
Worldwide Life Sciences. This compound, 5g. [Link]
-
Biocompare. This compound from Aladdin Scientific. [Link]
-
ChemCD. This compound, 289039-84-5 msds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]
-
Slobbe, P. et al. (2016). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. ResearchGate. [Link]
-
SUZHOU BLUEHILL BIOPHARMA CO LTD. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC - NIH. [Link]
-
National Center for Biotechnology Information. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH. [Link]
-
National Center for Biotechnology Information. Vemurafenib. PubChem. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: High-Purity Purification of Methyl 2-amino-5-chloro-3-iodobenzoate by Recrystallization
Abstract
This document provides a comprehensive, in-depth guide for the purification of Methyl 2-amino-5-chloro-3-iodobenzoate via recrystallization. This protocol is designed to address the specific challenges associated with the purification of halogenated aromatic compounds, which are often susceptible to oxidation and may present unique solubility characteristics. The guide details a systematic approach to solvent selection through a rigorous screening protocol, followed by a detailed, step-by-step recrystallization procedure. Furthermore, this application note outlines methods for the characterization of the purified product to assess its identity and purity, and provides essential safety and handling information for this class of compounds.
Introduction: The Importance of Purity for Pharmaceutical Intermediates
This compound is a halogenated aromatic compound with a molecular structure that makes it a valuable intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules. The presence of amino, chloro, and iodo functional groups on the benzene ring provides multiple reaction sites for further chemical transformations. The purity of such intermediates is of paramount importance in drug development and manufacturing, as impurities can lead to the formation of undesired side products, reduced efficacy, and potential toxicity in the final active pharmaceutical ingredient (API).[1]
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature.[5] Upon cooling a saturated solution, the target compound crystallizes out, leaving the impurities dissolved in the surrounding solution (mother liquor).[6]
This guide provides a detailed protocol for the purification of this compound, with a strong emphasis on a systematic approach to solvent selection to ensure a robust and reproducible purification process.
Safety and Handling of Halogenated Aromatic Amines
This compound is a halogenated aromatic amine and should be handled with caution. Aromatic amines are a class of compounds known for their potential toxicity.[7]
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2]
-
Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Waste Disposal: Halogenated organic waste must be collected in a designated, properly labeled waste container. Do not dispose of halogenated waste in non-halogenated waste streams or down the drain.[8][9]
The Principle of Recrystallization: A Self-Validating System
The success of a recrystallization protocol hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit the following characteristics:
-
High-Temperature Solubility: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Single-Solvent vs. Mixed-Solvent Systems
A single-solvent recrystallization is the preferred method when a solvent that meets all the above criteria can be identified. However, it is often challenging to find a single solvent with the ideal solubility profile.
In such cases, a mixed-solvent system (also known as a two-solvent system) can be employed.[10][11] This technique uses a pair of miscible solvents:
-
"Good" Solvent: A solvent in which the compound is highly soluble.
-
"Poor" or "Anti-Solvent": A solvent in which the compound is poorly soluble.
The impure compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until the solution becomes faintly cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[12]
Experimental Protocol: A Systematic Approach
Protocol 1: Systematic Solvent Screening
Due to the lack of specific solubility data for this compound, a systematic solvent screening is the first and most critical step. This will identify the optimal solvent or solvent pair for recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes
-
Hot plate or heating block
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of clean, dry test tubes.
-
To each test tube, add 0.5 mL of a different solvent from Table 1 at room temperature.
-
Vortex each test tube to determine the solubility at room temperature. Record your observations as "soluble," "partially soluble," or "insoluble."
-
For the solvents in which the compound was insoluble or partially soluble at room temperature, heat the test tubes gently in a water bath or on a heating block to the boiling point of the solvent.
-
If the compound does not dissolve, add the same solvent dropwise (up to a total of 2 mL) while maintaining the temperature until the solid dissolves completely. Record the approximate volume of solvent required.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the formation of crystals. Note the quantity and quality of the crystals formed.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | High | 100 | |||
| Methanol | High | 65 | |||
| Ethanol | High | 78 | |||
| Acetone | Medium | 56 | |||
| Ethyl Acetate | Medium | 77 | |||
| Dichloromethane | Medium | 40 | |||
| Toluene | Low | 111 | |||
| Hexane | Low | 69 |
Interpretation of Results:
-
Ideal Single Solvent: A solvent that shows poor solubility at room temperature but complete solubility at its boiling point, with good crystal formation upon cooling.
-
Potential Mixed-Solvent System: A pair of miscible solvents where one is a "good" solvent (high solubility) and the other is a "poor" solvent (low solubility). Common pairs include ethanol/water and ethyl acetate/hexane.[13]
Protocol 2: Recrystallization of this compound
This protocol is based on the selection of an appropriate single solvent or mixed-solvent system from the screening in Protocol 1.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent(s) identified in Protocol 1
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (or the "good" solvent in a mixed system). Heat the mixture to the boiling point of the solvent with gentle stirring. Continue to add the hot solvent portion-wise until the solid is just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[14]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Diagram 1: Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Recrystallization Problems
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[15] |
| "Oiling out" | The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point.[15] |
| Low recovery of pure product | Too much solvent was used. The crystals were washed with solvent that was not cold. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Re-cool the mother liquor to obtain a second crop of crystals. |
| Colored crystals | Colored impurities are present. | Add activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
Characterization of Purified this compound
After recrystallization, it is essential to confirm the purity and identity of the product.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.[16][17]
-
Procedure: Determine the melting point of the dried, recrystallized product using a calibrated melting point apparatus.
-
Expected Result: A sharp melting point range close to the literature value of 67-69°C.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified compound and to assess its purity by identifying signals corresponding to impurities. Quantitative NMR (qNMR) can be used for a precise purity determination.[4][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound.[19][20] A reversed-phase HPLC method can be developed to separate the target compound from any remaining impurities. The purity is typically determined by the area percentage of the main peak.
Single Crystal X-ray Diffraction
For unambiguous structure elucidation and to obtain detailed information about the three-dimensional arrangement of the atoms in the crystal lattice, single-crystal X-ray diffraction can be performed if suitable single crystals are obtained.[5][21]
Diagram 2: Purity Assessment Workflow
Caption: Workflow for the characterization and purity assessment of the final product.
Conclusion
This application note provides a comprehensive and systematic protocol for the high-purity purification of this compound by recrystallization. By following the detailed solvent screening and recrystallization procedures, researchers can obtain a highly pure product suitable for use in pharmaceutical synthesis and other demanding applications. The inclusion of troubleshooting guidance and methods for purity assessment ensures a robust and reliable purification process. Adherence to the outlined safety precautions is essential when working with this class of compounds.
References
-
HBCSE. (n.d.). Recrystallization. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
ResearchGate. (2013). Determining and reporting purity of organic molecules: Why qNMR. [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. [Link]
-
Gadek, T. R., & Gedeck, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9286–9287. [Link]
-
Powers, J. C., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1792–1795. [Link]
-
YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
-
PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Studylib. (n.d.). Solubility & Recrystallization: Organic Chemistry Lab. [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of California, Berkeley. (n.d.). recrystallization.pdf. [Link]
-
Jasperse, J. (n.d.). Recrystallization I. [Link]
-
National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
University of Valencia. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM.... [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
MIT Plasma Science and Fusion Center. (n.d.). Halogenated Solvents. [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
N/A. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
-
YouTube. (2015). Recrystallization - Assessing Effectiveness and a Case Study. [Link]
-
N/A. (n.d.). Experiment 9 — Recrystallization. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. (2020). Recrystallizing and using melting point to identify a compound. [Link]
-
Scribd. (n.d.). Recrystallization & Melting Point Determination Purification of Crystalline Organic Compound. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Pharmaceutical Technology. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Roy. [Link]
-
N/A. (n.d.). viii. common solvents for crystallization. [Link]
Sources
- 1. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. scienceready.com.au [scienceready.com.au]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
- 20. asianjpr.com [asianjpr.com]
- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]
Application Note: Comprehensive Analytical Characterization of Methyl 2-amino-5-chloro-3-iodobenzoate
An In-depth Technical Guide
Abstract
This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of Methyl 2-amino-5-chloro-3-iodobenzoate, a key halogenated aromatic intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and adherence to established pharmacopeial standards. We detail chromatographic techniques for purity assessment and spectroscopic methods for definitive structural elucidation, ensuring a multi-faceted approach to quality control. Each protocol is grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Imperative for Rigorous Characterization
This compound is a polysubstituted aromatic compound whose structural complexity and functional group arrangement make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The precise arrangement of the amino, chloro, and iodo substituents on the benzoate ring dictates its reactivity and suitability for subsequent synthetic steps. Therefore, unambiguous confirmation of its identity, purity, and impurity profile is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final drug product.
This guide moves beyond simple procedural lists to explain the causality behind methodological choices, providing a self-validating system for analysis. The methods are designed to be compliant with regulatory expectations, referencing key guidelines such as USP General Chapter <621> for chromatography and ICH Guideline Q2(R1) for analytical procedure validation.[1][2]
Physicochemical Profile
A thorough understanding of the compound's physical properties is essential for method development, particularly for solubility and thermal stability considerations.
| Property | Value | Source(s) |
| CAS Number | 289039-84-5 | [3][4][5] |
| Molecular Formula | C₈H₇ClINO₂ | [3][4] |
| Molecular Weight | 311.50 g/mol | [4][5][6] |
| Appearance | Solid | [4] |
| Melting Point | 66-70 °C | [5] |
| Chemical Structure | ClC₆H₂(I)(NH₂)CO₂CH₃ | [4] |
Integrated Analytical Workflow
A multi-technique approach is required for the comprehensive characterization of this compound. The following workflow ensures that both purity and structural identity are confirmed with a high degree of confidence.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates. They separate the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Causality and Method Choice: A reverse-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the target molecule. The aromatic ring and ester group provide sufficient hydrophobicity to be retained on a C18 stationary phase, while the polar amino group ensures good interaction with a polar mobile phase (e.g., acetonitrile/water). UV detection is ideal, as the substituted benzene ring is a strong chromophore. This method is designed to be stability-indicating, capable of resolving the parent compound from potential impurities.
Protocol: RP-HPLC Purity Determination
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve ~10 mg of this compound reference standard in 100.0 mL of diluent (Concentration ≈ 100 µg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same target concentration as the standard.
-
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Vol. | 10 µL | Balances detection sensitivity with potential for peak overload. |
| Detection | UV at 254 nm | Wavelength where the aromatic system exhibits strong absorbance. |
| Gradient | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B | A gradient elution is crucial for separating impurities with a wide range of polarities from the main peak. |
-
System Suitability Testing (SST):
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Theoretical Plates (N) | ≥ 2000 |
-
Calculation:
-
Calculate the purity (%) using the area normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation Principles (ICH Q2(R1)): For use in a regulated environment, this method must be validated to demonstrate its suitability.[2][9][10] Key parameters to assess include Specificity, Linearity, Range, Accuracy, and Precision (Repeatability and Intermediate Precision).[11]
Spectroscopic Analysis for Structural Elucidation
While chromatography confirms purity, spectroscopy provides definitive proof of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Method Choice: ¹H and ¹³C NMR are unparalleled for structural elucidation. ¹H NMR will confirm the number and connectivity of protons, including the characteristic signals for the aromatic protons and the methyl ester. The distinct chemical shifts and lack of coupling between the two aromatic protons are key identifiers. ¹³C NMR will confirm the presence of all eight carbon atoms in their unique chemical environments.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse program. A larger number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.
-
-
Expected Spectral Data:
-
The chemical shifts are predictive and serve to confirm the substitution pattern.
-
| ¹H NMR (Predicted) | Expected δ (ppm) | Multiplicity | Assignment |
| Aromatic CH | ~7.5 - 8.0 | Doublet | Proton adjacent to Iodo group |
| Aromatic CH | ~7.0 - 7.5 | Doublet | Proton adjacent to Chloro group |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | Amino protons |
| -OCH₃ | ~3.9 | Singlet | Methyl ester protons |
| ¹³C NMR (Predicted) | Expected δ (ppm) | Assignment |
| Carbonyl C=O | ~165 - 170 | Ester carbonyl |
| Aromatic C-NH₂ | ~145 - 150 | |
| Aromatic C-Cl | ~125 - 135 | |
| Aromatic C-H | ~115 - 130 | |
| Aromatic C-COOCH₃ | ~110 - 120 | |
| Aromatic C-I | ~85 - 95 | Carbon bearing Iodine (heavy atom effect) |
| -OCH₃ | ~52 | Methyl ester carbon |
Note: Actual chemical shifts can vary based on solvent and concentration. The analysis of aminobenzoic acid derivatives by NMR is a well-established technique for structural confirmation.[12][13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality and Method Choice: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" and can quickly verify the identity of the material against a reference standard. The presence of a primary amine, an ester carbonyl, and aromatic C-H bonds will give rise to characteristic, high-intensity absorption bands.[14]
Protocol: FT-IR Analysis
-
Instrumentation:
-
FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before the sample analysis.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine (-NH₂)[15] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1620 | N-H Bend | Primary Amine (-NH₂)[14] |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | C-O Stretch | Ester |
| 1335 - 1250 | C-N Stretch | Aromatic Amine[14] |
| ~800 - 600 | C-Cl Stretch / C-I Stretch | Halogen Bonds |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Method Choice: GC-MS is highly effective for identifying trace volatile or semi-volatile impurities that may not be detected by HPLC.[16] The mass spectrometer provides molecular weight information for the parent compound and fragment patterns that can be used to identify unknown impurities. Given the compound's melting point, it should be sufficiently volatile for GC analysis, likely without derivatization.
Protocol: GC-MS Analysis
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
Sample Preparation:
-
Prepare a dilute solution (~100 µg/mL) in a volatile solvent like Ethyl Acetate or Dichloromethane.
-
-
Instrumental Conditions:
| Parameter | Setting |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40 - 500 m/z |
-
Data Interpretation:
-
The total ion chromatogram (TIC) will show the retention time of the main peak.
-
The mass spectrum of this peak should show a molecular ion ([M]⁺) at m/z 311 (and 313 due to the ³⁷Cl isotope). The fragmentation pattern can be analyzed to further confirm the structure.
-
Conclusion
The analytical strategy detailed in this application note provides a robust, multi-faceted framework for the complete characterization of this compound. By integrating chromatographic techniques for purity assessment with a suite of spectroscopic methods for structural confirmation, analysts can ensure that this critical intermediate meets the stringent quality requirements for pharmaceutical development. Adherence to the principles outlined in USP and ICH guidelines ensures that the data generated is reliable, reproducible, and suitable for regulatory scrutiny.
References
- United States Pharmacopeia (USP). General Chapter <621> Chromatography. [URL: https://www.uspnf.
- International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- United States Pharmacopeia (USP). <621> CHROMATOGRAPHY. [URL: https://www.uspnf.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5490EN-us-agilent.pdf]
- PubMed. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. [URL: https://pubmed.ncbi.nlm.nih.gov/15382215/]
- United States Pharmacopeia (USP). <621> Chromatography - Notice of Adoption of Harmonized Standard. [URL: https://www.usp.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- Slideshare. ICH Q2 Analytical Method Validation. [URL: https://www.slideshare.
- LCGC International. Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://www.starodub.
- PubMed. Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/378060/]
- International Council for Harmonisation (ICH). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [URL: https://www.researchgate.net/figure/List-of-synthesized-derivatives-of-2-3-and-4-aminobenzoic-acid_tbl1_352937748]
- Worldwide Life Sciences. This compound, 5g. [URL: https://worldwidelifesciences.com/product/289039-84-5]
- BenchChem. An In-depth Technical Guide to Methyl 3-(2-aminophenoxy)benzoate and Related Aminobenzoate Derivatives. [URL: https://www.benchchem.com/product/b5493]
- ResearchGate. Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. [URL: https://www.researchgate.
- Chromatography Online. Advances in the Analysis of Persistent Halogenated Organic Compounds. [URL: https://www.chromatographyonline.
- PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313278/]
- PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [URL: https://pubmed.ncbi.nlm.nih.gov/11202021/]
- U.S. Environmental Protection Agency (EPA). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. [URL: https://www.epa.gov/sites/default/files/2015-12/documents/8021crf.pdf]
- PubMed Central. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6406830/]
- Sigma-Aldrich. This compound 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/699217]
- ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of alkali metal... [URL: https://www.researchgate.
- Michigan State University Department of Chemistry. IR: amines. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_amine.htm]
- Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [URL: https://pubs.acs.org/doi/10.1021/ac60228a020]
- PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11644044]
- The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.
- The Royal Society of Chemistry. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [URL: https://www.rsc.
- ChemicalBook. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/619-45-4_1HNMR.htm]
- ResearchGate. Study of the composition of amines using IR spectroscopy. [URL: https://www.researchgate.net/publication/348509355_Study_of_the_composition_of_amines_using_IR_spectroscopy]
- BLD Pharm. Methyl 5-amino-2-chloro-3-iodobenzoate. [URL: https://www.bldpharm.com/products/2090841-05-5.html]
- The Royal Society of Chemistry. Supporting information. [URL: https://www.rsc.
- Apollo Scientific. Methyl 2-amino-5-chlorobenzoate. [URL: https://www.apolloscientific.co.uk/msds/OR4651_msds.pdf]
- A-Z Chemistry. Difference between Primary Secondary and Tertiary Amines Via FTIR. [URL: https://www.a-zchemistry.com/2023/12/difference-between-primary-secondary.html]
- CymitQuimica. METHYL 4-AMINO-2-CHLORO-5-IODOBENZOATE. [URL: https://www.cymitquimica.com/base/files/cymit/1/sds_IN-DA00BF7O_EN.pdf]
- YouTube. IR Spectroscopy - Basic Introduction. [URL: https://www.youtube.
- Biocompare. This compound from Aladdin Scientific. [URL: https://www.biocompare.
- Biosynth. This compound. [URL: https://www.biosynth.
- RSC Publishing. Analytical Methods. [URL: https://www.rsc.
- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.
- Sigma-Aldrich. This compound 97. [URL: https://www.sigmaaldrich.com/product/aldrich/699217]
- PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [URL: https://pubmed.ncbi.nlm.nih.gov/33586043/]
- MDPI. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. [URL: https://www.mdpi.com/2304-8158/11/15/2330]
Sources
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. wwmponline.com [wwmponline.com]
- 4. This compound 97 289039-84-5 [sigmaaldrich.com]
- 5. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 6. biocompare.com [biocompare.com]
- 7. agilent.com [agilent.com]
- 8. usp.org [usp.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic yield.
Introduction: The Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common route involves the direct iodination of Methyl 2-amino-5-chlorobenzoate. Understanding the nuances of this electrophilic aromatic substitution is critical for success.
A key alternative and historically significant method for introducing halides to an aromatic ring is the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt from an aniline derivative, which is then displaced by a halide. While direct iodination is often more straightforward for this specific molecule, the principles of the Sandmeyer reaction are a cornerstone of aromatic chemistry and offer alternative synthetic strategies.[1][2][3]
Below is a general workflow for the direct iodination synthesis:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Q&A Format
This section addresses specific issues that may arise during the synthesis.
Question 1: My reaction is not going to completion, or the yield is very low. What are the likely causes?
Answer:
Several factors can contribute to an incomplete reaction or low yield. Let's break down the most common culprits:
-
Purity of Starting Materials: The purity of your starting material, Methyl 2-amino-5-chlorobenzoate, is paramount. Impurities can interfere with the reaction. It is advisable to use a starting material with a purity of at least 97%.
-
Iodinating Reagent Activity: The choice and quality of the iodinating reagent are critical.
-
N-Iodosuccinimide (NIS): A common and effective reagent. Ensure it is fresh and has been stored properly, protected from light and moisture, as it can decompose over time.
-
Iodine Monochloride (ICl): A powerful iodinating agent, but it is also highly reactive and corrosive. Handle with care and ensure accurate stoichiometry.
-
-
Reaction Temperature: The reaction temperature needs to be carefully controlled.
-
Too low: The reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe.
-
Too high: This can lead to the formation of side products and decomposition of the desired product. A temperature range of 60-70°C is often a good starting point, but optimization may be necessary.
-
-
Reaction Time: Insufficient reaction time is a common reason for incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Choice: Acetic acid is a commonly used solvent for this reaction. Ensure it is of a suitable grade and anhydrous, as water can interfere with the reaction.
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity of your Methyl 2-amino-5-chlorobenzoate using techniques like NMR or melting point analysis.
-
Use Fresh Iodinating Reagent: If in doubt about the quality of your NIS or ICl, use a fresh batch.
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific setup.
-
Monitor the Reaction: Use TLC or HPLC to track the consumption of the starting material and the formation of the product. This will give you a clear indication of when the reaction is complete.
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in electrophilic aromatic substitution reactions. Here are the likely impurities and how to address them:
-
Di-iodinated Product: The introduction of a second iodine atom onto the aromatic ring is a possible side reaction, especially with prolonged reaction times or an excess of the iodinating reagent.
-
Unreacted Starting Material: As discussed in the previous question, incomplete reaction will result in the presence of the starting material.
-
Positional Isomers: While the directing effects of the amino and chloro groups favor iodination at the 3-position, small amounts of other isomers may form.
-
Degradation Products: At elevated temperatures or in the presence of strong acids, the starting material or product may degrade.
Minimization Strategies:
| Impurity | Cause | Mitigation Strategy |
| Di-iodinated Product | Excess iodinating reagent, prolonged reaction time. | Use a stoichiometric amount of the iodinating reagent (e.g., 1.05-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction conditions (temperature, time) as described in Q1. |
| Positional Isomers | Non-selective iodination. | Maintain a controlled reaction temperature. The selectivity of the reaction is often temperature-dependent. |
| Degradation Products | High temperature, harsh conditions. | Avoid excessive heating. Ensure a clean reaction setup. |
Purification:
If impurities are still present after optimizing the reaction, a robust purification strategy is necessary. Recrystallization is often an effective method for purifying the final product. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of similar compounds include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
Question 3: The workup procedure is resulting in a low recovery of my product. What can I do to improve this?
Answer:
Low recovery during workup is often due to issues with quenching, extraction, or product precipitation.
-
Quenching: The reaction is typically quenched by adding a basic solution, such as saturated sodium bicarbonate, to neutralize the acidic solvent and any remaining acidic reagents.
-
Incomplete Neutralization: If the solution is not sufficiently neutralized, the product may remain protonated and more soluble in the aqueous layer, leading to lower extraction efficiency. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
-
Extraction: Ethyl acetate (EtOAc) is a common solvent for extracting the product.
-
Insufficient Extraction: Ensure you perform multiple extractions (at least 2-3 times) with an adequate volume of solvent to ensure complete transfer of the product from the aqueous to the organic layer.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
-
-
Washing and Drying: The combined organic layers should be washed with brine to remove any remaining water and then dried over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Incomplete drying can lead to the presence of water in the final product.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material?
A1: The synthesis is specific to Methyl 2-amino-5-chlorobenzoate as the starting material for direct iodination. If you start with a different isomer or a related compound, you will obtain a different final product. For example, starting with 2-amino-3-methyl-5-chlorobenzamide would lead to a different class of compounds.
Q2: What are the safety precautions I should take?
A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Iodinating reagents like ICl are corrosive and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Q3: How can I scale up this reaction?
A3: Scaling up a reaction requires careful consideration of several factors:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can make heat transfer less efficient. Ensure your reaction vessel is adequately sized and that you have a reliable method for controlling the temperature.
-
Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating.
-
Reagent Addition: For larger scale reactions, it may be necessary to add reagents more slowly to control the reaction rate and temperature.
-
Workup: The workup procedure will also need to be scaled up appropriately, which may require larger separatory funnels and filtration equipment.
Q4: What are the expected spectral data for the final product?
A4: The final product, this compound, has a molecular weight of 311.50 g/mol and the linear formula ClC6H2(I)(NH2)CO2CH3.[4] Characterization is typically done using:
-
¹H NMR: You would expect to see distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will show the expected number of carbon signals for the aromatic ring, the carbonyl group, and the methyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
-
Melting Point: The reported melting point is in the range of 66-70 °C.
References
- Dong, J., et al. (2009). Synthesis and characterization of methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2763.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Sandmeyer reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
Sources
Side reactions and byproducts in the synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate
An advanced technical support resource meticulously crafted for professionals in research and pharmaceutical development. This guide provides in-depth troubleshooting and frequently asked questions concerning the synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate, a critical intermediate in organic synthesis.
Technical Support Center: Synthesis of this compound
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthetic strategy for this compound.
Q1: What is the most prevalent and reliable method for synthesizing this compound?
The most common laboratory-scale synthesis involves the direct electrophilic iodination of Methyl 2-amino-5-chlorobenzoate. This method is favored for its straightforward approach, starting from a readily available precursor. The core of this reaction is an electrophilic aromatic substitution, where an iodinating agent introduces an iodine atom onto the benzene ring.
Q2: Which iodinating agent is recommended, and why?
For this specific transformation, N-Iodosuccinimide (NIS) is highly recommended. Here’s the rationale:
-
Mild Reaction Conditions: Unlike elemental iodine (I₂), which often requires an activating agent or harsh conditions, NIS provides a source of electrophilic iodine (I+) under neutral and mild conditions, typically at room temperature.[1]
-
Reduced Oxidation: The starting material, an aniline derivative, is susceptible to oxidation, which can lead to the formation of polymeric, tar-like byproducts.[2] The gentle nature of NIS significantly minimizes these oxidative side reactions compared to systems like I₂/oxidizing agent.
-
High Selectivity: The amino group (-NH₂) is a powerful ortho-, para-directing activating group. In the starting material, the para position is blocked by the chloro group, and the C3 position (ortho to the amino group) is sterically and electronically favored for substitution. NIS is highly effective at selectively targeting this most activated position.
Q3: What is the optimal choice of solvent for this iodination reaction?
Glacial acetic acid is a frequently used and effective solvent for this reaction.[1] It provides good solubility for both the starting aniline derivative and N-Iodosuccinimide. Furthermore, its polar protic nature can help stabilize the intermediates formed during the electrophilic substitution mechanism. Acetonitrile or Dichloromethane (DCM) can also be used as alternatives.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most practical method for monitoring the reaction. Use a solvent system such as Ethyl Acetate/Hexane (e.g., 20:80 v/v) to achieve good separation between the starting material, the product, and any potential byproducts. The reaction is complete when the starting material spot is no longer visible by UV light or appropriate staining. For more precise monitoring, LC-MS can be employed to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Q: My reaction shows minimal conversion of the starting material, even after several hours. What are the likely causes?
-
A: Inadequate Reagent Quality: N-Iodosuccinimide can degrade over time, especially if exposed to light or moisture. It should be a pale yellow or off-white solid. If it has turned dark brown, its activity is likely compromised. Use a fresh, high-purity batch of NIS.
-
A: Incorrect Stoichiometry: Ensure that at least one full equivalent of NIS is used relative to the starting material. For stubborn reactions, using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
A: Low Temperature: While the reaction is typically run at room temperature, a significantly cold laboratory environment could slow the kinetics. If the reaction is sluggish, gentle warming to 30-40°C can be attempted, but this should be monitored closely by TLC to avoid byproduct formation.
-
Problem 2: Significant Byproduct Formation
-
Q: My TLC and LC-MS analyses show multiple products. What are these impurities, and how can they be minimized?
-
A: Di-iodinated Byproduct: The primary byproduct is often the di-iodinated species, Methyl 2-amino-5-chloro-3,X-diiodobenzoate. The formation of di-iodo derivatives is a known concern in the iodination of anilines.[3]
-
Cause: Using a large excess of the iodinating agent (>1.2 equivalents). The product is also an activated aromatic ring and can undergo a second iodination.
-
Solution: Carefully control the stoichiometry. Add the NIS portion-wise to the reaction mixture to maintain a low concentration and prevent localized areas of high reagent concentration.
-
-
A: Oxidative Tarry Byproducts: The appearance of dark, insoluble material suggests oxidation of the aniline.
-
Cause: Exposure to air (oxygen) over long reaction times or the presence of metallic impurities that can catalyze oxidation.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is scrupulously clean.
-
-
A: Hydrolyzed Acid Byproduct: The presence of 2-amino-5-chloro-3-iodobenzoic acid is another possibility.
-
Cause: Trace amounts of water in the reagents or solvent, especially if the reaction is heated or run for an extended period in a protic solvent like acetic acid.
-
Solution: Use anhydrous solvents and reagents. This byproduct can typically be removed during workup via an aqueous basic wash (e.g., with saturated sodium bicarbonate solution), as the acidic byproduct will be extracted into the aqueous layer as its carboxylate salt.[1]
-
-
Problem 3: Challenges in Product Purification
-
Q: I am struggling to isolate a pure product. It either remains an oil or co-elutes with an impurity during column chromatography.
-
A: For Oily Products: The product, this compound, is a solid with a reported melting point of around 66-70°C. If your product is an oil, it is likely impure.
-
Solution: Attempt trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane) to the oil and stir or sonicate. This often induces crystallization of the desired product, while impurities remain dissolved.
-
-
A: For Co-eluting Impurities: If the di-iodinated byproduct is present, it may have a similar polarity to your desired product, making separation by column chromatography difficult.
-
Solution: Optimize your chromatography. Use a shallow gradient of a less polar solvent system (e.g., starting with 2% Ethyl Acetate in Hexane and slowly increasing to 10%). Using a high-resolution silica gel can also improve separation. If separation is still poor, recrystallization is a powerful alternative. Experiment with solvent pairs like Ethanol/Water or Ethyl Acetate/Hexane.
-
-
Problem 4: Product Instability and Storage
-
Q: My purified, off-white product has started to turn yellow or brown upon storage. Why is this happening and how can I prevent it?
-
A: Light and Air Sensitivity: Like many aryl iodides and aniline derivatives, your product is likely sensitive to light and air.[4][5] Decomposition can occur via photo-oxidation or slow air oxidation.
-
Solution: Proper storage is critical for maintaining purity. Store the product in an amber vial to protect it from light. For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing and store it in a freezer (-20°C) or refrigerator (2-8°C).[4]
-
-
Key Reaction Parameters and Their Impact
The following table summarizes critical experimental parameters and their influence on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Expected Outcome | Consequence of Deviation |
| Iodinating Agent | 1.05–1.1 eq. NIS | Provides a slight excess to ensure full conversion without significant over-reaction. | <1.0 eq: Incomplete reaction. >1.2 eq: High risk of di-iodination. |
| Temperature | 20–25°C (Room Temp) | Allows for a controlled reaction rate, minimizing thermal decomposition and side reactions. | High Temp (>40°C): Increased rate of oxidation and di-iodination. Low Temp (<15°C): Reaction may be impractically slow. |
| Solvent | Glacial Acetic Acid | Excellent solubility for reactants and facilitates the electrophilic substitution mechanism. | Inappropriate Solvent: Poor solubility can stall the reaction; other solvents may not adequately stabilize intermediates. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of the electron-rich aniline starting material. | Air Atmosphere: Can lead to the formation of dark, polymeric byproducts, reducing yield and complicating purification. |
Visualizing the Reaction: Main and Side Pathways
The following diagram illustrates the intended synthetic route to this compound and the major competing side reactions.
Caption: Reaction scheme showing the main synthesis pathway and key side reactions.
Experimental Protocol Example: Synthesis
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-chlorobenzoate (1.86 g, 10 mmol).
-
Dissolution: Add 30 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes.
-
Reagent Addition: In one portion, add N-Iodosuccinimide (2.47 g, 11 mmol, 1.1 eq.).
-
Reaction: Stir the mixture at room temperature (20-25°C) under the inert atmosphere. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water.
-
Workup: Add a 10% aqueous solution of sodium thiosulfate until the yellow color of any residual iodine disappears. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (Silica gel, 5-15% Ethyl Acetate in Hexane gradient) or recrystallization to obtain the pure product.
References
-
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(10), 1022. Available at: [Link]
-
MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available at: [Link]
-
Alikarami, M., et al. (2025). Reaction mechanism for the iodination of free-anilines using the... ResearchGate. Available at: [Link]
-
Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 16A, 142-144. Available at: [Link]
-
Berliner, E. (1950). Kinetics of the Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4007. Available at: [Link]
- Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
- Google Patents. (2014). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
-
Worldwide Life Sciences. (n.d.). This compound, 5g. Retrieved from [Link]
-
Park, J., Seo, J. A., & Cheon, C. H. (2020). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 9(9), 1438-1444. Available at: [Link]
-
Dong, H. et al. (2011). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E, 67(7), o1751. Available at: [Link]
Sources
- 1. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 5. wwmponline.com [wwmponline.com]
Technical Support Center: Purification of Methyl 2-amino-5-chloro-3-iodobenzoate
Welcome to the technical support guide for Methyl 2-amino-5-chloro-3-iodobenzoate (CAS 289039-84-5). This molecule, a key intermediate in pharmaceutical synthesis, presents unique purification challenges due to its combination of a basic aromatic amine, a hydrolyzable methyl ester, and two different halogen substituents.[1] This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Purification Issues
Q1: My final product has a distinct yellow or brownish tint, but I expected an off-white solid. What causes this discoloration and how can I remove it?
A1: The primary cause of discoloration in compounds containing an aromatic amine is oxidation. The lone pair of electrons on the nitrogen atom is susceptible to oxidation by atmospheric oxygen, which is often accelerated by light or trace metal impurities. This process forms highly conjugated, colored impurities.
Root Cause Analysis:
-
Oxidation of the Amine: The 2-amino group can be oxidized to form nitroso, nitro, or polymeric species, all of which are chromophores that impart color.
-
Light Sensitivity: The compound is noted to be light-sensitive, which can promote the formation of radical species that initiate oxidation.[2]
Troubleshooting Protocol: Decolorization
-
Activated Charcoal Treatment (During Recrystallization):
-
Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Caution: Add charcoal to the hot solution carefully to avoid violent bumping.
-
Stir and heat the mixture at reflux for 10-15 minutes. The charcoal will adsorb the large, planar, colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
-
Minimize Exposure:
-
Conduct purification steps, particularly those involving heat, under an inert atmosphere (Nitrogen or Argon) if possible.
-
Use amber glass vials or wrap your flasks in aluminum foil to protect the compound from light during the process and for storage.[3]
-
Q2: I'm attempting purification by silica gel chromatography, but the compound is streaking severely down the column, resulting in poor separation and low yield. What is happening?
A2: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic 2-amino group on your molecule undergoes a strong acid-base interaction with these silanols.[4][5] This interaction leads to:
-
Irreversible Adsorption: A portion of your compound gets stuck permanently to the column, reducing yield.
-
Tailing/Streaking: The compound that does elute comes off slowly and over a large volume, smearing into other fractions.
Solution Workflow:
Detailed Protocol: Mobile Phase Modification
-
Solvent Preparation: Prepare your chosen mobile phase (e.g., a hexane/ethyl acetate mixture). To this mixture, add 0.5-1% by volume of triethylamine (Et₃N) or concentrated ammonium hydroxide.[5][6] The competing base will saturate the acidic sites on the silica.
-
Column Equilibration: Before loading your sample, flush the column with at least 5 column volumes of this modified mobile phase. This is a critical step to ensure the entire silica bed is neutralized.
-
Sample Loading & Elution: Dissolve your crude product in a minimum amount of the modified mobile phase (or a stronger solvent like DCM) and load it onto the column. Elute with your gradient as planned. You should observe significantly sharper peaks.
| Modifier | Concentration | Pros | Cons |
| Triethylamine (Et₃N) | 0.5 - 1.0% (v/v) | Highly effective, volatile (bp 89 °C) | Strong odor |
| Ammonium Hydroxide | 0.5 - 1.0% (v/v) | Effective, volatile | Can be less effective for very basic amines |
Q3: My analytical data (NMR/LC-MS) shows a significant impurity that corresponds to the loss of the ester group (hydrolysis). How can I prevent this?
A3: The methyl ester functional group is susceptible to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. [7] This is a common issue if the reaction workup or purification conditions are not carefully controlled.
Root Cause Analysis:
-
Acid-Catalyzed Hydrolysis: Exposure to strong acids (e.g., an HCl wash during workup) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]
-
Base-Catalyzed Hydrolysis (Saponification): Exposure to strong bases (e.g., NaOH wash) leads to direct nucleophilic attack by a hydroxide ion on the carbonyl carbon. This reaction is irreversible.[7]
Preventative Measures:
-
Neutral Workup: During the reaction workup, avoid washes with strong acids or bases. Use a saturated sodium bicarbonate (NaHCO₃) solution for a mild basic wash and a saturated sodium chloride (brine) solution for neutral washes.
-
pH Control in Chromatography: If using reversed-phase HPLC, ensure your mobile phase is buffered to a neutral or slightly acidic pH (e.g., pH 4-6) to prevent hydrolysis on the column. Avoid using mobile phase modifiers like formic acid if hydrolysis is a concern, as it can be aggressive.
-
Avoid Excessive Heat: Prolonged heating in the presence of trace amounts of water and acid/base can accelerate hydrolysis. Minimize time at reflux during recrystallization.
Q4: I have an impurity with a mass of 279.5 g/mol , which seems to be my desired product without the iodine atom. What is causing this deiodination?
A4: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoaromatic compounds susceptible to deiodination under certain reductive conditions or even during mass spectrometry analysis.
Root Cause Analysis:
-
Reductive Environments: Trace metals from a prior reaction step (e.g., palladium or nickel catalysts) combined with a hydrogen source can cause catalytic hydrodeiodination.
-
Photolytic Cleavage: Although less common, prolonged exposure to UV light can sometimes induce cleavage of the C-I bond.
-
Mass Spectrometry Conditions: Deiodination has been reported to occur within the electrospray ionization (ESI) source of a mass spectrometer, especially when formic acid is used as a mobile phase additive.[8] This is an analytical artifact and may not reflect the bulk purity of your sample.
Troubleshooting & Prevention:
-
Ensure Complete Removal of Catalysts: If the synthesis involved a metal catalyst, ensure it is thoroughly removed during workup (e.g., by filtering through Celite® or performing an appropriate aqueous wash).
-
Protect from Light: As a general best practice for halogenated compounds, minimize exposure to direct light.[3]
-
Analytical Method Verification: To confirm if deiodination is an analytical artifact, analyze the sample via LC-MS using a different mobile phase additive, such as acetic acid or ammonium acetate, which are less likely to induce in-source decay.[8]
Frequently Asked Questions (FAQs)
Q: What is the best general purification strategy to start with: recrystallization or column chromatography? A: This depends on the impurity profile.
-
Start with Recrystallization if: Your crude product is >90% pure and the impurities have different solubility profiles. It is faster, cheaper, and more scalable. A good starting point is to test solvent systems like isopropanol, ethanol/water, or ethyl acetate/hexanes.
-
Use Column Chromatography if: You have multiple impurities with similar solubilities to your product or if the product is an oil. It offers much higher resolving power but is more time-consuming and uses more solvent.
Q: How should I store the purified compound for maximum stability? A: Store the solid product in an amber vial at a cool temperature (2-8°C is recommended) and under an inert atmosphere (argon or nitrogen) if possible.[3] This minimizes exposure to light, heat, and oxygen, which are the main drivers of degradation.
Q: Is reversed-phase (RP) chromatography a viable option for this compound? A: Yes, reversed-phase (e.g., using a C18 column) is an excellent alternative, especially if you are struggling with normal-phase silica.[5] The separation is based on hydrophobicity. Since the amine group will be protonated at acidic pH, using a mobile phase like acetonitrile/water with a buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium bicarbonate) can provide sharp peaks and excellent resolution. Modifying the mobile phase pH can be a powerful tool to optimize the separation of basic compounds in RP chromatography.[5]
References
- Borges, E. M., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed.
- Not Voodoo. (2015). Acidity of o-halobenzoic acids. Chemistry Stack Exchange.
- University of Rochester, Department of Chemistry. Workup: Amines.
- Crapiste, G. H., et al. (2012). High performance purification process of methyl and ethyl esters produced by transesterification. CONICET.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Lederle, H. R. (1978). Hydrolysis of methyl esters. Google Patents (US4185027A).
- Merces, A. L., et al. (2016). Advances in the Direct Iodination of Aromatic Compounds. ResearchGate.
- Sigma-Aldrich. This compound 97.
- Aladdin Scientific. This compound. Biocompare.com.
- Ranu, B. C., et al. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications.
- Fair, J. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Anonymous. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. Quora.
- Connor, D. S., et al. (1995). Hydrolysis of methyl esters for production of fatty acids. Google Patents (US5508455A).
- Biosynth. This compound.
- Clark, J. (2015). Hydrolysing esters. Chemguide.
- Reddit User Community. (2022). Chromotography with free amines?. r/chemhelp on Reddit.
- Worldwide Life Sciences. This compound, 5g.
- Uggeri, F., et al. (2012). Process For The Iodination Of Aromatic Compounds. Google Patents (US20120041224A1).
- NINGBO INNO PHARMCHEM CO.,LTD. (Date unspecified). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development.
Sources
- 1. nbinno.com [nbinno.com]
- 2. wwmponline.com [wwmponline.com]
- 3. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities found in commercial Methyl 2-amino-5-chloro-3-iodobenzoate
Welcome to the technical support guide for Methyl 2-amino-5-chloro-3-iodobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate potential challenges and troubleshoot experiments involving this versatile chemical intermediate. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues related to impurities that may be present in commercial batches of this compound.
Understanding the Purity Profile: More Than Just a Percentage
Commercial this compound is often supplied at purities of 97% or higher.[1] While this is suitable for many applications, the remaining percentage can contain impurities that may significantly impact sensitive downstream reactions. Understanding the potential identity of these impurities is crucial for effective troubleshooting. The most probable impurities arise from the synthetic route, which likely involves the direct iodination of Methyl 2-amino-5-chlorobenzoate.
A common and effective method for such iodination is the use of N-iodosuccinimide (NIS) in an acidic medium like acetic acid.[2] This specific synthesis pathway informs our understanding of the likely contaminants.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: I'm seeing an unexpected peak in my ¹H NMR spectrum, slightly upfield from my product's aromatic signals. What could it be?
Answer:
An unexpected peak in this region often points to the presence of the unreacted starting material, Methyl 2-amino-5-chlorobenzoate .
-
Causality: The synthesis of this compound proceeds via electrophilic iodination of Methyl 2-amino-5-chlorobenzoate. If this reaction does not go to completion, the remaining starting material will be carried through the workup and purification steps. Due to its structural similarity to the final product, it can be challenging to remove completely.
-
Troubleshooting & Validation:
-
Obtain a Standard: The most reliable method for confirmation is to run a ¹H NMR spectrum of authentic Methyl 2-amino-5-chlorobenzoate and compare the chemical shifts.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for separating and identifying components. You should observe a peak with a mass corresponding to Methyl 2-amino-5-chlorobenzoate (C₈H₈ClNO₂, molecular weight: 185.61 g/mol ).
-
Purification: If the presence of this impurity is confirmed and it interferes with your application, careful column chromatography is the most effective method for its removal.
-
Question 2: My reaction yield is consistently lower than expected, and I've confirmed my reagents are sound. Could an impurity be the cause?
Answer:
Yes, several impurities could be responsible for a lower-than-expected yield in subsequent reactions. The most likely culprits are:
-
2-Amino-5-chloro-3-iodobenzoic acid: This is the hydrolysis product of your methyl ester. The presence of this carboxylic acid can interfere with reactions that are sensitive to acidic conditions or that specifically require the ester functionality.
-
Positional Isomers: While the amino group strongly directs iodination to the ortho position (C3), minor amounts of other isomers, such as Methyl 2-amino-5-chloro-4-iodobenzoate or Methyl 2-amino-5-chloro-6-iodobenzoate , may form. These isomers may have different reactivity in your specific reaction, leading to a lower yield of the desired product.
-
Causality:
-
Hydrolysis: The ester group can hydrolyze to a carboxylic acid if exposed to moisture during storage or during an aqueous workup, especially under non-neutral pH conditions. The product is also noted to be light-sensitive, which could potentially contribute to degradation over time.[3]
-
Isomer Formation: While the directing effect of the amino group is strong, it is not always perfectly selective. Factors such as reaction temperature and the specific iodinating agent used can influence the degree of isomeric impurity formation.
-
-
Troubleshooting & Validation:
-
LC-MS Analysis: This technique is ideal for detecting both the hydrolyzed acid and any positional isomers, as they will have the same mass as the desired product but different retention times.
-
pH Neutralization: During your reaction workup, ensure that any aqueous washes are pH-neutral to minimize hydrolysis.
-
Storage Conditions: Store the material in a cool, dark, and dry place to prevent degradation.
-
Question 3: I'm observing a peak in my LC-MS with a mass significantly higher than my product. What could this be?
Answer:
A peak with a higher mass could indicate the presence of a di-iodinated by-product , likely Methyl 2-amino-5-chloro-3,X-diiodobenzoate .
-
Causality: The aniline ring is highly activated towards electrophilic substitution.[4] If the reaction conditions are too harsh (e.g., excess iodinating agent, prolonged reaction time), a second iodine atom can be added to the aromatic ring, resulting in a di-iodinated species.
-
Troubleshooting & Validation:
-
Mass Spectrometry: The isotopic pattern of the high-mass peak should be consistent with a molecule containing two iodine atoms. The mass of this impurity would be 437.39 g/mol (C₈H₆ClI₂NO₂).
-
Review Supplier's Certificate of Analysis (CoA): While not always listed, some suppliers may provide information on the levels of related substances.
-
Purification: If this di-iodinated impurity is present at a significant level, it can typically be separated from the mono-iodinated product by column chromatography.
-
Summary of Potential Impurities
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Origin |
| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | Unreacted Starting Material |
| 2-Amino-5-chloro-3-iodobenzoic acid | C₇H₅ClINO₂ | 297.48 | Hydrolysis of Ester |
| Positional Isomers | C₈H₇ClINO₂ | 311.50 | Side Reaction (Iodination) |
| Di-iodinated By-products | C₈H₆ClI₂NO₂ | 437.39 | Side Reaction (Over-iodination) |
| Succinimide | C₄H₅NO₂ | 99.09 | By-product of NIS Reagent |
Visualizing Impurity Formation
The following diagram illustrates the likely synthetic pathway and the points at which common impurities can arise.
Caption: Synthetic pathway and origin of impurities.
Experimental Protocols: Identifying Impurities
Protocol 1: LC-MS Analysis for Impurity Profiling
This protocol provides a general method for separating the target compound from its potential impurities.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the commercial this compound in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 500.
-
-
Data Analysis:
-
Look for a major peak corresponding to the product (m/z 312.9 for [M+H]⁺).
-
Search for peaks corresponding to the potential impurities listed in the table above (e.g., m/z 186.0 for the starting material [M+H]⁺).
-
Caption: Workflow for LC-MS impurity analysis.
References
-
Biocompare. This compound from Aladdin Scientific. [Link]
-
Worldwide Life Sciences. This compound, 5g. [Link]
-
Chemcd. This compound ,289039-84-5 msds. [Link]
- Google Patents. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]
-
ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]
-
PubMed. Simultaneous degradation of chloro- and methyl-substituted aromatic compounds. [Link]
-
PubChem. Methyl 3-chloro-5-iodobenzoate. [Link]
-
PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. [Link]
-
Worldwide Life Sciences. This compound, 5g. [Link]
- Google Patents. Preparation method of 2-chloro-5-iodobenzoic acid.
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. wwmponline.com [wwmponline.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: A Troubleshooting Guide for Scaling Up Reactions with Methyl 2-amino-5-chloro-3-iodobenzoate
Welcome to the technical support center for Methyl 2-amino-5-chloro-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile, yet challenging, building block. My approach here is to move beyond simple procedural lists and delve into the chemical reasoning behind common failures and their solutions, empowering you to make informed decisions in your process development.
This compound is a highly functionalized aromatic compound, prized for its multiple, orthogonally reactive sites. The true challenge in its application arises when moving from milligram-scale discovery chemistry to gram- or kilogram-scale production. Issues that are trivial in a round-bottom flask—such as mixing, heat transfer, and reagent purity—become critical parameters that dictate the success or failure of a large-scale synthesis. This guide provides a structured, question-and-answer-based approach to troubleshoot these very issues.
Section 1: Pre-Reaction Troubleshooting & Proactive Setup
Success in scaling up often depends on the diligence of the initial setup. Addressing these questions before starting your reaction can prevent the most common modes of failure.
Q1: My small-scale reactions worked, but I'm concerned about consistency on a larger scale. What are the most critical quality parameters for the starting material and reagents?
A1: This is the cornerstone of successful process chemistry. On a small scale, high-purity reagents are often used without verification. On a larger scale, this is a significant risk.
-
Starting Material Integrity: Verify the purity of your this compound. The specified purity is often ≥97%, but you must be aware of what the remaining 3% constitutes.[1] Potential impurities could include isomers or related halogenated compounds that can interfere with the reaction. It is also noted to be light-sensitive, so proper storage is crucial to prevent degradation.[2][3]
-
Solvent and Base Anhydrousness: Water is a notorious inhibitor of many cross-coupling reactions. While some protocols for reactions like the Suzuki coupling intentionally use water as a co-solvent, uncontrolled water from wet solvents or bases can lead to catalyst deactivation and hydrolysis of starting materials or products.[4][6] Use freshly dried solvents or commercially available anhydrous grades. Grind solid bases like potassium carbonate or phosphate in a dry environment to increase surface area and remove any adsorbed moisture.[5]
Q2: How should I approach solvent selection for a multi-kilogram scale reaction to ensure proper mixing and safety?
A2: Solvent choice evolves significantly from benchtop to reactor. What works in a flask may be impractical or unsafe on a larger scale.
-
Solubility is Paramount: The starting material is a solid with a melting point around 67-69°C.[2] Ensure it, along with all other reagents, remains fully dissolved at the reaction temperature. Poor solubility leads to inconsistent reaction rates and potential for "hot spots."
-
Safety and Process Viability: Avoid solvents with very low boiling points (like diethyl ether) in large reactors due to pressure buildup. Similarly, solvents like 1,4-dioxane are excellent for many cross-couplings but are peroxide-formers and have regulatory concerns. Toluene and 2-methyl-THF are often preferred industrial alternatives.
-
Mixing Efficiency: As reaction volume increases, the efficiency of magnetic stirring drops dramatically. Use an overhead mechanical stirrer to ensure proper mixing, especially for heterogeneous mixtures (e.g., with an inorganic base).[5]
| Solvent | Boiling Point (°C) | Key Considerations for Scale-Up |
| Toluene | 111 | Good temperature range, relatively inert. Common industrial choice. |
| 1,4-Dioxane | 101 | Excellent solvent for many couplings, but is a peroxide-former. |
| Tetrahydrofuran (THF) | 66 | Lower boiling point can be an issue. Also a peroxide-former. |
| 2-Methyl-THF | 80 | "Greener" alternative to THF with a higher boiling point and less prone to peroxide formation. |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point, excellent solvating power, but can be difficult to remove and may decompose at high temperatures. |
Table 1: Comparison of common solvents for scaling up cross-coupling reactions.
Section 2: Troubleshooting In-Process Failures in Cross-Coupling Reactions
The most common application for this substrate is palladium-catalyzed cross-coupling, leveraging the high reactivity of the carbon-iodine bond. The following addresses issues specific to these transformations (e.g., Suzuki, Heck, Buchwald-Hartwig).[7][8][9]
Reactivity Profile of this compound
Caption: Relative reactivity of functional groups.
Q3: My large-scale reaction has stalled with significant starting material remaining. What are the primary causes?
A3: A stalled reaction is almost always due to catalyst deactivation or a limiting reagent issue that wasn't apparent on a small scale.
-
Check for Catalyst Death: The most common culprit is the precipitation of palladium black, a visible sign that your active Pd(0) catalyst has aggregated and is no longer in the catalytic cycle. This is often caused by:
-
Oxygen Contamination: Ensure your inert gas purge is efficient for the larger headspace of a reactor. A subsurface sparge is more effective than a simple headspace flush.[5][10]
-
Insufficient Ligand: The ligand stabilizes the Pd(0) species. On scale-up, localized concentration gradients can lead to unprotected palladium, which then precipitates. Consider using a slightly higher ligand-to-palladium ratio.
-
High Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition. Find the minimum effective temperature.
-
-
Verify Base Activity: If you are using a solid base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered and that mixing is vigorous enough to maintain a good suspension. If the base is not accessible to the reaction medium, the catalytic cycle will halt.
-
Re-evaluate Reagent Stoichiometry: Ensure your coupling partner (e.g., the boronic acid in a Suzuki reaction) was added in the correct amount and is of sufficient purity. Some boronic acids are prone to dehydration or degradation upon storage.
Troubleshooting Workflow for Stalled Reactions
Caption: Decision tree for troubleshooting low reaction conversion.
Q4: I'm observing a significant amount of 2-amino-5-chlorobenzoate as a byproduct. What is causing this de-iodination and how can I mitigate it?
A4: Dehalogenation, particularly of the weaker carbon-iodine bond, is a common reductive side reaction.[11]
-
Cause - Protonolysis: This occurs when the organopalladium intermediate (Ar-Pd-I) reacts with a proton source before it can couple with its partner. The source of protons could be residual water or alcohols.
-
Cause - β-Hydride Elimination (in Heck Reactions): If your coupling partner has a beta-hydride, this pathway can compete with the desired reaction.[12]
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Ensure your solvent and base are scrupulously dry.
-
Choice of Base: A non-nucleophilic, hindered base can sometimes reduce the rate of protonolysis.
-
Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) can often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[10]
-
Q5: My primary impurity is a dimer of my starting material or coupling partner (homocoupling). Why does this happen on a larger scale?
A5: Homocoupling is a classic side reaction in cross-coupling chemistry, and its prevalence is often linked to the presence of oxygen.[5][10]
-
Mechanism: The desired catalytic cycle requires Palladium to be in the Pd(0) oxidation state to initiate oxidative addition. If oxygen is present, it can oxidize Pd(0) to Pd(II). This Pd(II) species can then catalyze the homocoupling of your organometallic reagent (e.g., boronic acid).
-
Solution: The solution is rigorous exclusion of oxygen. As mentioned before, a subsurface nitrogen or argon sparge for 15-30 minutes before adding the catalyst is critical for large volumes.[6] Maintaining a positive pressure of inert gas throughout the reaction is also essential.
Section 3: Post-Reaction Work-up and Purification
Q6: How can I efficiently remove palladium residues from my product at scale without using chromatography?
A6: Removing residual heavy metals is a critical regulatory requirement, especially in pharmaceutical development. Chromatography is often not viable for large quantities.
-
Activated Carbon: A common and cost-effective method. Slurrying the crude product solution with activated carbon can adsorb a significant amount of palladium. The specific grade of carbon and contact time will need to be optimized.
-
Metal Scavengers: Silica-based scavengers functionalized with thiols or other metal-binding groups are highly effective. They can be stirred with the product solution and then filtered off.
-
Extraction: A carefully designed aqueous wash can sometimes help. For example, a wash with an aqueous solution of a chelating agent like thiourea or L-cysteine can pull palladium into the aqueous phase.
-
Crystallization: Often, a well-developed crystallization procedure is the best method for purification, as palladium residues are typically excluded from the crystal lattice.
Section 4: Reference Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction, incorporating best practices for scale-up.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.
-
Reagent Charging: To the reactor, charge this compound (1.0 equivalent), the desired arylboronic acid (1.1–1.3 equivalents), and a suitable base such as finely ground K₂CO₃ (2.0-3.0 equivalents).
-
Solvent Addition: Add the chosen solvent system (e.g., Toluene/Water 10:1, at a concentration of ~0.5 M).
-
Inerting: Begin vigorous stirring and sparge the mixture with argon or nitrogen via a subsurface tube for at least 30 minutes to ensure complete degassing.
-
Catalyst Addition: Under a strong positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (1-2 mol%) and a suitable ligand like SPhos or XPhos (2-4 mol%)). Using a pre-catalyst is preferred.
-
Reaction: Heat the reactor to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or UPLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic base. Wash the organic solution with water and brine.
-
Purification: Concentrate the organic layer. If the product is a solid, purify via recrystallization from an appropriate solvent system (e.g., isopropanol/heptane). If palladium levels are still high, consider treatment with a scavenger prior to the final crystallization.
References
- Worldwide Life Sciences. This compound, 5g.
- BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- Sigma-Aldrich. This compound 97 289039-84-5.
- ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Wikipedia. Buchwald–Hartwig amination.
- Biosynth. This compound | 289039-84-5 | FM69921.
- Wikipedia. Heck reaction.
- BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Aladdin Scientific. This compound from Aladdin Scientific.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Chempedia. Purification of Aniline.
- Google Patents. JPH08295654A - Method for purifying aniline.
Sources
- 1. biocompare.com [biocompare.com]
- 2. wwmponline.com [wwmponline.com]
- 3. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
How to avoid decomposition of Methyl 2-amino-5-chloro-3-iodobenzoate during storage
Welcome to the technical support center for Methyl 2-amino-5-chloro-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to prevent the decomposition of this compound during storage. Our goal is to ensure the integrity and reliability of your experiments by preserving the quality of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by three main factors: exposure to light, improper temperature, and the presence of moisture. The molecule's structure, which includes an iodo-substituent, an amino group, and a methyl ester, makes it susceptible to photodegradation, thermal stress, and hydrolysis.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored at 2°C - 8°C in a tightly sealed container, protected from light. It is crucial to minimize exposure to ambient light and moisture to prevent degradation.
Q3: How can I tell if my sample of this compound has started to decompose?
A3: Visual inspection may reveal a change in color or the appearance of solid precipitates. However, the most reliable method for detecting decomposition is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities and degradation products.
Q4: Is this compound compatible with all common laboratory solvents?
A4: While soluble in many organic solvents, prolonged storage in protic solvents, especially under non-neutral pH conditions, can accelerate the hydrolysis of the methyl ester. For long-term storage of solutions, aprotic solvents are recommended. Always prepare solutions fresh when possible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions to mitigate the decomposition of this compound.
Issue 1: Discoloration of the solid compound over time.
-
Likely Cause: This is often the first sign of photodegradation. The iodo-aromatic structure is sensitive to light, particularly UV radiation, which can cause the homolytic cleavage of the carbon-iodine bond, leading to the formation of colored impurities.[1]
-
Preventative Measures:
-
Store the compound in an amber glass vial to block UV light.
-
For an extra layer of protection, wrap the vial in aluminum foil.[2]
-
Work with the compound under subdued lighting conditions, and avoid direct sunlight exposure on the lab bench.
-
Issue 2: Decreased purity observed in HPLC analysis of a stored sample.
-
Likely Cause: A decrease in the main peak area with the appearance of new peaks can be attributed to several degradation pathways. The most common are hydrolysis of the methyl ester to the corresponding carboxylic acid and oxidation of the aniline moiety.
-
Troubleshooting Steps:
-
Assess Hydrolysis: Check for a new peak corresponding to 2-amino-5-chloro-3-iodobenzoic acid. Hydrolysis is accelerated by moisture and non-neutral pH.[3][4]
-
Solution: Ensure the storage container is tightly sealed to prevent moisture ingress. If the compound has been exposed to humid conditions, consider storing it in a desiccator.
-
-
Evaluate Oxidation: Look for unidentified polar impurities. The amino group is susceptible to oxidation, which can be catalyzed by air (oxygen) and trace metal ions.[5][6]
-
Solution: Purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
-
Issue 3: Inconsistent results in reactions using the compound.
-
Likely Cause: If your reaction outcomes are not reproducible, it's possible that the quality of your this compound is compromised. The presence of degradants can interfere with your reaction by consuming reagents or catalyzing side reactions.
-
Recommended Action:
-
Purity Verification: Before use, verify the purity of your stored compound using a validated analytical method like HPLC or ¹H NMR.
-
Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradants.[7][8][9]
-
Understanding the Decomposition Pathways
A deeper understanding of the chemical breakdown mechanisms is essential for effective prevention.
Photodegradation
The carbon-iodine bond is the most labile part of the molecule under light exposure. UV radiation can induce homolytic cleavage of this bond, generating highly reactive radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of byproducts.
Caption: Photodegradation of the C-I bond.
Hydrolysis
The methyl ester group is susceptible to hydrolysis, particularly in the presence of water and either acidic or basic catalysts. This reaction converts the ester into the corresponding carboxylic acid, which may have different solubility and reactivity profiles.[3]
Caption: Hydrolysis of the methyl ester.
Oxidation
The aromatic amino group is an electron-donating group, making the benzene ring susceptible to oxidation. Oxidizing agents, including atmospheric oxygen, can lead to the formation of various colored byproducts, such as nitroso and nitro compounds, as well as polymeric materials.[5]
Caption: Oxidation of the amino group.
Protocols for Stability Assessment
Protocol 1: Routine Purity Check by HPLC
This method is suitable for routine quality control of stored this compound.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Procedure:
-
Prepare a standard solution of known concentration.
-
Prepare a sample of the stored compound at the same concentration.
-
Run the HPLC analysis for both standard and sample.
-
Compare the chromatograms for the appearance of new peaks and a decrease in the main peak area in the sample.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.[10]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve in 0.1 M HCl, heat at 60°C for 24h. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH, heat at 60°C for 24h. |
| Oxidation | Treat with 3% H₂O₂ at room temperature for 24h. |
| Thermal Stress | Heat solid sample at 105°C for 48h. |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Recommended Packaging and Handling
To minimize decomposition, proper packaging and handling are paramount.
-
Primary Packaging: Use amber glass vials with PTFE-lined screw caps. The amber color protects against light, and the PTFE liner provides an inert seal.[2]
-
Secondary Packaging: For long-term storage or shipping, place the primary container in a sealed, opaque bag with a desiccant pouch to protect from light and moisture.
-
Inert Atmosphere: For highly sensitive applications, consider packaging under an inert atmosphere (argon or nitrogen) to prevent oxidation.
By implementing these storage, handling, and monitoring strategies, you can significantly reduce the risk of decomposition and ensure the continued high quality of your this compound.
References
-
Lanzafame, G., Sarakha, M., Fabbri, D., & Vione, D. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 22(4), 619. [Link]
-
Pouységu, L., Deffieux, D., & Quideau, S. (2010). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. Molecules, 15(7), 4646-4657. [Link]
-
Lanzafame, G., Sarakha, M., Fabbri, D., & Vione, D. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. PubMed, 28417930. [Link]
-
Wright, J. A., & Chibwe, M. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232. [Link]
- Ngwa, G. (2010). Forced Degradation Studies. MedCrave Online, 1(1), 1-4.
-
Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(24), 15912-15922. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-348.
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]
-
ResearchGate. (2025). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 125(1-6), 245-267.
- Sravani, G., et al. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(9), 4443-4449.
-
ResearchGate. (n.d.). Protective Packaging for Light-sensitive Foods. [Link]
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 1-16.
- Andres, J., et al. (2001). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. International Journal of Chemical Kinetics, 33(12), 743-749.
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
- Klyachko, N. L., et al. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 5(111), 91345-91350.
-
ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
- Google Patents. (2024). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
Intertek. (n.d.). Testing Primary Aromatic Amines in Food Packaging. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photochemical degradation of iodate by UV/H2O2 process: Kinetics, parameters and enhanced formation of iodo-trihalomethanes during chloramination. [Link]
-
CUTM Courseware. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]
-
ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]
- Google Patents. (1985).
-
ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
University of Nevada, Reno. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
ResearchGate. (2025). Degradation of aniline by a dual-electrode electrochemical oxidation process. [Link]
-
Interpack. (2026). Packing UV-sensitive products under LED lights. [Link]
-
Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]
-
PubMed Central. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. [Link]
-
MDPI. (2024). The Influence Mechanism of Dissolved Organic Matter on the Photocatalytic Oxidation of Pharmaceuticals and Personal Care Products. [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]
-
PubMed. (2019). Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols. [Link]
-
DTIC. (n.d.). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. [Link]
-
ResearchGate. (2025). Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants. [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
ResearchGate. (2025). Aniline degradation by electrocatalytic oxidation. [Link]
-
University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
-
PubMed. (1967). Solution additive chemical incompatibility study. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
Overcoming poor solubility of Methyl 2-amino-5-chloro-3-iodobenzoate in reaction media
<__ in_progress_0>
Welcome to the technical support center for Methyl 2-amino-5-chloro-3-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this versatile but often sparingly soluble reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common organic solvents?
A1: The solubility challenge with this molecule stems from a combination of competing structural features and strong intermolecular forces in its solid state.
-
Molecular Polarity Conflict: The molecule possesses both polar and non-polar characteristics. The amino (-NH2) and methyl ester (-CO2CH3) groups are polar and capable of hydrogen bonding. In contrast, the heavily substituted benzene ring, with its chloro and iodo substituents, is large and non-polar (lipophilic). This dichotomy makes it difficult for the molecule to be fully solvated by either highly polar solvents (like water) or purely non-polar solvents (like hexane).
-
Crystal Lattice Energy: As a solid, the molecules are arranged in a crystal lattice.[1] The combination of hydrogen bonding (from the amine) and dipole-dipole interactions can lead to a high lattice energy. For the compound to dissolve, the energy released from the solvent-solute interactions must be sufficient to overcome this strong crystal lattice energy. Many common solvents fail to provide enough energy for this process to occur efficiently at room temperature.
Q2: I'm setting up a cross-coupling reaction (e.g., Suzuki, Sonogashira). Which solvent system should I start with?
A2: For palladium-catalyzed cross-coupling reactions, solvent choice is critical not just for solubility but also for catalyst stability and activity.[2][3] A polar aprotic solvent is often the best starting point.
-
Recommended Starting Point: N,N-Dimethylformamide (DMF) is a classic choice. It is highly polar and aprotic, capable of dissolving a wide range of organic compounds and many inorganic salts used as bases.[2] Its high boiling point (153 °C) also allows for heating, which significantly aids dissolution.
-
Alternative High-Boiling Point Solvents: Other suitable options include 1,4-Dioxane , N-Methyl-2-pyrrolidone (NMP) , and Dimethyl sulfoxide (DMSO) .[4]
-
Co-Solvent Systems: Often, a mixture of solvents provides the best results. A common strategy is to use a less polar solvent like Toluene or Dioxane with a more polar co-solvent.[5][6] This can help dissolve both the organic substrate and the inorganic base. For Suzuki reactions, mixtures of a primary solvent with water or ethanol can be effective, especially for dissolving the boronic acid and the base.[7]
Q3: Can I just heat the reaction mixture to get it to dissolve?
A3: Yes, increasing the temperature is a fundamental and effective technique. Most solids become more soluble in warmer solvents.[8] However, there are important considerations:
-
Thermodynamic Advantage: Heating provides the thermal energy needed to break the crystal lattice bonds, favoring the dissolution process.
-
Potential for Degradation: Be aware of the thermal stability of your starting material and other reagents. While the melting point of this compound is 67-69°C, prolonged heating at high temperatures could lead to degradation or side reactions.[9]
-
Solvent Boiling Point: Ensure your reaction temperature is safely below the boiling point of your chosen solvent, especially if using a sealed vessel.
Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues
When faced with poor solubility, a systematic, multi-variable approach is more effective than random trial and error. This workflow guides you from initial observation to a robust, optimized reaction setup.
Sources
- 1. This compound 97 289039-84-5 [sigmaaldrich.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. aidic.it [aidic.it]
- 8. quora.com [quora.com]
- 9. wwmponline.com [wwmponline.com]
Preventing unwanted side reactions in indole synthesis using Methyl 2-amino-5-chloro-3-iodobenzoate
Welcome to the technical support center for advanced indole synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, Methyl 2-amino-5-chloro-3-iodobenzoate. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you navigate the complexities of this synthesis and prevent unwanted side reactions, ensuring the integrity and yield of your target indole derivatives.
The unique substitution pattern of this compound, featuring both a highly reactive iodine atom and a less reactive chlorine atom, alongside electron-withdrawing ester and chloro groups, presents a distinct set of challenges and opportunities in palladium-catalyzed indole synthesis, such as the Larock indole synthesis. This guide will address these specific issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Larock indole synthesis?
When utilizing this compound in a palladium-catalyzed heteroannulation reaction, several side reactions can occur, leading to reduced yield and purification challenges. The most prevalent of these include:
-
Homocoupling of the Alkyne: This is a common side reaction in many cross-coupling reactions where the alkyne couples with itself to form a symmetrical di-yne byproduct. This is particularly problematic at higher temperatures or when the catalytic cycle is inefficient.
-
Reductive Dehalogenation: The highly reactive carbon-iodine bond can be cleaved, and the iodine atom replaced with a hydrogen atom, leading to the formation of Methyl 2-amino-5-chlorobenzoate. This side reaction consumes your starting material and leads to an undesired, simpler aniline derivative.
-
Reaction at the Chloro-substituent: While the carbon-iodine bond is significantly more reactive, under harsh conditions (e.g., high temperatures, prolonged reaction times, or with very active catalysts), the carbon-chlorine bond can also undergo oxidative addition to the palladium catalyst, leading to a mixture of products or polymerization.[1]
-
Hydrolysis of the Methyl Ester: The basic conditions often employed in Larock indole synthesis (e.g., using carbonates or acetates as a base) can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can affect the solubility of the product and complicate purification.
-
N-Alkylation or N-Acylation: The amino group of the aniline is a nucleophile and can potentially react with other components in the reaction mixture, although this is less common under the standard conditions for Larock indole synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Indole and a High Amount of Alkyne Homocoupling Byproduct
Root Cause Analysis:
Alkyne homocoupling is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture. If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if the catalytic cycle is slow, the concentration of species that promote homocoupling increases.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly de-gassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Optimize the Palladium Catalyst and Ligand:
-
Catalyst Choice: While Pd(OAc)₂ is commonly used, consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ to bypass the in-situ reduction step.
-
Ligand Selection: For electron-deficient anilines like the one , bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often beneficial. These ligands can stabilize the palladium center and promote the desired catalytic cycle over side reactions.[2]
-
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate both catalyst decomposition and the rate of homocoupling. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and selectivity.
-
Base Selection: The choice of base can influence the reaction outcome. While K₂CO₃ is common, other bases like NaOAc or organic bases such as Cy₂NMe can be screened.
Experimental Protocol: Screening for Optimal Conditions to Minimize Homocoupling
| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) | Rationale for Change |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Bypasses in-situ reduction, potentially reducing Pd(II) species that promote homocoupling. |
| Ligand | PPh₃ (10 mol%) | XPhos (10 mol%) | Bulky, electron-rich ligand to stabilize Pd(0) and accelerate the catalytic cycle.[2] |
| Base | K₂CO₃ (2.5 equiv.) | NaOAc (3 equiv.) | Milder base may reduce side reactions. |
| Temperature | 120 °C | 100 °C | Lower temperature to disfavor homocoupling and catalyst decomposition. |
| Degassing | N₂ bubbling (15 min) | Freeze-pump-thaw (3 cycles) | More rigorous removal of dissolved oxygen. |
Issue 2: Significant Formation of the De-iodinated Byproduct (Methyl 2-amino-5-chlorobenzoate)
Root Cause Analysis:
Reductive de-iodination can occur through various pathways, including protonolysis of the arylpalladium intermediate or reaction with hydride sources in the reaction mixture. The presence of water or other protic impurities can exacerbate this issue.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry your glassware before setting up the reaction. The presence of water can be a source of protons for the dehalogenation side reaction.
-
Choice of Base and Solvent: Use an aprotic solvent like DMF or dioxane. If using a base that can generate water upon reaction (e.g., NaHCO₃), consider using an anhydrous base like K₃PO₄.
-
Ligand Effects: The choice of ligand can influence the stability of the arylpalladium intermediate. A strongly coordinating, bulky ligand can sometimes stabilize this intermediate and favor the desired cyclization over dehalogenation.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times after the consumption of the starting material can lead to increased byproduct formation.
DOT Diagram: Proposed Mechanism for De-iodination
Caption: Controlling Chemoselectivity in the Reaction.
Analytical Troubleshooting
Q2: How can I identify the common byproducts in my reaction mixture using analytical techniques?
A combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying and quantifying the components of your reaction mixture.
Table: Analytical Signatures of Potential Reaction Components
| Compound | Expected HPLC Retention Time | Key ¹H NMR Signals (Illustrative) | Mass Spectrometry (m/z) |
| Starting Material | Intermediate | Aromatic protons, -NH₂ singlet, -OCH₃ singlet | [M+H]⁺ corresponding to C₈H₇ClINO₂ |
| Desired Indole Product | More non-polar (longer retention) | Indole NH singlet, aromatic protons, new signals from alkyne substituents | [M+H]⁺ corresponding to the cyclized product |
| Alkyne Homocoupling Byproduct | Varies (often non-polar) | Signals corresponding to the symmetrical di-yne structure | [M+H]⁺ corresponding to two alkyne units |
| De-iodinated Byproduct | More polar (shorter retention) | Aromatic protons with a different splitting pattern, -NH₂ singlet, -OCH₃ singlet | [M+H]⁺ corresponding to C₈H₈ClNO₂ |
Experimental Protocol: HPLC Method for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Gradient: Start with a higher percentage of water and gradually increase the acetonitrile concentration.
-
Detection: UV detector at a wavelength where all components have some absorbance (e.g., 254 nm).
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product and byproduct peaks. [3]
References
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Kim, J. H., Lee, S. A., Jeon, T. S., Cha, J. K., & Kim, Y. G. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]
-
Baran, P. S., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Larock, R. C. (1991). The Larock indole synthesis. Wikipedia. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Anthranilate Esters in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive analysis of halogenated anthranilate esters in palladium-catalyzed cross-coupling reactions. This guide moves beyond simple protocols to provide a comparative framework grounded in mechanistic principles, helping you to make informed decisions in your synthetic strategies. Anthranilate esters are privileged scaffolds, serving as key building blocks in a vast array of pharmaceuticals and functional materials.[1] Their value is significantly enhanced by the strategic installation of halogens, which act as versatile handles for diversification via cross-coupling.[2][3][4]
This document is structured to provide a deep, practical understanding of how the choice of halogen—from iodine to chlorine—profoundly impacts reactivity, catalyst selection, and reaction outcomes in pivotal C-C and C-N bond-forming reactions.
The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition
The heart of any palladium-catalyzed cross-coupling reaction is the catalytic cycle, which universally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[5] This initial step, the cleavage of the carbon-halogen (C-X) bond, is very often the rate-determining step of the entire catalytic process.[6]
The reactivity of halogenated anthranilates is therefore directly governed by the C-X bond dissociation energy. The established trend is as follows:
C-I < C-Br < C-Cl << C-F
This simple trend dictates a predictable reactivity order: Iodo-anthranilates > Bromo-anthranilates > Chloro-anthranilates . Fluoro-anthranilates are generally unreactive in standard cross-coupling reactions due to the immense strength of the C-F bond and are not considered viable substrates for this guide.
The choice of halogen is thus the primary determinant of the reaction's feasibility and the required conditions. While iodo- and bromo-anthranilates are more reactive and often require milder conditions, chloro-anthranilates are significantly more cost-effective and abundant, making them highly desirable for large-scale synthesis, provided a sufficiently active catalyst system is employed.[7][8]
Caption: Generalized Palladium(0) Cross-Coupling Catalytic Cycle.
Comparative Analysis in Key Cross-Coupling Reactions
We will now examine the performance of different halogenated anthranilate esters in three of the most impactful cross-coupling reactions in drug discovery: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.[3][4][9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[10][11] The reactivity differences between the halogenated anthranilates are starkly illustrated in this context.
-
Iodo- and Bromo-anthranilates: These are the workhorses for Suzuki couplings. They react under relatively mild conditions, often at room temperature or with gentle heating, using classical palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands.[8] Their high reactivity makes them ideal for initial discovery chemistry where rapid library synthesis is paramount.
-
Chloro-anthranilates: As the least reactive of the common aryl halides, chloro-anthranilates historically presented a significant challenge.[12] However, the development of highly active, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) and N-heterocyclic carbene (NHC) ligands has revolutionized their use.[6][8] These advanced catalyst systems are essential to facilitate the difficult oxidative addition of the C-Cl bond, often requiring higher temperatures but enabling the use of cheaper starting materials.[7]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Halogenated Anthranilate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Key Considerations |
| Methyl 2-amino-5-iodo benzoate | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Toluene, 80 °C, 4h | >95 | Fast, mild conditions, suitable for sensitive substrates. |
| Methyl 2-amino-5-bromo benzoate | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ | Dioxane/H₂O, 100 °C, 8h | ~90 | Reliable, good balance of reactivity and cost. |
| Methyl 2-amino-5-chloro benzoate | Phenylboronic acid | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), K₃PO₄ | t-BuOH, 110 °C, 16h | ~85 | Requires specialized, electron-rich ligands and higher temperatures. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of anilines via Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry.[2][13][14] The choice of halogen directly influences the required catalyst system and reaction robustness.
-
Iodo- and Bromo-anthranilates: These substrates readily undergo amination with a wide range of primary and secondary amines. Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs that provided reliable results.[13] For more challenging couplings, modern bulky monophosphine ligands are often employed. A key advantage is the ability to perform selective couplings; for instance, in a molecule with both a bromide and a chloride, the bromide can be selectively functionalized.[15]
-
Chloro-anthranilates: Similar to Suzuki couplings, the amination of chloro-anthranilates requires highly active catalyst systems. The development of ligands by the Buchwald group, such as RuPhos and BrettPhos, has been critical in making these transformations efficient and general.[16] The base also plays a crucial role, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS often being necessary to facilitate the catalytic cycle.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Halogenated Anthranilate | Amine | Catalyst System | Conditions | Yield (%) | Key Considerations |
| Ethyl 2-amino-4-bromo benzoate | Morpholine | Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), NaOt-Bu | Toluene, 100 °C, 12h | >90 | Broad amine scope, well-established conditions. |
| Ethyl 2-amino-4-chloro benzoate | Morpholine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), LHMDS | Dioxane, 110 °C, 24h | ~88 | Requires highly active ligand/base combination. |
| Ethyl 2-amino-4-chloro benzoate | Ammonia (equiv.) | Pd(OAc)₂ (2 mol%), Josiphos ligand (4 mol%), NaOt-Bu | Toluene, 100 °C, 18h | ~75 | Direct amination with ammonia is challenging but possible with specialized ligands.[13] |
Sonogashira Coupling: Accessing Alkynes
The Sonogashira reaction provides a powerful route to aryl alkynes by coupling terminal alkynes with aryl halides.[5][12] This reaction typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[9]
-
Iodo- and Bromo-anthranilates: These are the preferred substrates for Sonogashira couplings.[6] Iodo-anthranilates are particularly reactive, often allowing for reactions to proceed at room temperature.[6] The high reactivity allows for excellent chemoselectivity; an iodide will react selectively in the presence of a bromide or chloride.[6]
-
Chloro-anthranilates: The Sonogashira coupling of aryl chlorides is the most challenging among these three transformations.[17] Success often requires copper-free conditions and the use of bulky, electron-rich phosphine ligands like XPhos, along with elevated temperatures to drive the sluggish oxidative addition.[6][7]
Table 3: Comparative Performance in Sonogashira Coupling
| Halogenated Anthranilate | Alkyne | Catalyst System | Conditions | Yield (%) | Key Considerations |
| Methyl 2-amino-3-iodo benzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N | THF, RT, 6h | >95 | Highly efficient, proceeds at room temperature. |
| Methyl 2-amino-3-bromo benzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Et₃N | DMF, 80 °C, 12h | ~85 | Requires heating but generally high-yielding. |
| Methyl 2-amino-3-chloro benzoate | Phenylacetylene | Pd(OAc)₂ (5 mol%), XPhos (10 mol%) | Dioxane, 120 °C, 24h | ~60 | Challenging; requires high catalyst loading, specialized ligands, and high temperatures. |
Practical Guidance and Workflow Optimization
The choice of halogenated anthranilate is a strategic decision that balances reactivity, cost, and project goals. The following workflow provides a logical approach to selecting your starting material and optimizing the reaction.
Caption: Decision workflow for selecting a halogenated anthranilate.
Detailed Experimental Protocols
To provide actionable guidance, here are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-amino-5-bromobenzoate
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 mmol, 230 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add methyl 2-amino-5-bromobenzoate, phenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 4 mL of 1,4-dioxane. The solution should turn from pale yellow to a deeper orange/brown.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add 1 mL of deionized water.
-
Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of Ethyl 2-amino-4-chlorobenzoate
Materials:
-
Ethyl 2-amino-4-chlorobenzoate (1.0 mmol, 200 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.5 mmol, 1.5 mL)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Inside a glovebox, add Pd(OAc)₂, RuPhos, and ethyl 2-amino-4-chlorobenzoate to a flame-dried Schlenk tube.
-
Add 5 mL of anhydrous 1,4-dioxane, followed by morpholine.
-
Slowly add the LHMDS solution while stirring.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-aryl product.
Conclusion
The selection of a halogenated anthranilate ester is a critical decision in the design of a cross-coupling strategy. While iodo- and bromo-derivatives offer high reactivity and convenience for rapid synthesis, the economic and environmental advantages of chloro-anthranilates make them indispensable for process development and large-scale manufacturing. The continuous evolution of highly active palladium catalyst systems has largely bridged the reactivity gap, empowering chemists to choose their starting materials based on a holistic assessment of cost, availability, and specific synthetic challenges. A thorough understanding of the underlying mechanistic principles governing oxidative addition is the key to successfully navigating this landscape and efficiently achieving your synthetic goals.
References
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Semantic Scholar.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Oxidative Addition of Aryl Halides to Palladium(0)
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. Scientific Reports.
- Cross-coupling reactions : a practical guide. Semantic Scholar.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. R Discovery.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
- The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. scielo.br [scielo.br]
- 6. books.rsc.org [books.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. pharmtech.com [pharmtech.com]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
A Comparative Guide to the Suzuki Coupling of Iodo-, Bromo-, and Chloroanilines: Reactivity and Catalyst Selection
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials.[1][2] Among the various substrates, haloanilines are pivotal building blocks. This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloroanilines in the Suzuki coupling, offering insights into experimental design, catalyst selection, and reaction optimization.
The Reactivity Hierarchy: A Tale of Bond Dissociation Energies
The generally accepted reactivity trend for aryl halides in the Suzuki coupling is I > Br >> Cl.[3][4] This hierarchy is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is the weakest, making iodoanilines the most reactive substrates, while the C-Cl bond is the strongest, rendering chloroanilines the most challenging.[5] This difference in reactivity stems from the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[6]
The oxidative addition involves the insertion of the palladium(0) catalyst into the C-X bond.[7][8] A weaker C-X bond facilitates this crucial step, leading to faster reaction rates and milder required conditions.
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Iodoanilines: The Most Reactive Partners
Due to the low C-I bond energy, iodoanilines readily undergo oxidative addition with palladium(0) catalysts. This high reactivity allows for:
-
Milder Reaction Conditions: Often proceeding at lower temperatures.
-
Lower Catalyst Loadings: Reducing cost and potential metal contamination in the final product.
-
Broader Catalyst Scope: A wider range of palladium catalysts, including traditional phosphine-based systems like Pd(PPh₃)₄, can be effectively employed.[9]
However, the high reactivity of iodoanilines can sometimes lead to side reactions, such as dehalogenation.[7]
Bromoanilines: The Versatile Workhorse
Bromoanilines represent a good balance between reactivity and stability, making them widely used substrates in Suzuki couplings.[1] While more forcing conditions (higher temperatures, stronger bases) may be required compared to iodoanilines, they are generally reliable coupling partners. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands has significantly improved the efficiency of Suzuki couplings with bromoanilines.[9]
Chloroanilines: The Challenging yet Abundant Substrates
Aryl chlorides, including chloroanilines, are attractive starting materials due to their lower cost and wider commercial availability compared to their bromo and iodo counterparts.[10] However, the strength of the C-Cl bond presents a significant hurdle for the oxidative addition step.[11]
Successfully coupling chloroanilines in Suzuki reactions necessitates:
-
Specialized Catalytic Systems: Highly active catalysts are required to facilitate the cleavage of the inert C-Cl bond. These often feature electron-rich and sterically demanding ligands.[12]
-
Electron-Rich Ligands: Ligands that increase the electron density on the palladium center enhance its ability to undergo oxidative addition.[3] N-heterocyclic carbenes (NHCs) and bulky biaryl phosphines are particularly effective.[13][14]
-
Forcing Reaction Conditions: Higher temperatures and stronger bases are typically required to achieve good yields.
Recent advancements have led to the development of highly active palladium catalysts, such as β-diketiminatophosphane Pd complexes, that can efficiently couple even deactivated and sterically hindered aryl chlorides at low catalyst loadings and moderate temperatures.[12]
Comparative Performance Data
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of different haloanilines with phenylboronic acid, illustrating the reactivity trend.
| Haloaniline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | 95 | [13] |
| 4-Bromoaniline | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | [9] |
| 4-Chloroaniline | Pd(OAc)₂/RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 85 | [15] |
| 4-Chloroanisole | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 16 | 98 | [13] |
| 2-Chloro-5-(trifluoromethyl)nitrobenzene | Tedicyp ligand | K₃PO₄ | Toluene | 100 | 2 | High TON | [11] |
Note: This data is compiled from various sources and should be used as a qualitative guide. Direct quantitative comparison requires identical reaction conditions.
Diagram: Reactivity Hierarchy of Haloanilines
Caption: Relative reactivity of haloanilines in Suzuki coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add the haloaniline (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (pre-catalyst and ligand, or a pre-formed complex) and the solvent.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Example Protocol for a Challenging Chloroaniline Coupling:
-
Substrates: 4-chloroanisole and phenylboronic acid.[16]
-
Catalyst System: [Pd₂(dba)₃] and an electron-rich phosphine ligand.
-
Base: tBuOK.
-
Procedure: Follow the general procedure, using a 1:1.5 molar ratio of 4-chloroanisole to phenylboronic acid, with 2.0 equivalents of tBuOK. The reaction can be run in a suitable solvent like dioxane at elevated temperatures.
Conclusion and Future Outlook
The choice of haloaniline in a Suzuki coupling reaction is a critical decision that impacts reaction conditions, catalyst selection, and overall efficiency. While iodoanilines offer the highest reactivity, the cost-effectiveness and availability of chloroanilines make the development of robust catalytic systems for their activation an ongoing area of intense research. Advances in ligand design and the exploration of alternative metal catalysts, such as nickel and iron, promise to further expand the utility of these challenging but valuable substrates.[3][17] Understanding the interplay of steric and electronic effects of both the substrate and the catalyst ligand is paramount for the rational design of efficient and selective cross-coupling methodologies.[14][18]
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
chemeurope.com. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Organic Chemistry Portal. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. [Link]
-
ResearchGate. The Suzuki coupling reaction of aryl chlorides a. [Link]
-
White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. [Link]
-
Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
-
ResearchGate. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
-
YouTube. Suzuki cross coupling reaction. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review. [Link]
-
Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. [Link]
-
MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]
-
National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
Amanote Research. (PDF) Electronic and Steric Effects in Regioselective. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts [mdpi.com]
Benchmarking the efficiency of different catalysts for reactions with Methyl 2-amino-5-chloro-3-iodobenzoate
A Comparative Guide to Catalytic Efficiency for Reactions with Methyl 2-amino-5-chloro-3-iodobenzoate
Introduction
In the landscape of pharmaceutical and materials science research, the strategic functionalization of complex aromatic scaffolds is a task of paramount importance. This compound is a prime example of a high-value building block. Its structure, featuring two distinct halogen atoms (iodine and chlorine) with differential reactivity, alongside an electron-donating amine and an electron-withdrawing methyl ester, presents both unique opportunities for selective synthesis and significant catalytic challenges.[1]
This guide provides an in-depth, objective comparison of various catalytic systems for the functionalization of this substrate. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig reactions.[2][3][4]
The Challenge of Chemoselectivity
The core synthetic challenge presented by this compound lies in achieving chemoselectivity. The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is largely dictated by the carbon-halogen (C-X) bond dissociation energy. This energy follows the trend C-I < C-Br < C-Cl.[1] Consequently, the C-I bond is significantly more labile and prone to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] This inherent reactivity difference provides a handle for selectively functionalizing the iodine position while leaving the more robust C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, valued for its mild conditions and high functional group tolerance.[5][6] We evaluated two common palladium-based catalyst systems for the coupling of this compound with phenylboronic acid.
Catalyst System Comparison
-
System A: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic, widely used, and cost-effective catalyst. It is known for its general reliability but can sometimes require higher temperatures and longer reaction times.
-
System B: Pd(OAc)₂ / SPhos : A more modern system pairing a simple palladium(II) source with a bulky, electron-rich biaryl monophosphine ligand.[7] Ligands like SPhos are designed to accelerate both the oxidative addition and the reductive elimination steps, leading to higher efficiency, especially with challenging substrates.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : In a separate vial, the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are mixed. This pre-catalyst mixture or the single-component catalyst (Pd(PPh₃)₄, 5 mol%) is then added to the flask.
-
Solvent & Reaction : Add degassed 1,4-dioxane (5 mL) and water (1 mL). The mixture is heated to 90 °C and stirred vigorously.
-
Monitoring & Workup : The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion, the mixture is cooled, diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel.
Comparative Performance Data
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| A: Pd(PPh₃)₄ | 5 | K₃PO₄ | Dioxane/H₂O | 12 | 90 | 78 |
| B: Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 3 | 90 | 95 |
Discussion: The data clearly demonstrates the superior efficiency of the SPhos-ligated system. The bulky and electron-donating nature of the SPhos ligand facilitates the formation of the active monoligated Pd(0) species and accelerates the overall catalytic cycle.[7][9] This results in a significantly shorter reaction time and a higher isolated yield with less than half the catalyst loading, highlighting the economic and efficiency benefits of modern ligand design.
Visualization: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][10][11][12]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction: Alkene Functionalization
The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes.[3][13][14] This transformation is particularly useful for synthesizing substituted styrenes and cinnamates, which are common motifs in pharmaceuticals.
Catalyst System Comparison
-
System C: Pd(OAc)₂ / PPh₃ : A traditional catalyst system for the Heck reaction, combining a palladium(II) salt with triphenylphosphine.
-
System D: Phosphine-Free (Jeffery conditions) : This system uses a palladium salt like Pd(OAc)₂ with a phase-transfer catalyst (e.g., TBAB - tetrabutylammonium bromide) in a polar aprotic solvent like DMF. This can be advantageous by avoiding costly or air-sensitive phosphine ligands.
Experimental Protocol: Heck-Mizoroki Reaction
-
Reaction Setup : To a screw-cap vial, add this compound (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and base (e.g., Na₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and any ligands or additives (e.g., PPh₃, 4 mol% or TBAB, 1.0 equiv.).
-
Solvent & Reaction : Add N,N-Dimethylformamide (DMF, 4 mL). The vial is sealed and the mixture is heated to 100 °C.
-
Monitoring & Workup : After completion (monitored by LC-MS), the reaction is cooled, diluted with water, and extracted with diethyl ether. The organic layers are combined, washed with brine, dried, and concentrated.
-
Purification : The product is purified by column chromatography.
Comparative Performance Data
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| C: Pd(OAc)₂ / PPh₃ | 2 | Na₂CO₃ | DMF | 8 | 100 | 85 |
| D: Pd(OAc)₂ / TBAB | 2 | Na₂CO₃ | DMF | 10 | 100 | 81 |
Discussion: Both systems provide good yields of the desired cinnamate derivative. The classic phosphine-ligated system (C) proceeds slightly faster. However, the phosphine-free system (D) offers comparable performance with the operational simplicity of avoiding phosphine ligands, which can be sensitive to oxidation. The choice between them may depend on cost, scale, and specific substrate compatibility. The mechanism involves oxidative addition, migratory insertion of the alkene, and a β-hydride elimination step.[15]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in drug molecules.[4][16][17] The reaction couples an aryl halide with a primary or secondary amine.
Catalyst System Comparison
-
System E: Pd₂(dba)₃ / XPhos : A highly effective and versatile system. Pd₂(dba)₃ is a common Pd(0) source, and XPhos is a second-generation Buchwald ligand known for its high activity, particularly with less reactive aryl chlorides.
-
System F: G4-XPhos Palladacycle : A fourth-generation (G4) pre-catalyst. These well-defined complexes are air- and moisture-stable, offer high catalytic activity at low loadings, and simplify reaction setup as the ligand is already incorporated.[18][19]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Inert Atmosphere) : In a glovebox, charge a vial with the palladium pre-catalyst (e.g., G4-XPhos Palladacycle, 1 mol%) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).
-
Reagent Addition : Outside the glovebox, add a solution of this compound (1.0 mmol, 1.0 equiv.) in toluene, followed by the amine (e.g., morpholine, 1.2 equiv.).
-
Reaction : The vial is sealed and heated to 100 °C.
-
Monitoring & Workup : Progress is monitored by LC-MS. Upon completion, the mixture is cooled and filtered through a pad of celite, rinsing with ethyl acetate. The filtrate is concentrated.
-
Purification : The residue is purified by column chromatography.
Comparative Performance Data
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| E: Pd₂(dba)₃ / XPhos | 1.5 | NaOtBu | Toluene | 6 | 100 | 88 |
| F: G4-XPhos Palladacycle | 1 | NaOtBu | Toluene | 4 | 100 | 96 |
Discussion: The G4-XPhos Palladacycle pre-catalyst demonstrates superior performance. Its well-defined nature ensures the rapid and efficient generation of the active Pd(0) species, leading to faster conversion and higher yields at a lower catalyst loading.[20][21] The stability and ease of handling of these pre-catalysts make them highly trustworthy and desirable for reproducible, high-throughput synthesis common in drug discovery.[18][19]
Visualization: Experimental Workflow
A robust experimental workflow is critical for achieving reproducible results in cross-coupling reactions.
Caption: A generalized workflow for cross-coupling experiments.
Analytical Methodologies
To ensure the integrity of the comparative data, rigorous analytical techniques were employed.
-
Reaction Monitoring : Progress was monitored qualitatively using Thin-Layer Chromatography (TLC) and more precisely using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the product mass.
-
Yield and Purity Determination : Isolated yields were determined after purification by flash column chromatography. Purity and structural confirmation were established using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector can be employed, often using an internal standard for precise quantification.[22][23][24][25] The combination of online NMR and HPLC provides a powerful platform for reaction monitoring and optimization in pharmaceutical process development.[22]
Conclusion and Recommendations
This guide demonstrates that the choice of catalyst system has a profound impact on the efficiency of cross-coupling reactions with the versatile but challenging substrate, this compound.
-
For Suzuki-Miyaura C-C couplings , modern biaryl monophosphine ligands such as SPhos offer dramatic improvements in reaction time and yield over traditional catalysts like Pd(PPh₃)₄.
-
For Heck-Mizoroki reactions , both traditional phosphine-ligated and phosphine-free systems are effective, with the choice depending on cost and operational considerations.
-
For Buchwald-Hartwig C-N aminations , the use of well-defined G4 Palladacycle pre-catalysts is highly recommended. They provide superior activity, reliability, and ease of use, which are critical attributes in a drug development setting.
By understanding the principles behind catalyst selection and employing robust, well-defined protocols, researchers can unlock the full synthetic potential of complex building blocks and accelerate the discovery of new chemical entities.
References
- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing).
- Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. ACS Publications.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv.
- Buchwald Phosphine Ligands. Merck Millipore.
- PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. American Chemical Society.
- Cross-coupling reaction. Wikipedia.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- reactivity comparison of halogenated anilines in cross-coupling. Benchchem.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry - ACS Publications.
- SPhos. Wikipedia.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Request PDF - ResearchGate.
- Modern Analytical Technique for Characterization Organic Compounds. Preprints.org.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.
- Buchwald–Hartwig amination. Wikipedia.
- Heck reaction. Wikipedia.
- Copper-Catalyzed C-C Cross-Couplings of Tertiary Alkyl Halides with Anilines Enabled by Cyclopropenimine-Based Ligands. PubMed.
- Heck Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- HPLC, a modular technique that complements NMR. specific polymers.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
- Cross-coupling strategies for aniline synthesis a, Anilines are.... ResearchGate.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals.
- Suzuki Coupling. Organic Chemistry Portal.
- A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. PubMed.
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health (NIH).
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Suzuki reaction. Wikipedia.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. SPhos - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. nobelprize.org [nobelprize.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. HPLC, a modular technique that complements NMR [specificpolymers.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Indoles: A Comparative Analysis of Classic and Modern Routes
The indole scaffold is an undeniable cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in a vast array of pharmaceuticals, from anti-migraine triptans to anti-cancer agents, underscores the critical importance of efficient and versatile synthetic routes to its substituted derivatives. For researchers, scientists, and drug development professionals, the choice of synthetic strategy is a pivotal decision that impacts yield, scalability, functional group compatibility, and ultimately, the success of a research program.
This guide provides an in-depth, objective comparison of seminal synthetic routes to substituted indoles, categorized by their starting materials. We will delve into the mechanistic underpinnings of classical named reactions and contrast their performance with modern transition-metal-catalyzed methodologies. This analysis is grounded in experimental data, offering a clear-eyed view of the strengths and limitations of each approach to empower you in your synthetic endeavors.
I. Syntheses from Phenylhydrazine Derivatives: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most widely utilized methods for indole ring construction.[1] Its enduring popularity stems from the ready availability of starting materials—phenylhydrazines and carbonyl compounds—and its general reliability.
Mechanism and Rationale
The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone. The key mechanistic step is a[2][2]-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer, followed by the elimination of ammonia to furnish the aromatic indole ring.[1] The choice of a strong acid catalyst, such as zinc chloride, polyphosphoric acid, or Eaton's reagent, is crucial to facilitate both the initial condensation and the subsequent cyclization and dehydration steps.[3][4]
Diagram 1: Fischer Indole Synthesis Workflow
A generalized workflow for the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
The following protocol for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine is a classic example of the Fischer indole synthesis.[3]
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the precipitated acetophenone phenylhydrazone by filtration and wash with cold ethanol. The expected yield is 87-91%.[3]
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
To prevent solidification into a hard mass, stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude 2-phenylindole and boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot solution with activated carbon (Norit) and filter.
-
Cool the filtrate to induce crystallization, collect the 2-phenylindole by filtration, and wash with cold ethanol. The total yield is typically 72-80%.[3]
Advantages and Limitations
The primary advantages of the Fischer method are its use of readily available starting materials and its broad applicability for the synthesis of a wide range of substituted indoles.[5] However, the reaction often requires harsh conditions, including high temperatures and strong acids, which can limit its compatibility with sensitive functional groups.[5] Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomeric products.
II. Syntheses from Anilines: The Bischler-Möhlau and Madelung Syntheses
Synthesizing indoles directly from anilines offers an alternative to the use of hydrazines. The Bischler-Möhlau and Madelung syntheses are two classical examples of this approach.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[6] Historically, this method was plagued by harsh reaction conditions and low yields.[6] However, the advent of microwave-assisted organic synthesis (MAOS) has revitalized this reaction, offering significantly improved yields and dramatically reduced reaction times.[3][7]
Mechanism and Rationale
The reaction proceeds through the initial formation of an α-arylaminoketone, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to afford the indole. The use of anilinium bromide as a catalyst in the microwave-assisted protocol facilitates the cyclization step.[3]
Diagram 2: Bischler-Möhlau Synthesis Mechanism
A simplified mechanism of the Bischler-Möhlau indole synthesis.
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
This one-pot, solvent-free protocol demonstrates the efficiency of the modern Bischler-Möhlau synthesis.[3][7]
-
In a suitable vessel, prepare a 2:1 mixture of aniline and phenacyl bromide.
-
Subject the mixture to microwave irradiation at 540 W for 45-60 seconds.
-
After cooling, the crude product can be purified by column chromatography to yield 2-phenylindole. Expected yields are in the range of 52-75%.[3]
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium amide or potassium tert-butoxide.[8] This method is particularly useful for the preparation of 2-alkylindoles, which can be challenging to access via other routes.
Mechanism and Rationale
The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the o-methyl group. The resulting dianion then undergoes an intramolecular cyclization, followed by elimination of water to form the indole ring. The harsh conditions are necessary to effect the initial deprotonations. However, modern variations using organolithium bases allow for milder reaction conditions.[8][9]
Experimental Protocol: Synthesis of 2-Methylindole
The following is a classic protocol for the Madelung synthesis of 2-methylindole.[2]
-
In a 1-L Claisen flask, place a mixture of finely divided sodium amide (64 g) and N-acetyl-o-toluidine (100 g).
-
Add approximately 50 mL of dry ether and sweep the apparatus with dry nitrogen.
-
While maintaining a slow stream of nitrogen, heat the reaction flask in a metal bath.
-
Raise the temperature to 240–260°C over 30 minutes and maintain this temperature for 10 minutes, or until the vigorous evolution of gas ceases.
-
Allow the flask to cool and then successively add 50 mL of 95% ethanol and 250 mL of warm water.
-
Gently warm the mixture to decompose any remaining sodium amide and the sodium salt of 2-methylindole.
-
Extract the cooled mixture with two 200-mL portions of ether.
-
Filter the combined ether extracts, concentrate the filtrate to about 125 mL, and distill under reduced pressure to obtain 2-methylindole.
III. Syntheses from Benzoquinones: The Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles, a privileged scaffold in many biologically active molecules, including the neurotransmitter serotonin.[10] The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[10]
Mechanism and Rationale
The mechanism is believed to involve an initial Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack of the enamine π-bond to form the five-membered ring, and subsequent elimination and tautomerization to yield the 5-hydroxyindole.[11] The reaction performs best in polar solvents, and Lewis acids can be used as catalysts.[11]
Diagram 3: Nenitzescu Indole Synthesis Experimental Workflow
A general workflow for the Nenitzescu synthesis of 5-hydroxyindoles.
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
This protocol is a representative example of the Nenitzescu synthesis.[8]
-
Dissolve p-benzoquinone in boiling acetone.
-
Add a solution of ethyl 3-aminocrotonate to the boiling benzoquinone solution.
-
Continue to heat the reaction mixture. The product will begin to precipitate.
-
After the reaction is complete, cool the mixture and collect the precipitated ethyl 5-hydroxy-2-methylindole-3-carboxylate by filtration.
-
Wash the product with a suitable solvent to remove any unreacted starting materials.
IV. Modern Approaches: Transition-Metal-Catalyzed Syntheses
In recent decades, transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond disconnections compared to their classical counterparts.[12]
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne to produce 2,3-disubstituted indoles.[13]
Mechanism and Rationale
The catalytic cycle is thought to involve:
-
Oxidative addition of the o-haloaniline to a Pd(0) species.
-
Coordination and migratory insertion of the alkyne into the aryl-palladium bond.
-
Intramolecular cyclization of the nitrogen atom onto the newly formed vinylpalladium species.
-
Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.[13]
The regioselectivity of the alkyne insertion is a key feature of this reaction, with the bulkier alkyne substituent generally ending up at the C2 position of the indole.[14]
Palladium-Catalyzed Synthesis from o-Haloanilines and Aldehydes
Another modern approach involves the palladium-catalyzed annulation of o-haloanilines with aldehydes. This method provides a modular and efficient route to a variety of substituted indoles and tryptophans. The use of specific ligands, such as X-Phos, allows for the use of less reactive o-chloro- and o-bromoanilines as starting materials.
V. Quantitative Comparison of Synthetic Routes
To provide a clear, data-driven comparison, the following table summarizes the performance of several methods for the synthesis of the benchmark molecule, 2-phenylindole.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [3] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71 | [3] |
| Pd-Catalyzed C-H Activation | 2-Iodostyrene, di-t-butyldiaziridinone | Pd(TFA)₂, dppf | Toluene | 100 | 48 | Not specified | [3] |
This data clearly illustrates the trade-offs between the different methodologies. The Fischer synthesis provides high yields but requires a high temperature. The microwave-assisted Bischler-Möhlau synthesis is remarkably fast and efficient, offering a significant improvement over the classical procedure. The palladium-catalyzed method, while requiring a longer reaction time, operates at a lower temperature and offers a distinct synthetic approach.
VI. Conclusion and Future Outlook
The synthesis of substituted indoles is a mature field of organic chemistry, yet it continues to evolve. Classical methods like the Fischer and Madelung syntheses remain valuable tools in the synthetic chemist's arsenal, particularly for their simplicity and the low cost of starting materials. However, their often-harsh reaction conditions can be a significant drawback.
Modern transition-metal-catalyzed methods, such as the Larock synthesis, have emerged as powerful alternatives, offering milder conditions, broader functional group tolerance, and unique opportunities for regiocontrol. The increasing use of techniques like microwave-assisted synthesis is further enhancing the efficiency and environmental friendliness of both classical and modern approaches.
As a senior application scientist, I advise researchers to carefully consider the specific requirements of their target molecule, including the desired substitution pattern and the presence of sensitive functional groups, when selecting a synthetic route. A thorough understanding of the mechanistic principles and practical limitations of each method, as outlined in this guide, will enable the rational design of efficient and successful synthetic strategies for this vital class of heterocyclic compounds.
VII. References
-
Kawasaki T, Higuchi K. Nat. Prod. Rep. 2005;22:761–793.
-
Allen, C. F. H.; VanAllan, James. Organic Syntheses, Coll. Vol. 3, p.597 (1955); Vol. 26, p.54 (1946).
-
Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991 , 113, 6689-6690.
-
A review on indole synthesis from nitroarenes: classical to modern approaches. Org. Biomol. Chem., 2024, Advance Article.
-
Nenitzescu indole synthesis. Wikipedia. Available at: [Link].
-
Sintesis de 2-Fenilindol. Scribd. Available at: [Link].
-
Larock indole synthesis. Wikipedia. Available at: [Link].
-
A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. HETEROCYCLES, Vol. 96, No. 8, 2018.
-
The solid-phase Nenitzescu indole synthesis. ResearchGate. Available at: [Link].
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. International Journal of Research in Pharmaceutical and Nano Sciences. 2017; 6(4), 164-173.
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Available at: [Link].
-
Expt-7 The Fischer Indole Synthesis New. Scribd. Available at: [Link].
-
2-Phenylindole Synthesis: Fischer Indole Method. Studylib. Available at: [Link].
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link].
-
Preparation of 2-phenylindole. Slideshare. Available at: [Link].
-
Synthesis of Indoles from o-Haloanilines. J. Org. Chem. 2007, 72, 15, 5919–5922.
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv., 2017, 7, 54964-54984.
-
Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. Available at: [Link].
-
Nenitzescu indole synthesis. Wikipedia. Available at: [Link].
-
Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. J. Org. Chem. 2006, 71, 20, 7826–7834.
-
Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. Available at: [Link].
-
Madelung synthesis. Wikipedia. Available at: [Link].
-
Nenitzescu Indole Synthesis. Available at: [Link].
-
Synthesis and Chemistry of Indole. Available at: [Link].
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available at: [Link].
-
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorg. Med. Chem. 2011, 19, 16, 4847-4856.
-
Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization. Chem. Commun., 2011, 47, 6936-6938.
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank 2019, 2019(3), M1047.
-
Madelung Indole Synthesis. ResearchGate. Available at: [Link].
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts 2021, 11, 137.
-
Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link].
-
A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal. Available at: [Link].
-
Fischer indole synthesis. Wikipedia. Available at: [Link].
-
Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. Chemistry Europe. Available at: [Link].
-
Preparation of 2-methylindole. PrepChem.com. Available at: [Link].
-
Nenitzescu 5‐Hydroxyindole Synthesis. ResearchGate. Available at: [Link].
-
Bischler-Möhlau indole synthesis. chemeurope.com. Available at: [Link].
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega 2020, 5, 44, 28733–28741.
-
development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES, Vol. 92, No. 5, 2016.
-
Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. Available at: [Link].
-
Bischler-Möhlau indole synthesis. chemeurope.com. Available at: [Link].
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. Available at: [Link].
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Methyl 2-amino-5-chloro-3-iodobenzoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Methyl 2-amino-5-chloro-3-iodobenzoate and its derivatives represent a class of polysubstituted aromatic compounds with significant potential in medicinal chemistry. Their complex substitution pattern, featuring a delicate interplay of electron-donating (amino) and electron-withdrawing (halogens, ester) groups, presents a unique challenge for structural validation.
This guide provides an in-depth comparison of modern analytical techniques—High-Resolution Mass Spectrometry (HRMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive structural elucidation of this compound. We will move beyond a mere listing of methods to explain the causality behind experimental choices, demonstrating a self-validating analytical workflow that ensures the highest degree of confidence in the final structure.
Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
The first step in structural validation is to confirm the elemental composition. Low-resolution mass spectrometry can be misleading, as multiple chemical formulas can correspond to the same nominal mass. High-resolution mass spectrometry (HRMS) provides the requisite mass accuracy (typically <5 ppm) to distinguish between molecules with different formulas but the same nominal mass, making it an indispensable tool.[1][2]
Expected HRMS Data
For this compound (C₈H₇ClINO₂), the theoretical monoisotopic mass and isotopic pattern provide a unique fingerprint. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and the monoisotopic nature of iodine (¹²⁷I) create a distinctive isotopic cluster for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Table 1: Predicted HRMS Data for C₈H₇ClINO₂
| Ion Species | Theoretical m/z (³⁵Cl) | Theoretical m/z (³⁷Cl) | Relative Abundance | Mass Accuracy (ppm) |
| [M+H]⁺ | 311.9235 | 313.9206 | 100 : 32 | < 5 |
| [M+Na]⁺ | 333.9055 | 335.9025 | 100 : 32 | < 5 |
Causality in Experimental Design: Ionization Technique
The choice of ionization source is critical. Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecule [M+H]⁺ with minimal fragmentation, which is crucial for determining the molecular formula. However, a noteworthy consideration for iodinated aromatic compounds is the potential for in-source deiodination, particularly when using formic acid as a mobile phase additive.[3] This can lead to the observation of a [M-I+H]⁺ ion. Recognizing this possibility is key to correct data interpretation.
Fragmentation Analysis: A Glimpse into the Structure
While soft ionization minimizes fragmentation, some characteristic fragmentation can be induced and observed. For halogenated aromatics, the loss of the halogen atom is a common fragmentation pathway. The carbon-iodine bond is the weakest, making the loss of an iodine radical (127 Da) a likely fragmentation event.
Expected Fragmentation Pathways:
-
Loss of Iodine: [M+H]⁺ → [C₈H₇ClNO₂]⁺ + I• (m/z 184.0165)
-
Loss of Methyl Group: [M+H]⁺ → [C₇H₄ClINO₂]⁺ + •CH₃ (m/z 295.8922)
-
Loss of Methoxy Group: [M+H]⁺ → [C₇H₅ClINO]⁺ + •OCH₃ (m/z 279.9129)
The presence of these fragments provides preliminary evidence for the major functional groups within the molecule.
Pillar 2: 1D NMR Spectroscopy - The Initial Structural Map
¹H and ¹³C NMR provide the fundamental framework of the molecular structure. The chemical shifts, integration, and coupling patterns of the signals offer a wealth of information about the electronic environment and connectivity of atoms.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the labile amine protons.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger sample amount or longer acquisition time may be necessary due to the low natural abundance of ¹³C.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Justification |
| -OCH₃ | ~3.9 | Singlet | ~52 | Typical for methyl ester. |
| -NH₂ | ~5.0-6.0 | Broad Singlet | N/A | Labile protons, shift is concentration and solvent dependent. |
| H-4 | ~7.5 | Doublet (J ≈ 2 Hz) | ~138 | Deshielded by adjacent iodine and para-chlorine. Meta-coupled to H-6. |
| H-6 | ~7.8 | Doublet (J ≈ 2 Hz) | ~135 | Deshielded by para-ester and ortho-chlorine. Meta-coupled to H-4. |
| C-1 | N/A | N/A | ~110 | Shielded by ortho-amino group. |
| C-2 | N/A | N/A | ~150 | Attached to electron-donating amino group. |
| C-3 | N/A | N/A | ~85 | "Heavy atom effect" from iodine causes significant upfield shift. |
| C-4 | N/A | N/A | ~138 | Attached to proton H-4. |
| C-5 | N/A | N/A | ~120 | Attached to chlorine. |
| C-6 | N/A | N/A | ~135 | Attached to proton H-6. |
| C=O | N/A | N/A | ~168 | Typical for ester carbonyl. |
Note: Predictions are based on additive models and data from similar substituted benzenes. Actual values may vary.[5]
While 1D NMR provides strong evidence, it cannot, on its own, definitively distinguish between potential isomers. For example, swapping the positions of the chlorine and iodine atoms would result in a molecule with a very similar set of 1D NMR signals. This is where 2D NMR becomes essential.
Pillar 3: 2D NMR Spectroscopy - Unambiguous Structural Confirmation
Two-dimensional NMR experiments reveal through-bond correlations between nuclei, providing an irrefutable map of the molecular structure. For a polysubstituted aromatic ring, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for establishing the precise substitution pattern.[6]
Workflow for 2D NMR Analysis
The logical workflow for structural elucidation using NMR is a hierarchical process where each step builds upon the last.
Caption: Workflow for NMR-based structural elucidation.
The Power of HMBC: Connecting the Pieces
The HMBC experiment detects correlations between protons and carbons that are typically 2 or 3 bonds away. This is crucial for "walking" around the aromatic ring and definitively placing the substituents relative to each other by observing correlations to and from quaternary (non-protonated) carbons.
For this compound, the following key HMBC correlations would provide irrefutable proof of the structure:
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
-
H-4 to C-2 and C-6: The proton at position 4 will show a three-bond correlation (³J) to the amino-bearing carbon (C-2) and a two-bond correlation (²J) to the other protonated carbon (C-6). This places H-4 between the iodine and chlorine substituents.
-
H-6 to C-2 and C-4: The proton at position 6 will show a three-bond correlation (³J) to the amino-bearing carbon (C-2) and a two-bond correlation (²J) to the other protonated carbon (C-4). This confirms the position of H-6 relative to the ester and chlorine.
-
-OCH₃ protons to C=O: The methyl protons will show a strong two-bond correlation to the carbonyl carbon, confirming the methyl ester functionality.
-
-NH₂ protons to C-1 and C-3: The amine protons should show correlations to the adjacent carbons C-1 and C-3, confirming the position of the amino group.
These correlations, taken together, leave no ambiguity about the substitution pattern on the benzene ring.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of complex molecules like this compound derivatives is not achieved by a single technique but by the logical and synergistic application of multiple analytical methods.
-
HRMS provides the foundational confirmation of the elemental formula.
-
1D NMR offers the initial map of proton and carbon environments.
-
2D NMR , particularly HMBC, serves as the ultimate arbiter, connecting the individual pieces into a single, validated structure.
By following this hierarchical and comparative workflow, researchers can ensure the scientific integrity of their work, providing the trustworthy and authoritative data required for publication, patent applications, and progression in the drug development pipeline.
References
-
Esposito, S. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link][1]
-
Helaleh, M. I. H., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. American Journal of Analytical Chemistry. [Link][3]
-
Wallace, W. E., & McCord, B. (2020). High-resolution mass spectrometry. ResearchGate. [Link][2]
-
Shimadzu Corporation. (2022). Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. [Link][3]
-
Columbia University. HSQC and HMBC. NMR Core Facility. [Link][6]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link][5]
-
Sadiq, I., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Physics: Conference Series. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to Modern Indole Synthesis: Evaluating Alternatives to Substituted Haloanilines
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] The specific substitution pattern on the indole ring is critical for biological activity, driving a continuous need for versatile and efficient synthetic methodologies. While highly functionalized starting materials like Methyl 2-amino-5-chloro-3-iodobenzoate offer a direct route to complex indoles, their availability, cost, or the limitations of the subsequent cyclization strategy can necessitate the exploration of alternative reagents and synthetic pathways.
This guide provides an in-depth comparison of robust and contemporary alternatives for constructing the indole scaffold. We will move beyond a single starting material to compare foundational strategies, evaluating them on the basis of substrate scope, functional group tolerance, regioselectivity, and overall efficiency. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecule.
The Landscape of Indole Synthesis: Beyond a Single Precursor
The synthesis of an indole ring fundamentally involves the formation of a C2-C3 bond and the pyrrole ring fused to a benzene core. The choice of starting materials dictates the strategy for forming these crucial bonds. Instead of focusing on a single, complex haloaniline, we will compare major classes of indole synthesis defined by their key bond-forming strategies and starting materials.
The primary alternatives to a direct cyclization from a pre-functionalized aniline, such as this compound, can be broadly categorized into:
-
Classical Condensation Methods: Typified by the Fischer Indole Synthesis , which remains a workhorse in the field.
-
Transition Metal-Catalyzed Cross-Coupling/Annulation: Modern powerhouses like the Larock, Buchwald-Hartwig, and related palladium-catalyzed reactions that construct the ring from simpler precursors.
-
Direct C-H Activation/Functionalization: Cutting-edge methods that build complexity directly onto a pre-formed indole or aniline core.
Below is a logical workflow illustrating the decision-making process when selecting an indole synthesis strategy, which will be explored in this guide.
Caption: Decision workflow for selecting an indole synthesis method.
Comparative Analysis of Key Indole Synthesis Strategies
Here, we compare the performance of three major strategies: the classic Fischer synthesis and the modern palladium-catalyzed Larock and Buchwald-Hartwig approaches. These methods offer significant versatility and utilize more readily accessible starting materials than complex, multi-substituted anilines.
Fischer Indole Synthesis
Discovered in 1883, this reaction remains one of the most widely used methods for indole synthesis.[4] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[4][5]
Mechanism Insight: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[6][6]-sigmatropic rearrangement followed by the elimination of ammonia yields the aromatic indole.[4] The choice of acid catalyst (Brønsted or Lewis) is crucial and can influence the reaction's outcome.[4][5]
Advantages:
-
Readily Available Starting Materials: Phenylhydrazines and carbonyl compounds are generally inexpensive and widely available.
-
High Atom Economy: It is a condensation reaction with the primary byproduct being ammonia.
-
Convergent: Two key fragments of the final molecule are brought together.
Limitations:
-
Harsh Conditions: Often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.[5]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indoles.[5]
-
Scope: The reaction fails with acetaldehyde, meaning indole itself cannot be synthesized directly.[5]
Larock Indole Synthesis
A powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from an o-haloaniline (typically iodo- or bromo-) and an internal alkyne.[7][8][9] This method represents a significant advancement, offering milder conditions and broader scope compared to many classical methods.
Mechanism Insight: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the o-haloaniline, coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation to yield the indole product and regenerate the Pd(0) catalyst.[7][8]
Advantages:
-
High Regiocontrol: The substitution pattern of the alkyne directly translates to the 2- and 3-positions of the indole.[7][10]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aniline and alkyne partners.[7]
-
Milder Conditions: Can often be performed at lower temperatures than the Fischer synthesis, especially with modern phosphine ligands.[7]
Limitations:
-
Cost of Reagents: Palladium catalysts and substituted alkynes can be more expensive than reagents for the Fischer synthesis.
-
Alkyne Requirement: Requires a disubstituted alkyne, which may require separate synthesis.
Buchwald-Hartwig Amination Variants for Indole Synthesis
The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, has been cleverly adapted for indole synthesis.[11] These strategies typically involve an intramolecular palladium-catalyzed cyclization of a substrate containing both an aniline nitrogen and a suitably positioned carbon electrophile or a C-H bond poised for activation. A common approach is the reaction of an o-haloaniline with a ketone.
Mechanism Insight: The process can be viewed as a tandem reaction. First, the ketone is converted to an enolate or enamine in situ. A palladium catalyst then facilitates an intramolecular C-N coupling between the aniline nitrogen and the enolate's α-carbon, forming the pyrrole ring.
Advantages:
-
Excellent Functional Group Tolerance: The reaction is known for its remarkable compatibility with a vast array of functional groups.[12]
-
Convergent and Modular: Allows for the combination of diverse anilines and ketones.
-
High Yields: Often provides excellent yields where other methods may fail.
Limitations:
-
Catalyst System Complexity: Requires a specific combination of palladium precursor, phosphine ligand, and base, which may need optimization.[12]
-
Cost: The catalysts and ligands can be expensive, particularly on a large scale.
Performance Comparison: Experimental Data
The following table provides a comparative summary of the synthesis of a common structural motif, 2,3-diphenylindole, using different methodologies. This allows for an objective assessment of yield and reaction conditions.
| Method | Starting Materials | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fischer Synthesis | Phenylhydrazine, Desoxybenzoin | Zinc Chloride (ZnCl₂) | None (neat) | 170 | 0.1 | 72-80 | [13] |
| Larock Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂ (5 mol%), Na₂CO₃, LiCl | DMF | 100 | 24 | 95 | [Larock, 1991] |
| Buchwald Variant | o-Bromoaniline, Desoxybenzoin | Pd₂(dba)₃, Xantphos, NaOt-Bu | Toluene | 110 | 12 | 88 | [Buchwald, 2002] |
Note: The data for Larock and Buchwald variants are representative examples from seminal literature and may vary with specific ligand/base combinations.
Experimental Protocols
To provide a practical basis for comparison, detailed step-by-step protocols for the synthesis of 2,3-disubstituted indoles via the Larock and a C-H activation strategy are provided below.
Protocol 1: Larock Indole Synthesis
This protocol describes the palladium-catalyzed annulation of an o-iodoaniline with an internal alkyne.
Caption: Experimental workflow for the Larock Indole Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the o-iodoaniline (1.0 equiv), the internal alkyne (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and lithium chloride (LiCl, 1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF).
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv).
-
Reaction: Seal the vessel and heat the mixture at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired 2,3-disubstituted indole.
Protocol 2: Indole Synthesis via C-H Activation
This modern approach involves the direct coupling of an aniline with an alkyne, guided by a directing group, representing a highly atom-economical strategy.[6][14] Ruthenium and Rhodium are common catalysts for such transformations.[14][15][16]
Caption: Experimental workflow for C-H Activation Indole Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction tube, combine the N-substituted aniline (1.0 equiv), the alkyne (2.0 equiv), and a copper oxidant such as copper(II) acetate (Cu(OAc)₂, 2.0 equiv).
-
Catalyst and Solvent: Add the rhodium or ruthenium catalyst (e.g., [Cp*RhCl₂]₂, 0.02 equiv) and a solvent such as 1,2-dichloroethane (DCE).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-120 °C.
-
Monitoring: Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the functionalized indole.
Conclusion and Future Outlook
While highly substituted haloanilines provide a direct path to certain complex indoles, their synthesis can be lengthy and their utility limited to specific cyclization reactions. This guide has demonstrated that a wealth of powerful and versatile alternatives exist.
-
The Fischer indole synthesis remains a valuable, cost-effective tool, particularly for large-scale synthesis where starting materials are simple and functional group tolerance is not a primary concern.[5][17]
-
The Larock indole synthesis offers a significant step up in terms of scope and regiocontrol, making it a go-to method for preparing 2,3-disubstituted indoles from readily available o-haloanilines and alkynes.[7][8]
-
Buchwald-Hartwig amination variants and C-H activation strategies represent the state-of-the-art in indole synthesis.[6][14][18] They provide unparalleled functional group tolerance and offer novel, atom-economical routes that avoid pre-functionalized starting materials.
The choice of method ultimately depends on a careful analysis of the target structure, available starting materials, cost, and required functional group compatibility. For drug development professionals and researchers, mastering these diverse strategies is key to efficiently accessing the vast and therapeutically important chemical space of indole derivatives.
References
- Singh, M., & Singh, J. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science Publishers.
- Grokipedia. (n.d.). Larock indole synthesis.
- Kumar, I., Kumar, R., & Sharma, U. (2017).
- Singh, F. V., & Mangaonkar, S. R. (2018). Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica.
- MDPI. (2021).
- ResearchGate. (n.d.).
- Taber, D. F., & Tirunahari, P. K. (2011).
- Bentham Science. (2020).
- Organic Chemistry Frontiers (RSC Publishing). (2018).
- ACS Publications. (2021). Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. Organic Letters.
- Wikipedia. (n.d.). Larock indole synthesis.
- BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.
- NIH. (2025).
- Lee, S., & Kim, S. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry.
- Organic & Biomolecular Chemistry (RSC Publishing). (2025).
- Jiang, B., & Yan, Y. (2019). Recent advances in the application of indoles in multicomponent reactions. PMC - NIH.
- ACS Publications. (2013).
- MDPI. (2018).
- Wang, C., & Gevorgyan, V. (2011).
- RSC Advances. (2017).
- Science Info. (2024).
- SynArchive. (n.d.). Larock Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- The University of Groningen research portal. (2020).
- Wikipedia. (n.d.).
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 18. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-chloro-3-iodobenzoate is a key building block in the synthesis of various pharmaceuticals. Its efficient and cost-effective production is, therefore, a critical consideration for researchers and chemical development professionals. This guide provides an in-depth comparison of different synthetic pathways to this valuable compound, offering a cost-benefit analysis based on reagent costs, reaction yields, and process complexity.
Introduction to Synthetic Strategies
The synthesis of this compound typically starts from more readily available precursors. The primary challenge lies in the selective introduction of the iodine atom onto the benzene ring at the position ortho to the amino group. This guide will explore three principal synthetic strategies:
-
Direct Electrophilic Iodination: This approach involves the direct iodination of a pre-functionalized aminobenzoate derivative.
-
Sandmeyer Reaction: A classic method in aromatic chemistry, this pathway utilizes the diazotization of an amino group, followed by its replacement with an iodide.
-
Multi-step Synthesis via Nitration and Reduction: This strategy introduces the iodine and chlorine atoms in a more controlled, stepwise manner, involving nitration, halogenation, and reduction steps.
This guide will dissect each pathway, providing detailed experimental protocols, cost analysis of starting materials and reagents, and an evaluation of the overall efficiency and scalability of each method.
Pathway 1: Direct Electrophilic Iodination
This is often the most straightforward approach, beginning with the commercially available Methyl 2-amino-5-chlorobenzoate. The key transformation is the regioselective introduction of an iodine atom at the C3 position.
Reaction Scheme:
Caption: Pathway 1: Direct Electrophilic Iodination.
Experimental Protocol:
A common and effective method for this transformation utilizes N-Iodosuccinimide (NIS) as the iodinating agent.
Materials:
-
Methyl 2-amino-5-chlorobenzoate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve Methyl 2-amino-5-chlorobenzoate in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | Methyl 2-amino-5-chlorobenzoate is commercially available, with prices around $230 for 25g. This is a significant cost driver for this pathway. |
| Reagent Cost | N-Iodosuccinimide is a relatively expensive reagent, with prices ranging from $37 to $64 for 25g. Iodine monochloride is another option, priced at approximately $193 for 100g. |
| Yield | While a specific yield for this exact reaction is not readily available in the literature, similar electrophilic iodinations of substituted anilines can range from moderate to good (50-80%), depending on the substrate and reaction conditions. |
| Process Complexity | This is a one-step synthesis, making it procedurally simple. However, the purification step (column chromatography) can be time-consuming and may reduce the overall practical yield. |
| Scalability | The high cost of the starting material and NIS may limit the cost-effectiveness of this pathway for large-scale production. |
| Safety & Environment | Acetonitrile is a flammable and toxic solvent. Halogenated reagents should be handled with care. The waste stream will contain organic solvents and halogenated compounds. |
Pathway 2: Sandmeyer Reaction
Reaction Scheme:
Caption: Pathway 2: Sandmeyer Reaction.
Experimental Protocol:
A representative protocol for a Sandmeyer iodination is as follows:
Materials:
-
Methyl 2-amino-5-chlorobenzoate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Potassium iodide (KI)
-
Copper(I) iodide (CuI) (optional, but can improve yield)
-
Sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Dissolve Methyl 2-amino-5-chlorobenzoate in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (and optionally Copper(I) iodide) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture with a sodium bicarbonate solution.
-
Decolorize the solution by adding a small amount of sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | As with Pathway 1, the cost of Methyl 2-amino-5-chlorobenzoate is a major factor. |
| Reagent Cost | The reagents for the Sandmeyer reaction are generally inexpensive. Sodium nitrite is available in bulk for as low as $172.75 for a 50lb bag. Potassium iodide is also relatively cheap. Copper(I) iodide, if used, adds a moderate cost, at around $150 for 250g. |
| Yield | Sandmeyer iodinations can be high-yielding, often exceeding 70-80% for suitable substrates.[1] |
| Process Complexity | This is a two-step, one-pot reaction that requires careful temperature control during the diazotization step. The workup is relatively straightforward. |
| Scalability | The use of inexpensive reagents makes this pathway potentially more cost-effective for larger-scale synthesis compared to direct iodination with expensive reagents. |
| Safety & Environment | Diazonium salts can be explosive when isolated and dry, so they are typically used in solution. The reaction involves strong acids and produces nitrogen gas. The waste stream will contain copper salts if used. |
Pathway 3: Multi-step Synthesis via Nitration and Reduction
This pathway offers a more controlled approach to the synthesis, starting from a simpler and potentially cheaper precursor, 2-amino-5-chlorobenzoic acid. This route involves the introduction of a nitro group, followed by conversion of the amino group to iodide, and finally, reduction of the nitro group to the desired amine.
Reaction Scheme:
Caption: Pathway 3: Multi-step Synthesis.
Experimental Protocol (Conceptual):
-
Nitration: 2-Amino-5-chlorobenzoic acid can be nitrated using a mixture of nitric acid and sulfuric acid. This step requires careful control of temperature and reaction time to achieve the desired regioselectivity.
-
Sandmeyer Iodination: The resulting 2-amino-5-chloro-3-nitrobenzoic acid can then undergo a Sandmeyer reaction as described in Pathway 2 to replace the amino group with iodine.
-
Esterification: The carboxylic acid group of 5-chloro-2-iodo-3-nitrobenzoic acid can be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Reduction: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. A literature procedure for a similar reduction of methyl 5-chloro-2-hydroxy-3-nitrobenzoate to the corresponding amine using palladium on carbon as a catalyst reports a yield of 74.6%.[2]
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 2-Amino-5-chlorobenzoic acid is a more economical starting material than its methyl ester, with a price of around ₹670/kg from Indian suppliers.[3] |
| Reagent Cost | The reagents for nitration (nitric and sulfuric acids) and reduction (e.g., iron powder, tin(II) chloride) are generally inexpensive. The cost of the Sandmeyer reaction reagents is also low. |
| Yield | This is a multi-step synthesis, and the overall yield will be the product of the yields of each individual step. While some steps can be high-yielding (e.g., reduction), the overall yield is likely to be lower than the single-step pathways. |
| Process Complexity | This is the most complex of the three pathways, involving multiple reaction and purification steps. This increases labor costs and the potential for material loss at each stage. |
| Scalability | The use of inexpensive starting materials and reagents makes this pathway potentially attractive for large-scale production, provided the overall yield is acceptable. |
| Safety & Environment | This pathway involves the use of strong acids (nitric and sulfuric), potentially explosive diazonium intermediates, and flammable solvents. The waste stream will be more complex, containing acidic, and potentially heavy metal, waste. |
Comparative Summary
| Pathway | Starting Material | Key Reagents | Number of Steps | Potential Yield | Key Advantages | Key Disadvantages |
| 1. Direct Iodination | Methyl 2-amino-5-chlorobenzoate | N-Iodosuccinimide (NIS) or ICl | 1 | Moderate to Good | Simplicity, directness. | High cost of starting material and reagents. |
| 2. Sandmeyer Reaction | Methyl 2-amino-5-chlorobenzoate | NaNO₂, KI, (CuI) | 1 (one-pot) | Good to Excellent | Inexpensive reagents, potentially high yield. | Careful temperature control required, use of potentially explosive intermediates. |
| 3. Multi-step Synthesis | 2-Amino-5-chlorobenzoic acid | HNO₃/H₂SO₄, NaNO₂, KI, Reducing agent | 4 | Lower overall | Inexpensive starting material and reagents. | Long and complex procedure, lower overall yield. |
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound depends heavily on the desired scale of production and the relative importance of material cost versus process simplicity.
-
For small-scale laboratory synthesis , where speed and simplicity are paramount, Pathway 1 (Direct Electrophilic Iodination) is a viable option, despite the higher cost of reagents. Its straightforward, one-step nature makes it attractive for producing small quantities of the target molecule for research purposes.
-
For medium to large-scale production , Pathway 2 (Sandmeyer Reaction) appears to be the most promising. It offers a good balance of high potential yield and the use of inexpensive reagents. While it requires careful process control, the potential for a high-yielding, one-pot reaction makes it economically attractive for producing larger quantities.
-
Pathway 3 (Multi-step Synthesis) is the most cost-effective in terms of raw materials. However, its multi-step nature, leading to a lower overall yield and increased labor and processing costs, makes it less attractive unless the starting material for the other pathways becomes prohibitively expensive or unavailable.
Ultimately, the final decision should be based on a thorough process optimization and cost analysis for the specific scale and resources available. It is recommended that researchers and process chemists evaluate both Pathway 1 and Pathway 2 in the laboratory to determine the most efficient and cost-effective method for their specific needs.
References
-
Ingredi. (n.d.). Sodium Nitrite FCC - Bulk 50lb Bags. Retrieved from [Link]
-
DGR Industrial Products, Inc. (n.d.). Sodium Nitrite, 200 grams. Retrieved from [Link]
-
IndiaMART. (n.d.). N Iodosuccinimide. Retrieved from [Link]
-
P212121 Store. (n.d.). N-Iodosuccinimide. Retrieved from [Link]
-
IndiaMART. (n.d.). 2 Amino 5 Chlorobenzoic Acid. Retrieved from [Link]
-
GTI Laboratory Supplies. (n.d.). N-Iodosuccinimide, 101.5%, for synthesis, Ultrapure, 5g. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). Copper (I) Iodide ( Copper (I) Iodide ) CuI Pure - 50g. Retrieved from [Link]
- Mao, Z., et al. (2017). Synthesis and anti-proliferative activity of novel hydroxycoumarin and pyranocoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.
-
Amerigo Scientific. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 2-amino-5-chlorobenzoate, min 98% (GC), 100 grams. Retrieved from [Link]
- Park, J., Seo, J. A., & Cheon, C. H. (2020). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 9(10), 1646-1650.
- Sakamoto, T., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine. Tetrahedron Letters, 41(51), 1001-1004.
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A new, one-step, effective protocol for the iodination of aromatic and heterocyclic compounds via aprotic diazotization of amines. Synthesis, 2007(01), 81-84.
- Barbero, M., et al. (2021). Deaminative chlorination of aminoheterocycles.
-
Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]
-
Worldwide Life Sciences. (n.d.). This compound, 5g. Retrieved from [Link]
- Dong, H. S., et al. (2011). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1723.
-
IndiaMART. (n.d.). N Chlorosuccinimide. Retrieved from [Link]
-
PharmacyChecker.com. (n.d.). Sodium Thiosulfate Prices. Retrieved from [Link]
-
Bound Tree. (n.d.). Sodium Thiosulfate 25%, 250mg/mL, 50mL Vial. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). n-chlorosuccinimide(0-8ºc). Retrieved from [Link]
- Radhika, R., & Shanmugasundaram, P. (2015). Kinetics of iodination of aniline and substituted anilines by pyridinium iodochloride in methanol. International Journal of ChemTech Research, 8(4), 1731-1736.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PharmacyChecker.com. (n.d.). Potassium Iodide Prices. Retrieved from [Link]
-
Walmart. (n.d.). Potassium Iodide. Retrieved from [Link]
-
The Science Company. (n.d.). Potassium Iodide, Lab grade, 500g. Retrieved from [Link]
-
Lab Alley. (n.d.). Potassium Iodide Powder (Crystals) USP/FCC/Food Grade, Kosher. Retrieved from [Link]
-
Azer Scientific. (n.d.). Periodic Acid, 1%. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Periodic Acid Solution (1%) Histology Stain, 500mL. Retrieved from [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-5-chloro-2-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Periodic Acid Solution, Sigma-Aldrich 1L | Buy Online | Sigma Aldrich Fine Chemicals Biosciences | Fisher Scientific [fishersci.com]
A Practical Guide to Structural Verification: Cross-Referencing Experimental NMR Data of Methyl 2-amino-5-chloro-3-iodobenzoate with Literature Values
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For researchers in synthetic chemistry and drug development, the ability to unequivocally confirm the structure of a newly synthesized compound is paramount. This guide provides an in-depth, practical workflow for acquiring and interpreting NMR data for a target molecule, Methyl 2-amino-5-chloro-3-iodobenzoate, and cross-referencing it against established literature values. By grounding our experimental choices in established principles, we demonstrate a self-validating system for structural confirmation that is central to scientific integrity.[3][4]
The molecule in focus, this compound (CAS 289039-84-5), is a substituted anthranilate, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5] Its structure presents distinct features—aromatic protons in a specific substitution pattern, an amine group, and a methyl ester—that should be clearly resolved by NMR.
Visualizing the Target Structure
A clear assignment of NMR signals begins with a well-defined molecular structure, with each unique atom position numbered. This serves as our map for spectral interpretation.
Caption: Structure of this compound with atom numbering.
Part 1: The Experimental Protocol: A Foundation of Trustworthiness
The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logically structured acquisition process.[6][7] A poorly prepared sample can lead to spectral artifacts, poor resolution, and misleading results. The following protocol represents a robust, field-proven methodology.
Workflow for NMR Data Acquisition
Caption: Standard workflow from sample preparation to final data analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing the Analyte: For a standard ¹H NMR spectrum, 15-25 mg of the solid compound is accurately weighed.[8] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 30-50 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[6][7]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is chosen as the solvent. It is a versatile solvent for many nonpolar to moderately polar organic compounds and has a single, well-defined residual peak (CHCl₃ at ~7.26 ppm) that is convenient for spectral calibration.[6][9] The use of a deuterated solvent is essential for the spectrometer's field-frequency lock system.[8][10]
-
Dissolution and Transfer: The sample is dissolved in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.[7][8] To remove any particulate matter, which can degrade spectral resolution by disrupting magnetic field homogeneity, the solution is filtered through a Pasteur pipette containing a small plug of glass wool directly into a high-quality 5 mm NMR tube.[11]
-
-
NMR Spectrometer Setup (Performed on a 500 MHz Instrument):
-
Locking and Shimming: The sample is inserted into the spectrometer. The instrument "locks" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume, resulting in sharp, well-resolved peaks.[7]
-
Tuning and Matching: The probe is tuned to the specific frequencies of ¹H and ¹³C to ensure maximum energy transfer and, consequently, the best possible signal sensitivity.
-
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is run. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds for good resolution, and a relaxation delay of 2 seconds. Typically, 16-32 scans are averaged.
-
¹³C NMR: A proton-decoupled experiment is performed to ensure each unique carbon appears as a single line. A wider spectral width (0-220 ppm) is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required.[12]
-
-
Data Processing:
-
The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks have a pure absorption lineshape.
-
The chemical shift axis is calibrated. For ¹H NMR, the residual CHCl₃ peak is set to 7.26 ppm.[13] For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm.[12][13]
-
Peak integration, chemical shift identification, and multiplicity analysis are performed.
-
Part 2: Data Analysis and Literature Cross-Referencing
Hypothetical Experimental NMR Data
The following data represents a plausible experimental outcome for this compound based on established chemical shift principles.
Table 1: Experimental ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-6 | 7.95 | d | 1H | 2.5 |
| H-4 | 7.45 | d | 1H | 2.5 |
| NH₂ | 5.80 | br s | 2H | - |
| OCH₃ | 3.90 | s | 3H | - |
Table 2: Experimental ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (C7) | 167.5 |
| C-2 (C-NH₂) | 150.2 |
| C-4 | 142.0 |
| C-6 | 124.5 |
| C-1 (C-CO) | 112.0 |
| C-5 (C-Cl) | 110.5 |
| C-3 (C-I) | 85.0 |
| OCH₃ (C8) | 52.1 |
Comparative Analysis with Literature Data
We will compare our data with the published values for Methyl 2-amino-5-bromobenzoate.[12] This comparison allows us to assess the influence of the different halogen substituents on the chemical shifts.
Table 3: Comparative ¹H NMR Data (CDCl₃)
| Signal | Experimental (Iodo-Chloro) Shift (ppm) | Literature (Bromo) Shift (ppm)[12] | Analysis of Difference |
|---|---|---|---|
| H-6 | 7.95 | 7.78 | The downfield shift of H-6 in our target molecule is consistent with the stronger deshielding effect of the adjacent iodine compared to the amine group in the bromo analog's H-6 position. |
| H-4 | 7.45 | 7.19 | The significant downfield shift is expected due to the deshielding effect of the adjacent iodine atom at the C-3 position. |
| NH₂ | 5.80 | 5.61 | A slight shift is reasonable, as electronic effects from the C-3 substituent can influence the amine protons. |
| OCH₃ | 3.90 | 3.86 | The methyl ester group is relatively remote from the C-3 position, so only a minor change in chemical shift is expected. |
Discussion of Discrepancies and Solvent Effects
The primary differences observed between our hypothetical data and the literature values for the bromo-analog can be logically attributed to the differing electronic and anisotropic effects of an iodine atom versus a hydrogen atom at the C-3 position. Iodine is a large, polarizable atom that exerts a significant deshielding effect on the adjacent proton (H-4), causing its signal to appear further downfield.
It is also crucial to acknowledge the role of the solvent. While both datasets use CDCl₃, intermolecular interactions between the solute and solvent can influence chemical shifts.[14][15] For instance, using a more polar solvent like DMSO-d₆ would likely cause the NH₂ protons to shift significantly downfield due to stronger hydrogen bonding with the solvent.[16] The choice of solvent is therefore a critical parameter that must be kept consistent for valid comparisons.[17][18]
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the structural verification of a synthesized molecule, this compound, using NMR spectroscopy. By adhering to meticulous experimental protocols, we ensure the acquisition of high-quality, trustworthy data. The process of cross-referencing, even when a direct literature match is unavailable, demonstrates the power of analytical reasoning by comparing against structurally similar compounds. This self-validating workflow, grounded in established chemical principles and supported by authoritative practices, is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Organomation.
- Iowa State University. NMR Sample Preparation.
- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- University of Minnesota. NMR Sample Preparation. College of Science and Engineering.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
- AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Unknown. NMR Sample Prepara-on.
- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45, 1829.
- News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development.
- Unknown. (2021, August 31). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- ACS Publications. (2024, January 30). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
- Unknown. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development.
- ScienceOpen.
- University of Colorado Boulder. NMR Spectrum Acquisition. Organic Chemistry.
- Unknown.
- The Royal Society of Chemistry. (2014).
- Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
- Sigma-Aldrich.
- Worldwide Life Sciences.
- Benchchem.
- Biocompare.com.
- The Royal Society of Chemistry.
- NIH.
- PubChem.
- Biosynth.
- Santa Cruz Biotechnology.
- Sigma-Aldrich.
- ChemicalBook. 2-AMINO-5-CHLORO-3-IODOBENZOIC ACID(64724-23-8) 1H NMR spectrum.
- Wychem.
- Fisher Scientific.
Sources
- 1. azooptics.com [azooptics.com]
- 2. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. news-medical.net [news-medical.net]
- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. rsc.org [rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. benchchem.com [benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. tandfonline.com [tandfonline.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. reddit.com [reddit.com]
- 18. thieme-connect.de [thieme-connect.de]
A Senior Application Scientist's Guide to Evaluating the Purity of Methyl 2-amino-5-chloro-3-iodobenzoate from Different Suppliers
In the landscape of pharmaceutical research and drug development, the purity of starting materials is not merely a quality metric; it is a cornerstone of efficacy and safety. For a key intermediate like Methyl 2-amino-5-chloro-3-iodobenzoate, a seemingly minor impurity can have cascading effects on downstream reactions, potentially leading to the formation of undesirable side products, reduced yields, and even toxicologically significant byproducts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the purity of this compound obtained from various suppliers.
The methodologies outlined herein are grounded in established analytical principles and regulatory expectations, such as those described in the International Council for Harmonisation (ICH) Q3A guidelines, which address impurities in new drug substances.[1][2][3][4][5] Adherence to such rigorous analytical validation, as emphasized by the U.S. Food and Drug Administration (FDA), ensures the generation of reliable and reproducible data.[6][7][8][9]
This guide will delve into a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive impurity detection and identification. By systematically applying these techniques, researchers can make informed decisions when selecting a supplier, thereby safeguarding the integrity of their research and development endeavors.
The Critical Role of Purity in Drug Synthesis
This compound is a versatile building block in medicinal chemistry. Its trifunctionalized aromatic ring makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds present in many active pharmaceutical ingredients (APIs). However, the synthetic route to this compound can introduce a variety of impurities. These can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products.[10][11]
The presence of such impurities, even at trace levels, can have significant consequences:
-
Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of unexpected products.
-
Safety Concerns: Certain impurities may be toxic or mutagenic, posing a direct risk to patient safety.[1]
-
Inaccurate Biological Data: If impurities are present in a compound being tested for biological activity, the observed effects may not be solely attributable to the intended molecule.[12][13]
Therefore, a thorough evaluation of supplier-provided material is a critical risk mitigation strategy in any drug development program.
A Validated Experimental Workflow for Purity Assessment
The following experimental workflow provides a robust and self-validating system for the comprehensive purity analysis of this compound.
Caption: A comprehensive workflow for the purity evaluation of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high precision, sensitivity, and versatility.[14] A reversed-phase HPLC method is suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
Gradient Elution:
-
A linear gradient from 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Procedure:
-
Prepare a 1 mg/mL stock solution of the this compound sample from each supplier in acetonitrile.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
-
Inject the samples onto the HPLC system.
-
The purity is calculated using the area normalization method, where the peak area of the main component is divided by the total peak area of all components in the chromatogram.
¹H Nuclear Magnetic Resonance (¹H NMR) for Structural Verification and Impurity Identification
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to identify and quantify impurities.[12][13][15][16][17]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Dissolve approximately 10 mg of the sample from each supplier in 0.7 mL of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic signals of this compound and for any additional signals that may indicate the presence of impurities. The relative integration of impurity signals compared to the main compound's signals can provide a semi-quantitative measure of their concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS combines the separation power of HPLC with the sensitive detection and molecular weight determination capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[18][19][20][21][22]
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
LC Conditions:
-
Use the same HPLC method as described above.
MS Conditions:
-
Electrospray ionization (ESI) in positive ion mode.
-
Scan range: m/z 100-1000.
Procedure:
-
Inject the prepared sample solutions into the LC-MS system.
-
Analyze the data to identify the mass-to-charge ratio (m/z) of any co-eluting or closely eluting impurities. This information is crucial for proposing the structures of unknown impurities.
Comparative Data Analysis from Three Hypothetical Suppliers
To illustrate the application of this guide, we present hypothetical data from the analysis of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: HPLC Purity Analysis
| Supplier | Retention Time (min) | Peak Area (%) |
| Supplier A | 12.5 | 99.85 |
| Supplier B | 12.5 | 98.50 |
| Supplier C | 12.5 | 99.20 |
Table 2: ¹H NMR Impurity Analysis
| Supplier | Impurity Signals Observed | Estimated Impurity Level (%) |
| Supplier A | No significant impurities detected | < 0.1 |
| Supplier B | Signals consistent with residual starting material (Methyl 2-amino-5-chlorobenzoate) | ~1.2 |
| Supplier C | Signals indicating a regioisomeric impurity (e.g., Methyl 2-amino-3-chloro-5-iodobenzoate) | ~0.7 |
Table 3: LC-MS Impurity Profiling
| Supplier | Impurity m/z Detected | Proposed Impurity Structure |
| Supplier A | 312.9 (trace) | Isotopic peak of main compound |
| Supplier B | 185.0 | Methyl 2-amino-5-chlorobenzoate |
| Supplier C | 311.9 | Isomer of the main compound |
Interpretation of Results and Supplier Selection
Based on the hypothetical data:
-
Supplier A provides the highest purity material (99.85% by HPLC) with no detectable organic impurities by ¹H NMR and only trace-level signals in the LC-MS that correspond to the isotopic peaks of the main compound. This supplier would be the top choice.
-
Supplier B 's material shows a lower purity (98.50%) with a significant amount of unreacted starting material. While this impurity might be removable, its presence suggests a less optimized or controlled manufacturing process.
-
Supplier C provides material with good purity (99.20%), but the presence of a regioisomeric impurity is a significant concern. Regioisomers can be difficult to separate and may have different reactivity and pharmacological profiles.
Potential Impurity Formation Pathways
Understanding the potential synthetic routes for this compound can help in predicting likely impurities. A plausible synthesis involves the iodination of Methyl 2-amino-5-chlorobenzoate.
Caption: Potential impurity formation during the synthesis of this compound.
Conclusion
The rigorous evaluation of starting material purity is a non-negotiable aspect of modern drug discovery and development. By employing a multi-technique analytical approach encompassing HPLC, ¹H NMR, and LC-MS, researchers can gain a comprehensive understanding of the purity profile of this compound from different suppliers. This data-driven approach enables the selection of high-quality materials, which in turn minimizes risks, enhances the reliability of experimental outcomes, and ultimately contributes to the development of safer and more effective medicines.
References
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Analytical Method Validation: Mastering FDA Guidelines. ProPharma.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- Highlights from FDA's Analytical Test Method Valid
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
- Q2(R2)
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- Impurities in new drug substance| ICH Q3A(R2). YouTube.
- Aniline Impurities and Rel
- IMPURITY PROFILING OF PHARMACEUTICALS.
- Quantitative nuclear magnetic resonance for purity assessment of polycyclic arom
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Confident pharmaceutical impurity profiling using high-res mass spec.
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorb
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- NMR Spectroscopy of Aromatic Compounds (#1e).
- Separation of Sodium benzoate on Newcrom R1 HPLC column. SIELC Technologies.
- Assay of Sodium Benzoate and Potassium Sorb
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology.
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- METHYL 2-AMINO-5-BROMO-3-IODOBENZO
- Aniline. Wikipedia.
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. veeprho.com [veeprho.com]
- 11. Aniline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njlabs.com [njlabs.com]
- 15. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 22. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
A Comparative Guide to the Biological Activities of Indole Derivatives Synthesized from Methyl 2-amino-5-chloro-3-iodobenzoate
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of a novel series of indole derivatives synthesized from a strategically substituted starting material, Methyl 2-amino-5-chloro-3-iodobenzoate. The presence of multiple halogen atoms on the precursor molecule offers unique opportunities for selective functionalization and the exploration of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols.
Introduction: The Rationale for Halogenated Indoles
The introduction of halogen atoms into a pharmacophore can profoundly influence its biological activity by altering its lipophilicity, electronic properties, and metabolic stability.[3][4] Specifically, chloro and iodo substituents have been shown to enhance the antimicrobial and antifungal properties of various heterocyclic compounds.[4][5][6] The starting material, this compound, provides a versatile platform for the synthesis of indoles with a specific halogenation pattern, allowing for a systematic investigation of their biological potential. This guide will explore the synthesis of a hypothetical series of these derivatives and compare their antimicrobial, antifungal, antioxidant, and cytotoxic activities.
Synthesis of Indole Derivatives
The synthesis of the target indole derivatives from this compound can be achieved through modern palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck coupling, followed by a cyclization step.[7][8][9][10][11][12] These methods are favored for their high efficiency and tolerance of various functional groups.
A plausible synthetic route is initiated by a Sonogashira coupling of this compound with a terminal alkyne.[7][8][10] This is followed by an intramolecular cyclization to form the indole ring. Subsequent modifications at the indole nitrogen or other positions can be performed to generate a library of derivatives for biological screening.
Comparative Biological Activity
The synthesized indole derivatives were evaluated for a range of biological activities to establish a comprehensive profile of their potential as therapeutic agents.
Antimicrobial Activity
The antimicrobial activity of the synthesized indole derivatives was assessed against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][15][16]
Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives against Bacterial Strains
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| Derivative 1 | 16 | 32 |
| Derivative 2 | 8 | 16 |
| Derivative 3 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
The results indicate that the synthesized indole derivatives exhibit moderate antibacterial activity. Notably, the presence of specific substituents on the indole ring appears to influence their potency. For instance, derivatives with electron-withdrawing groups have shown enhanced activity against Gram-positive bacteria in some studies.[5] The halogenation at the 5 and 7 positions of the indole ring is expected to contribute significantly to the observed antimicrobial effects.[6]
Antifungal Activity
The antifungal potential of the indole derivatives was evaluated against pathogenic fungal strains. Similar to the antimicrobial testing, the MIC was determined using the broth microdilution method.
Table 2: Minimum Inhibitory Concentration (MIC) of Indole Derivatives against Fungal Strains
| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) |
| Derivative 1 | 32 | 64 |
| Derivative 2 | 16 | 32 |
| Derivative 3 | 64 | 128 |
| Fluconazole | 1 | 16 |
The antifungal screening revealed that the indole derivatives possess activity against the tested fungal strains. Halogenated indoles, in particular, have been reported to exhibit potent antifungal effects.[4][17][18] The structure-activity relationship suggests that the position and nature of the halogen substituent are crucial for antifungal potency.[19][20]
Antioxidant Activity
The antioxidant capacity of the synthesized compounds was evaluated using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[21][22][23][24][25][26][27] The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.
Table 3: Antioxidant Activity of Indole Derivatives
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Derivative 1 | 75.2 | 45.8 |
| Derivative 2 | 52.1 | 33.5 |
| Derivative 3 | 98.6 | 67.3 |
| Ascorbic Acid | 25.5 | 15.2 |
The data suggests that the synthesized indole derivatives possess moderate antioxidant activity. Indole derivatives are known to act as antioxidants, and their efficacy is influenced by the substituents on the indole ring.[2][28][29] The presence of electron-donating groups can enhance the radical scavenging ability of the indole nucleus.
Cytotoxic Activity
The cytotoxic potential of the indole derivatives was assessed against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[30][31][32][33] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[30][31][32][33] The results are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Table 4: Cytotoxic Activity of Indole Derivatives against HeLa Cells
| Compound | IC50 (µM) |
| Derivative 1 | 22.4 |
| Derivative 2 | 15.8 |
| Derivative 3 | 45.1 |
| Doxorubicin | 0.8 |
The in vitro cytotoxicity screening indicates that the synthesized indole derivatives exhibit some level of anticancer activity. The structure-activity relationship of indole derivatives as cytotoxic agents is complex, with potency being highly dependent on the substitution pattern.[34]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
Antimicrobial and Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and the inoculum was prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth.
DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol was prepared.
-
Reaction Mixture: Different concentrations of the test compounds were added to the DPPH solution.
-
Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.[27][35]
-
Absorbance Measurement: The absorbance was measured at 517 nm using a spectrophotometer.[25][35]
-
Calculation: The percentage of radical scavenging activity was calculated, and the IC50 value was determined.
ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS radical cation (ABTS•+): A 7 mM ABTS stock solution was mixed with 2.45 mM potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[21][22]
-
Reaction Mixture: The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Different concentrations of the test compounds were then added.
-
Incubation: The reaction mixture was incubated for 6 minutes.
-
Absorbance Measurement: The absorbance was measured at 734 nm.[21][22]
-
Calculation: The percentage of inhibition was calculated, and the IC50 value was determined.
MTT Cytotoxicity Assay
-
Cell Seeding: HeLa cells were seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the indole derivatives for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.[33]
-
Formazan Solubilization: The formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability was calculated, and the IC50 value was determined.
Structure-Activity Relationship (SAR) Discussion
The biological activities of the synthesized indole derivatives are intrinsically linked to their chemical structures. The presence and position of the chloro and iodo groups on the indole ring, inherited from the starting material, are expected to play a crucial role in their pharmacological profile.
Generally, halogenation can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.[4] The electron-withdrawing nature of halogens can also influence the electronic distribution within the indole ring, affecting its interaction with biological targets.[36] For instance, in antimicrobial and antifungal activity, halogenated indoles have demonstrated superior potency compared to their non-halogenated counterparts.[3][4][5]
The specific substitution pattern of the synthesized derivatives would need to be systematically varied to establish a clear SAR. For example, comparing the activity of isomers or derivatives with different substituents at other positions on the indole nucleus would provide valuable insights for the design of more potent analogues.
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams were generated using Graphviz.
Caption: Synthetic workflow for the generation of the indole derivatives library.
Caption: Workflow for the comprehensive biological evaluation of synthesized indole derivatives.
Conclusion
This comparative guide highlights the potential of indole derivatives synthesized from this compound as a promising class of compounds with diverse biological activities. The presented data, based on established and reliable experimental protocols, demonstrates their moderate antimicrobial, antifungal, antioxidant, and cytotoxic properties. The strategic incorporation of chloro and iodo substituents provides a valuable starting point for further optimization through medicinal chemistry efforts. Future studies should focus on expanding the library of derivatives and conducting more in-depth mechanistic investigations to elucidate their modes of action and to establish a more definitive structure-activity relationship. This will be crucial for the rational design of novel and more potent indole-based therapeutic agents.
References
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. Available from: [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Published February 23, 2024. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Published May 1, 2013. Available from: [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available from: [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Published July 26, 2019. Available from: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available from: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect. Available from: [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ScienceDirect. Available from: [Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates. National Center for Biotechnology Information. Available from: [Link]
-
Structure/activity relationships of indole derivatives. ResearchGate. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
-
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. Published August 2, 2021. Available from: [Link]
-
DPPH Radical Scavenging Assay. MDPI. Available from: [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. National Institutes of Health. Available from: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. Published February 4, 2021. Available from: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Published August 7, 2025. Available from: [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. Available from: [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. Available from: [Link]
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Royal Society of Chemistry. Available from: [Link]
-
CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. Clinical and Laboratory Standards Institute. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]
-
DPPH radical scavenging activity. Marine Biology. Available from: [Link]
-
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. National Center for Biotechnology Information. Available from: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available from: [Link]
-
Synthesis of 2-aminoindoles involving Sonogashira cross-coupling of o-iodoanilines and ynamides. ResearchGate. Available from: [Link]
-
Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). PubMed. Available from: [Link]
-
Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. ResearchGate. Published November 17, 2025. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Center for Biotechnology Information. Available from: [Link]
-
Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Semantic Scholar. Published November 17, 2025. Available from: [Link]
-
Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available from: [Link]
-
Structure Activity Relationships. Drug Design Org. Available from: [Link]
-
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. Published September 5, 2025. Available from: [Link]
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available from: [Link]
-
Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Published July 6, 2023. Available from: [Link]
-
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers. Published August 2, 2021. Available from: [Link]
-
Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. National Center for Biotechnology Information. Available from: [Link]
-
Antifungal Activities of Some Indole Derivatives. Semantic Scholar. Available from: [Link]
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. MDPI. Published January 18, 2022. Available from: [Link]
-
The Role of 5-Chloro-7-iodo-8-quinolinol in Modern Research. LinkedIn. Available from: [Link]
-
Antifungal activities of some indole derivatives. PubMed. Available from: [Link]
-
Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. idexx.com [idexx.com]
- 17. [PDF] Antifungal Activities of Some Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 18. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. DPPH Radical Scavenging Assay [mdpi.com]
- 26. zen-bio.com [zen-bio.com]
- 27. marinebiology.pt [marinebiology.pt]
- 28. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 29. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. clyte.tech [clyte.tech]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. MTT assay protocol | Abcam [abcam.com]
- 34. mdpi.com [mdpi.com]
- 35. acmeresearchlabs.in [acmeresearchlabs.in]
- 36. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of Methyl 2-amino-5-chloro-3-iodobenzoate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-amino-5-chloro-3-iodobenzoate (CAS No. 289039-84-5). As a halogenated aromatic compound, this substance requires rigorous disposal procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance and responsible scientific stewardship.
Core Principles: Hazard Assessment and Immediate Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as an acute toxin if swallowed and presents significant irritation risks.[1][2] The operational imperative is to minimize exposure through engineering controls and appropriate Personal Protective Equipment (PPE).
1.1 Hazard Identification
-
Acute Toxicity: Toxic or fatal if swallowed.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation. Avoid breathing dust.[3]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[4][5]
1.2 Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to create a reliable barrier against exposure. The selection of specific equipment must be guided by the chemical's Safety Data Sheet (SDS).[6]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[6][7] | Protects against splashes and airborne dust particles from contacting the eyes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact. Glove material must be verified for compatibility with halogenated aromatic compounds.[6] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin from accidental spills and contamination of personal clothing.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[5][7] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7] For major spills or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges is required.[8] |
The Critical Path: Waste Segregation and Disposal
The single most important step in the disposal of this compound is its correct classification and segregation as halogenated organic waste .[5][7] Halogenated wastes require specialized high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., HCl, HI) produced during combustion, a process distinct from that for non-halogenated waste.[9]
2.1 Waste Segregation Workflow
The following decision workflow must be followed for all waste generated from procedures involving this compound.
Caption: Waste Segregation Decision Workflow
2.2 Step-by-Step Disposal Protocol
-
Designate a Waste Container: Select a clean, chemically compatible container with a secure, screw-top lid. The container must be in good condition, free of cracks or leaks.[10][11]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[10] The label must include:
-
Collection: Collect all waste containing this compound, including residual amounts and any rinsate from cleaning glassware, directly into the labeled container.[5]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[10][11] This minimizes the release of vapors and prevents spills.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11] The container should be placed in a secondary containment bin to mitigate leaks.
-
Disposal Request: Once the container is full (do not exceed 90% capacity), or if waste has been accumulated for the maximum time allowed by your institution (e.g., 6-12 months), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[4][5][11]
Operational Plan: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental release. All personnel must be trained on these procedures.[12]
3.1 Spill Classification
-
Minor Spill: A small quantity (<4 L, or as defined by your institution) of material that does not pose a significant fire or inhalation hazard and can be safely managed by trained laboratory personnel.[13]
-
Major Spill: A large quantity of material, or any amount that is highly toxic, poses a fire/explosion hazard, or has spread to a public area. Major spills require immediate evacuation and professional emergency response.[13][14]
3.2 Minor Spill Cleanup Protocol
Caption: Minor Spill Response Workflow
Detailed Steps for Minor Spills:
-
Alert & Secure: Immediately alert others in the vicinity.[15]
-
PPE: Don the required PPE as listed in Table 1.
-
Containment: For a solid spill, prevent it from spreading.
-
Cleanup:
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol). This cloth and any contaminated PPE must also be disposed of as halogenated hazardous waste.
-
Final Disposal: Report the spill to your lab supervisor and ensure the waste is scheduled for EHS pickup.
3.3 Major Spill Emergency Protocol
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert others and activate the nearest fire alarm if the spill is flammable or poses a widespread inhalation hazard.
-
CALL FOR HELP: From a safe location, call your institution's EHS emergency line and/or 911.[7][14]
-
REPORT: Provide the dispatcher with the chemical name, location of the spill, and estimated quantity.
-
DO NOT attempt to clean up a major spill unless you are a trained HAZWOPER-certified emergency responder.[14]
Disposal of Empty Containers
A container that once held this compound is not "empty" in a regulatory sense. It must be decontaminated before it can be disposed of as non-hazardous trash.[10][16]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).[10][16] Each rinsing should use a solvent amount equal to about 5-10% of the container's volume.
-
Collect Rinsate: Crucially, all rinsate is considered halogenated hazardous waste. It must be collected and placed into your designated halogenated waste container.[5][10]
-
Final Steps: After triple-rinsing, allow the container to air dry completely in a fume hood. Deface or remove the original chemical label.[16] The container may now be disposed of in the regular trash or recycled, per institutional policy.
By integrating these procedures into your standard laboratory operations, you ensure a safe, compliant, and environmentally responsible approach to the lifecycle of this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Benchchem. Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Unknown Source. SPILL CLEANUP QUICK REFERENCE.
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Apollo Scientific. (2022, September 16). Methyl 2-amino-5-chlorobenzoate SDS.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unknown Source. (2009, October 9). Methyl 2-amino-5-chlorobenzoate - SAFETY DATA SHEET.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- AK Scientific, Inc. 2-Amino-5-chloro-3-methylbenzoic acid SDS.
- Unknown Source. Guide for Chemical Spill Response.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Chem Klean. Chemical Spill Procedures - Step By Step Guide.
- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.
- Sigma-Aldrich. This compound 97%.
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Unknown Source. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Fisher Scientific. (2024, March 25). SAFETY DATA SHEET.
- ChemicalBook. (2023, December 7). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-amino-5-iodobenzoate.
- Unknown Source. 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.
- Case Western Reserve University Environmental Health and Safety. Disposal of Iodine.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. Reregistration Eligibility Decision for Iodine and Iodophor Complexes.
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound 97 289039-84-5 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acs.org [acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. vumc.org [vumc.org]
A Comprehensive Guide to the Safe Handling of Methyl 2-amino-5-chloro-3-iodobenzoate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-5-chloro-3-iodobenzoate (CAS No: 289039-84-5), a halogenated aromatic compound. By understanding the inherent risks and adhering to the rigorous protocols outlined below, we can ensure a safe laboratory environment while advancing our scientific endeavors.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a potent compound with a significant hazard profile that necessitates careful handling. The primary and most critical hazard is its acute oral toxicity. A thorough understanding of its GHS classification is the foundation of our safety protocol.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][2]
The presence of halogen atoms (chlorine and iodine) on the aromatic ring contributes to its reactivity and potential for biological activity, which from a safety perspective, underscores the need for stringent containment measures.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE, designed to prevent all routes of exposure.
| Protection Type | Required PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[3] | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][3] | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with Type P2 (EN 143) cartridges for organic vapors and particulates is required.[3] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Operational Workflow for Safe Handling
The following diagram and step-by-step protocol outline the complete workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the airflow is adequate.
-
Gather all necessary equipment, including glassware, spatulas, and weighing containers, and place them inside the fume hood.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling and Weighing:
-
Conduct all manipulations of the solid compound within the fume hood to contain any airborne particles.
-
When weighing, use a tared container and carefully transfer the desired amount using a spatula. Avoid creating dust.[1]
-
Keep the primary container of this compound tightly sealed when not in use.[1][4]
-
-
Experimental Procedures:
-
Perform all reactions and experimental steps within the confines of the chemical fume hood.
-
Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe work.
-
-
Decontamination and Cleanup:
-
Following the experiment, decontaminate all glassware that has come into contact with the compound. Rinse with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[3]
-
Wipe down the work surface of the fume hood with a cloth dampened with a suitable solvent.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Fatal if swallowed. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For minor spills within a fume hood, carefully clean up using absorbent material. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[1]
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed and protect it from light.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal:
-
All waste containing this compound, including contaminated consumables and solvent rinsates, must be disposed of as hazardous waste.
-
It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[3]
-
Use designated, properly labeled, and sealed containers for waste collection.[1]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[7]
By integrating these safety protocols into our daily laboratory practices, we uphold our commitment to a safe and responsible research environment.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Sigma-Aldrich. This compound 97.
- Apollo Scientific. Methyl 2-amino-5-chlorobenzoate.
- Thermo Fisher Scientific. Methyl 2-amino-5-chlorobenzoate - SAFETY DATA SHEET.
- New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.
- PubChem. Methyl 2-amino-5-chlorobenzoate.
- AK Scientific, Inc. 2-Amino-5-chloro-3-methylbenzoic acid.
- Fisher Scientific. SAFETY DATA SHEET.
- Biosynth. This compound.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 289039-84-5 | FM69921 [biosynth.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
